molecular formula C26H43ClN4O5S2 B10768304 L-368,899 hydrochloride

L-368,899 hydrochloride

Katalognummer: B10768304
Molekulargewicht: 591.2 g/mol
InChI-Schlüssel: GIUFQWFJHXXXEQ-PHSYAEQHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-368,899 hydrochloride is a useful research compound. Its molecular formula is C26H43ClN4O5S2 and its molecular weight is 591.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2S)-2-amino-N-[(2S)-7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H/t20?,21-,23-,26?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUFQWFJHXXXEQ-PHSYAEQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)C[C@@H]4NC(=O)[C@H](CCS(=O)(=O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43ClN4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Its high selectivity for the OTR over the structurally related vasopressin (AVP) receptors has established it as a critical pharmacological tool for investigating the physiological roles of the oxytocin system.[3][4] This document provides a comprehensive overview of the mechanism of action of L-368,899, detailing its binding affinity, selectivity, and its effects in functional assays. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and drug development efforts.

Introduction

Originally developed for the management of preterm labor, L-368,899 has become a widely used research tool to explore the central and peripheral functions of oxytocin.[5][6] As a competitive antagonist, L-368,899 blocks the binding of the endogenous ligand, oxytocin, to its receptor, thereby inhibiting downstream signaling cascades.[7] This antagonistic action allows for the elucidation of oxytocin's role in a variety of physiological processes, including uterine contractions, social behaviors, and pain perception.[2][5] The compound's ability to cross the blood-brain barrier further extends its utility to the study of central oxytocinergic pathways.[1]

Mechanism of Action: Oxytocin Receptor Antagonism

The primary mechanism of action of L-368,899 is its competitive antagonism at the oxytocin receptor, a G-protein coupled receptor (GPCR). In its active state, the OTR typically couples to Gαq/11 proteins, initiating a signaling cascade that leads to an increase in intracellular calcium and subsequent physiological responses. L-368,899 binds to the OTR, preventing the conformational change necessary for G-protein coupling and thereby blocking the initiation of this signaling pathway.

Oxytocin Receptor Signaling Pathway

The binding of oxytocin to its receptor triggers a cascade of intracellular events, as depicted in the diagram below. L-368,899 inhibits this pathway at the initial receptor binding stage.

Oxytocin_Signaling_Pathway L368899 L-368,899 OTR Oxytocin Receptor (OTR) L368899->OTR Antagonizes Oxytocin Oxytocin Oxytocin->OTR Activates G_protein Gαq/11 OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Physiological Response (e.g., Uterine Contraction) Ca_release->Response PKC->Response

Figure 1: Oxytocin Receptor Signaling Pathway and L-368,899 Inhibition.

Quantitative Pharmacological Data

The potency and selectivity of L-368,899 have been quantified through various in vitro binding assays. The following tables summarize the key findings.

Binding Affinity for Oxytocin Receptors
Species/TissueAssay TypeParameterValue (nM)Reference(s)
Human UterusRadioligand BindingIC₅₀26[1][4]
Rat UterusRadioligand BindingIC₅₀8.9[1][4]
Coyote BrainRadioligand BindingKᵢ12.38[8]
Selectivity Profile: Oxytocin vs. Vasopressin Receptors
Receptor SubtypeParameterValue (nM)Fold Selectivity (OTR vs. AVPR)Reference(s)
Vasopressin V₁ₐIC₅₀370> 40-fold[3][4]
Vasopressin V₂IC₅₀570> 40-fold[3][4]
Coyote AVPR1aKᵢ511.6~41-fold[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of L-368,899.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing OTR) start->prep_membranes incubate Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]-OVTA) - Increasing concentrations of L-368,899 prep_membranes->incubate separate Separate Bound and Free Radioligand (via Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Data Analysis: - Generate competition curve - Determine IC₅₀ - Calculate Kᵢ using Cheng-Prusoff equation quantify->analyze end End analyze->end

Figure 2: Workflow for Radioligand Competitive Binding Assay.

Objective: To determine the inhibition constant (Kᵢ) of L-368,899 for the oxytocin receptor.

Materials:

  • Cell Membranes: Prepared from cells or tissues expressing the oxytocin receptor.

  • Radioligand: A high-affinity radiolabeled ligand for the OTR, such as [¹²⁵I]-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: e.g., Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Radioligand and assay buffer.

    • Non-specific Binding: Radioligand and a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Competition: Radioligand and serial dilutions of L-368,899.

  • Initiate Reaction: Add the membrane preparation to all wells.

  • Incubation: Incubate the plate to allow binding to reach equilibrium (e.g., 60-90 minutes at 25°C).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of L-368,899 to generate a competition curve.

    • Determine the IC₅₀ value from the curve using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vivo Uterine Contraction Assay

This assay assesses the functional antagonism of L-368,899 on oxytocin-induced uterine contractions in an animal model.

Uterine_Contraction_Workflow start Start anesthetize Anesthetize Animal Model (e.g., female rat) start->anesthetize cannulate Cannulate Jugular Vein (for drug admin) and Uterine Horn (for pressure monitoring) anesthetize->cannulate admin_antagonist Administer L-368,899 or Vehicle (e.g., intravenous bolus) cannulate->admin_antagonist challenge_agonist Challenge with Oxytocin (e.g., intravenous bolus) admin_antagonist->challenge_agonist monitor Monitor and Record Uterine Contractions (intrauterine pressure) challenge_agonist->monitor analyze Data Analysis: - Quantify contractile activity - Compare response in L-368,899 vs. vehicle groups - Determine dose-response relationship monitor->analyze end End analyze->end

Figure 3: Workflow for In Vivo Uterine Contraction Assay.

Objective: To evaluate the inhibitory effect of L-368,899 on oxytocin-induced uterine contractions in vivo.

Materials:

  • Animal Model: Adult female rats.

  • Test Compound: this compound.

  • Agonist: Oxytocin.

  • Vehicle: Sterile saline.

  • Surgical and Monitoring Equipment: Anesthesia, catheters, pressure transducer, polygraph.

Procedure:

  • Animal Preparation: Anesthetize the rat.

  • Surgical Procedure: Place cannulas in the jugular vein for drug administration and in a uterine horn for monitoring intrauterine pressure via a water-filled balloon-tipped catheter.

  • Drug Administration: Administer a single bolus injection of L-368,899 or vehicle intravenously.

  • Oxytocin Challenge: After a set time (e.g., 5 minutes), administer a single bolus of oxytocin to induce uterine contractions.

  • Monitoring: Record uterine contractile activity for a defined period.

  • Data Analysis: Quantify uterine contractile activity (e.g., integrated area under the curve of the pressure recording). Compare the response to oxytocin in animals treated with L-368,899 to the vehicle-treated control group. A dose-response curve can be generated by using different doses of L-368,899 to determine the dose required to reduce the oxytocin response by 50% (AD₅₀).[1]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the oxytocin receptor. Its mechanism of action, centered on the competitive inhibition of oxytocin binding and subsequent blockade of Gαq/11-mediated signaling, is supported by robust in vitro and in vivo data. The detailed pharmacological profile and experimental methodologies presented in this guide underscore the value of L-368,899 as an indispensable tool for researchers and drug development professionals working to understand the complex roles of the oxytocin system in health and disease.

References

L-368,899 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor.[1][2][3][4] Its development marked a significant advancement in the study of the oxytocin system, providing a valuable tool for investigating the receptor's role in various physiological processes, from uterine contractions to social behaviors.[5][6][7] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, complete with detailed experimental protocols and data presented for clear comparison.

Discovery and Synthesis

L-368,899 was first reported by a team at Merck Research Laboratories in 1994 as part of a program to develop non-peptide oxytocin antagonists with potential utility in managing preterm labor.[8][9] The discovery was the culmination of structure-activity relationship (SAR) studies aimed at mimicking the essential pharmacophoric elements of peptide-based oxytocin antagonists within a more drug-like small molecule scaffold.[8]

Synthesis

The synthesis of L-368,899 involves a multi-step process. While the full detailed synthesis is proprietary, a representative synthetic scheme can be constructed based on the information available in the public domain, including related patent literature. A key step in the synthesis is the formation of the amide linkage between the complex bicyclo[2.2.1]heptane core and the amino acid derivative.[10]

G cluster_starting_materials Starting Materials cluster_synthesis_steps Key Synthesis Steps Camphorsulfonic acid derivative Camphorsulfonic acid derivative Formation of sulfonamide Formation of sulfonamide Camphorsulfonic acid derivative->Formation of sulfonamide Protected (S)-2-amino-4-(methylsulfonyl)butanoic acid Protected (S)-2-amino-4-(methylsulfonyl)butanoic acid Amide coupling Amide coupling Protected (S)-2-amino-4-(methylsulfonyl)butanoic acid->Amide coupling 4-(2-methylphenyl)piperazine 4-(2-methylphenyl)piperazine 4-(2-methylphenyl)piperazine->Formation of sulfonamide Formation of sulfonamide->Amide coupling Deprotection Deprotection Amide coupling->Deprotection Final Product Final Product Deprotection->Final Product This compound

Figure 1: Generalized Synthetic Workflow for L-368,899.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[11] By binding to the OTR, it prevents the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. The OTR is primarily coupled to the Gq/11 family of G-proteins.

G cluster_membrane Cell Membrane OTR Oxytocin Receptor Gq Gq/11 OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Blocks Binding Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC PKC Activation DAG->PKC Activates UterineContraction Uterine Contraction Ca2->UterineContraction Leads to PKC->UterineContraction Contributes to

Figure 2: Oxytocin Receptor Signaling Pathway and Site of L-368,899 Action.

Pharmacological Data

The pharmacological profile of L-368,899 has been characterized through a series of in vitro and in vivo studies.

In Vitro Binding Affinities

The binding affinity of L-368,899 for the oxytocin receptor and its selectivity over the related vasopressin (V1a and V2) receptors have been determined using radioligand binding assays.

ReceptorSpecies/TissueIC50 (nM)Reference(s)
OxytocinRat Uterus8.9[2][3][4]
OxytocinHuman Uterus26[2][3][4]
Vasopressin V1a-370[3]
Vasopressin V2-570[3]
OxytocinCoyote Brain12.38 (Ki)[12][13]
Vasopressin V1aCoyote Brain511.6 (Ki)[13]
In Vivo Potency and Pharmacokinetics

The in vivo efficacy of L-368,899 has been demonstrated by its ability to antagonize oxytocin-induced uterine contractions. Its pharmacokinetic properties highlight its oral bioavailability.

ParameterSpeciesValueRouteReference(s)
Potency
ED50Rat0.35 mg/kgi.v.[3]
pA2Rat Uterus8.9in vitro[3]
Pharmacokinetics
BioavailabilityRat35%p.o.[8]
BioavailabilityDog25%p.o.[8]
BioavailabilityChimpanzee21%p.o.[8]
t1/2Rat & Dog~2 hri.v.[14]
Plasma ClearanceRat & Dog23-36 ml/min/kgi.v.[2][14]
VdssRat2.0-2.6 L/kgi.v.[2][14]
VdssDog3.4-4.9 L/kgi.v.[2][14]

Experimental Protocols

The following are representative protocols for key experiments used to characterize L-368,899.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines a method to determine the binding affinity of L-368,899 for the oxytocin receptor.

G Start Start Membrane_Prep Membrane Preparation (e.g., from uterine tissue) Start->Membrane_Prep Assay_Setup Assay Setup: - Membranes - Radioligand ([³H]Oxytocin) - L-368,899 (varying concentrations) Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (to measure radioactivity) Filtration->Scintillation_Counting Data_Analysis Data Analysis: - Determine non-specific binding - Calculate specific binding - Generate competition curve - Determine IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Uterine tissue from rats or humans is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors). The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in the assay buffer.[1]

  • Assay: In a multi-well plate, the membrane preparation is incubated with a constant concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899. Non-specific binding is determined in the presence of a high concentration of unlabeled oxytocin.[1][11]

  • Incubation: The mixture is incubated at a specific temperature (e.g., 22°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[1]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

In Vivo Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This protocol describes an in vivo method to assess the potency of L-368,899 in antagonizing uterine contractions.[5][15][16][17]

Methodology:

  • Animal Preparation: Anesthetized, estrous female rats are used. A catheter is placed in the jugular vein for drug administration, and a pressure-sensitive balloon catheter is inserted into a uterine horn to monitor intrauterine pressure.[15]

  • Baseline Measurement: A baseline of uterine activity is established.

  • Drug Administration: L-368,899 is administered intravenously (i.v.) at various doses.

  • Oxytocin Challenge: A short time after the administration of L-368,899, a standard dose of oxytocin is administered i.v. to induce uterine contractions.

  • Measurement of Uterine Contractions: The frequency and amplitude of uterine contractions are recorded and quantified.

  • Data Analysis: The dose of L-368,899 that causes a 50% reduction in the oxytocin-induced uterine contractile response (ED50) is calculated.

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the oxytocin system. Its high affinity and selectivity for the oxytocin receptor, coupled with its oral bioavailability and central nervous system penetration, have enabled significant progress in understanding the diverse roles of oxytocin in both peripheral and central physiology. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field.

References

L-368,899 Hydrochloride: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research, particularly for elucidating the role of oxytocin in social behaviors. Furthermore, its inhibitory effects on uterine contractions have been explored in the context of preterm labor. This technical guide provides a comprehensive overview of the research applications of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo studies.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a crucial role in a wide array of physiological and behavioral processes, including parturition, lactation, and complex social interactions. The G-protein coupled oxytocin receptor (OTR) mediates these effects. This compound has emerged as a critical pharmacological tool for investigating the endogenous functions of the oxytocin system by selectively blocking the OTR. Its non-peptide nature and oral activity offer significant advantages for in vivo research, enabling studies that were previously challenging with peptide-based antagonists.

Mechanism of Action

This compound is a competitive antagonist of the oxytocin receptor. By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades. The primary signaling pathway of the OTR involves its coupling to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including smooth muscle contraction. This compound effectively blocks this entire cascade by preventing the initial conformational change in the OTR induced by oxytocin binding.

Quantitative Data

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: Receptor Binding Affinity and Selectivity

ReceptorSpeciesIC50 (nM)Reference
Oxytocin ReceptorRat (uterus)8.9[1][2]
Oxytocin ReceptorHuman (uterus)26[1][2]
Vasopressin V1a ReceptorHuman370[3]
Vasopressin V2 ReceptorHuman570[3]

Table 2: In Vivo Efficacy in Uterine Contraction Assays (Rat)

Administration RouteParameterValueReference
Intravenous (i.v.)AD500.35 mg/kg[2]
Intraduodenal (i.d.)AD507 mg/kg[2]

*AD50: The dose of L-368,899 required to reduce the response to oxytocin by 50%.

Table 3: Pharmacokinetic Parameters in Animal Models

SpeciesAdministrationt1/2Oral Bioavailability (%)Reference
RatIntravenous~2 hoursN/A[1]
RatOral (5 mg/kg)-14-18[1]
RatOral (25 mg/kg)-17-41[1]
DogIntravenous~2 hoursN/A[1]

Experimental Protocols

In Vitro Uterine Contraction Assay

This protocol details a common method for assessing the antagonist activity of L-368,899 on oxytocin-induced uterine contractions in isolated tissue.

Materials:

  • Female Sprague-Dawley rats (in estrus or late-term pregnant)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose), gassed with 95% O2 / 5% CO2

  • Oxytocin

  • This compound

  • Organ bath system with force-displacement transducers

Methodology:

  • Humanely euthanize the rat and dissect the uterine horns.

  • Clean the uterine horns of fat and connective tissue and cut them into longitudinal strips (approximately 2 cm in length and 2-3 mm in width).

  • Mount the uterine strips in organ baths containing Krebs-Henseleit buffer maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Apply an initial tension of 1-2 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

  • Record spontaneous contractions until a stable baseline is achieved.

  • To induce contractions, add a submaximal concentration of oxytocin (e.g., 1-10 nM) to the organ bath.

  • Once a stable contractile response to oxytocin is established, add increasing concentrations of this compound to the bath in a cumulative manner.

  • Record the changes in the force, frequency, and duration of contractions.

  • Calculate the inhibitory concentration 50 (IC50) of this compound.

In Vivo Uterine Contraction Assay in Rats

This protocol describes a method to evaluate the in vivo efficacy of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Female Sprague-Dawley rats (anesthetized)

  • Intrauterine balloon catheter or electromyography (EMG) electrodes

  • Data acquisition system

  • Oxytocin

  • This compound

Methodology:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • surgically expose the uterus and insert a fluid-filled balloon catheter into the uterine horn. Connect the catheter to a pressure transducer to monitor intrauterine pressure. Alternatively, suture bipolar EMG electrodes to the myometrial surface to record electrical activity.

  • Allow the animal to stabilize after surgery.

  • Administer a bolus intravenous injection of oxytocin to induce uterine contractions.

  • Once a consistent contractile response is observed, administer this compound via the desired route (e.g., intravenous, oral gavage).

  • Continuously record uterine pressure or EMG activity to determine the inhibitory effect of L-368,899 on the frequency and amplitude of oxytocin-induced contractions.

  • Analyze the data to determine the dose-dependent inhibition and the duration of action.

Primate Social Behavior Study

This protocol provides a framework for investigating the role of oxytocin in social behavior using L-368,899 in a primate model.

Materials:

  • Socially housed primates (e.g., common marmosets, rhesus macaques)

  • This compound

  • Vehicle control (e.g., saline)

  • Video recording equipment

  • Behavioral scoring software

Methodology:

  • Habituate the animals to the experimental procedures and the presence of observers.

  • Develop a detailed ethogram to objectively quantify social behaviors of interest. Examples of behaviors to include are:

    • Huddling: Sitting in passive, non-aggressive physical contact with another individual.

    • Food Sharing: One individual allowing another to take or eat food from their possession.

    • Proximity: Remaining within a defined distance of another individual.

    • Grooming: Picking through the fur of another individual.

  • On the day of the experiment, administer this compound orally at a predetermined dose (e.g., 20 mg/kg mixed in a preferred food item) or via the desired route. Administer a vehicle control to a separate group of animals.

  • After a suitable absorption period (e.g., 60-90 minutes), introduce the subject animal to a social partner or group.

  • Record the social interactions for a defined period using video cameras.

  • Score the recorded videos using the pre-defined ethogram, measuring the frequency and duration of each social behavior.

  • Compare the behavioral data between the L-368,899-treated and control groups to determine the effect of oxytocin receptor antagonism on social behavior.

Visualizations

The following diagrams illustrate key concepts related to the action and application of this compound.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq Gq OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Muscle Contraction) Ca2->CellularResponse Mediates

Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay TissuePrep Uterine Tissue Preparation OrganBath Mount in Organ Bath TissuePrep->OrganBath OXT_Stim Oxytocin Stimulation OrganBath->OXT_Stim L368899_Treat_vitro L-368,899 Treatment OXT_Stim->L368899_Treat_vitro DataAcq_vitro Data Acquisition (Contraction Force) L368899_Treat_vitro->DataAcq_vitro AnimalPrep Animal Preparation (Surgery/Cannulation) DrugAdmin_vivo L-368,899 Administration AnimalPrep->DrugAdmin_vivo Social_Interaction Social Interaction Period DrugAdmin_vivo->Social_Interaction DataAcq_vivo Data Acquisition (Behavioral Scoring) Social_Interaction->DataAcq_vivo

Caption: General Experimental Workflows for this compound Research.

References

L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, non-peptide, orally bioavailable antagonist of the oxytocin (B344502) receptor (OXTR).[1][2][3][4] Developed initially for potential use in managing preterm labor, it has become a valuable tool in scientific research for investigating the centrally mediated roles of oxytocin, such as those in social and pair-bonding behaviors.[5][6][7] Its ability to cross the blood-brain barrier and achieve rapid brain penetration, with accumulation in limbic regions, distinguishes it from peripherally selective antagonists.[3][5] This guide provides a comprehensive technical overview of L-368,899, summarizing its binding affinity, selectivity, and pharmacokinetic profile, and detailing key experimental protocols.

Quantitative Data

The following tables summarize the key quantitative parameters of L-368,899, facilitating comparison across different receptors and species.

Table 1: Receptor Binding Affinity and Selectivity

This table presents the half-maximal inhibitory concentration (IC₅₀) and inhibitory constant (Kᵢ) values for L-368,899 at the oxytocin receptor (OXTR) and vasopressin receptors (V₁a and V₂), demonstrating its selectivity.

ReceptorSpecies/TissueParameterValue (nM)Reference
Oxytocin (OTR)Rat UterusIC₅₀8.9[1][2][3][4][8]
Oxytocin (OTR)Human UterusIC₅₀26[1][3][8]
Oxytocin (OTR)Coyote BrainKᵢ12.38[9]
Vasopressin (V₁a)-IC₅₀370[2][4][8]
Vasopressin (V₂)-IC₅₀570[2][4][8]
Vasopressin (AVPR1a)Coyote BrainKᵢ511.6[9]

L-368,899 displays over 40-fold selectivity for the oxytocin receptor over vasopressin V₁a and V₂ receptors.[2][3][4][9]

Table 2: In Vivo Efficacy

This table shows the effective dose of L-368,899 required to produce a 50% reduction in oxytocin-induced uterine contractions in rats.

AssaySpeciesParameterValue (mg/kg)RouteReference
OT-induced Uterine ContractionRatED₅₀0.35i.v.[3][8]
Table 3: Pharmacokinetic Parameters in Animal Models

This table summarizes the key pharmacokinetic properties of L-368,899 following intravenous (i.v.) administration in rats and dogs.[10]

SpeciesDose (mg/kg, i.v.)t½ (hr)Plasma Clearance (ml/min/kg)Vdss (liters/kg)Reference
Rat1, 2.5, 10~223 - 36*2.0 - 2.6[10]
Dog1, 2.5, 10~223 - 363.4 - 4.9[10]

*Note: In female rats at 10 mg/kg, plasma clearance decreased to 18 ml/min/kg.[10]

Table 4: Oral Bioavailability

This table details the oral bioavailability of L-368,899 in rats and dogs at different dosages.

SpeciesSexDose (mg/kg, oral)Oral Bioavailability (%)Reference
RatFemale514[1][10]
RatMale518[1][10]
RatMale2541[1][10]
DogFemale517[10]
DogFemale3341[10]

Signaling Pathways and Logical Relationships

Visualizations of the relevant biological pathways and the antagonist's mechanism of action provide a clear conceptual framework.

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXTR Oxytocin Receptor (OXTR) Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Uterine Contraction Ca->Contraction MAPK MAPK Pathway PKC->MAPK MAPK->Contraction OXT Oxytocin (OXT) OXT->OXTR Binds & Activates L368 L-368,899 L368->OXTR Binds & Blocks

Caption: Oxytocin receptor signaling cascade and antagonism by L-368,899.

Selectivity_Profile cluster_receptors Receptors L368 L-368,899 OXTR Oxytocin Receptor (OXTR) L368->OXTR High Affinity (IC₅₀ = 8.9 nM) V1a Vasopressin V₁a Receptor L368->V1a Low Affinity (IC₅₀ = 370 nM) V2 Vasopressin V₂ Receptor L368->V2 Low Affinity (IC₅₀ = 570 nM)

Caption: L-368,899 demonstrates high selectivity for the oxytocin receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key in vitro and in vivo assays used to characterize L-368,899.

Protocol 1: In Vitro Receptor Binding Affinity Assay (Competitive Binding)

This protocol is adapted from methodologies used to determine the binding affinity and selectivity of L-368,899 for coyote OXTR and AVPR1a.[9]

  • Tissue Preparation:

    • Obtain brain tissue from the species of interest (e.g., coyote).[9]

    • Rapidly dissect brain regions known to have high expression of OXTR (e.g., substantia nigra) and AVPR1a (e.g., primary visual cortex).[11]

    • Mount and section the tissue into thin slices (e.g., 20 µm) using a cryostat.

    • Thaw-mount the sections onto microscope slides and store at -80°C until use.

  • Competitive Binding Incubation:

    • Prepare a series of increasing concentrations of the unlabeled antagonist, L-368,899.

    • For OXTR binding, co-incubate tissue sections with a constant concentration of a suitable radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog) and the varying concentrations of L-368,899.[11]

    • For AVPR1a binding, co-incubate adjacent tissue sections with a constant concentration of a selective AVPR1a radioligand (e.g., ¹²⁵I-linear vasopressin antagonist) and the varying concentrations of L-368,899.[11]

    • Incubate the slides in a humid chamber for a specified time (e.g., 60-90 minutes) at room temperature.

  • Washing and Drying:

    • After incubation, wash the slides in a series of ice-cold buffer solutions to remove unbound radioligand.

    • Perform a final rinse in ice-cold distilled water to remove buffer salts.

    • Dry the slides rapidly under a stream of cool air.

  • Autoradiography and Quantification:

    • Expose the dried slides to a phosphor imaging screen or autoradiographic film along with radioactive standards.

    • After exposure, scan the screen or film to create a digital image of the radioligand binding.

    • Quantify the optical density of the binding in the specific brain regions using image analysis software.

  • Data Analysis:

    • Generate competition curves by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

    • Calculate the IC₅₀ value from the curve, which represents the concentration of L-368,899 that inhibits 50% of the specific radioligand binding.

    • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Harvest & Section Brain Tissue D Co-incubate Tissue Sections with Radioligand & L-368,899 A->D B Prepare Serial Dilutions of L-368,899 B->D C Prepare Radioligand (e.g., ¹²⁵I-OVTA) C->D E Wash to Remove Unbound Ligand D->E F Expose to Film/ Phosphor Screen E->F G Quantify Receptor Density F->G H Generate Competition Curve G->H I Calculate IC₅₀ and Kᵢ Values H->I

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol 2: In Vivo Uterine Contraction Assay (Rat Model)

This protocol describes a method to evaluate the in vivo efficacy of L-368,899 in antagonizing oxytocin-induced uterine contractions.[8]

  • Animal Preparation:

    • Use female rats in a specific stage of their estrous cycle (e.g., proestrus-estrus) to ensure uterine sensitivity to oxytocin.

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Surgically expose the uterus and insert a pressure-sensitive catheter or balloon into one of the uterine horns to measure intrauterine pressure changes.

    • Cannulate a jugular vein for intravenous (i.v.) administration of compounds.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery until a consistent baseline of uterine activity is observed.

    • Administer a bolus i.v. injection of oxytocin to induce a measurable uterine contraction. This serves as the control response.

    • After the uterine activity returns to baseline, administer a specific dose of this compound i.v.

    • After a set period (e.g., 5-10 minutes) to allow for drug distribution, administer the same bolus dose of oxytocin again.

    • Record the uterine pressure throughout the experiment.

  • Data Analysis:

    • Measure the amplitude and duration of the uterine contractions induced by oxytocin before and after the administration of L-368,899.

    • Calculate the percentage inhibition of the oxytocin-induced response for each dose of L-368,899.

    • Construct a dose-response curve by testing a range of L-368,899 doses in different animals.

    • From the dose-response curve, determine the ED₅₀, which is the dose of L-368,899 that causes a 50% inhibition of the maximal oxytocin-induced uterine contraction.

This compound is a well-characterized, selective oxytocin receptor antagonist with demonstrated oral bioavailability and central nervous system penetration.[1][5] The quantitative data and detailed protocols presented in this guide underscore its utility as a research tool for elucidating the complex roles of the oxytocin system in both peripheral and central physiological processes. While its development for preventing preterm labor did not proceed, its value in preclinical research, particularly in behavioral neuroscience, remains significant.[5][7][9]

References

The Pharmacological Profile of L-368,899 Hydrochloride: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] This document provides a comprehensive overview of the pharmacological properties of L-368,899, including its binding affinity, selectivity, and in vivo functional activity. Detailed experimental methodologies for key assays are provided, along with a summary of its pharmacokinetic profile. The information presented herein is intended to serve as a technical guide for researchers and professionals in the fields of pharmacology and drug development.

Introduction

Oxytocin is a neuropeptide hormone that plays a critical role in a variety of physiological processes, including uterine contractions during labor, lactation, and social behaviors.[4][5] Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR).[4][6] The development of selective OTR antagonists like L-368,899 has been instrumental in elucidating the physiological roles of the oxytocin system and has been explored for therapeutic applications such as the management of preterm labor.[2][7][8] L-368,899, a non-peptide small molecule, offers significant advantages over peptide-based antagonists, including oral bioavailability.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities and in vivo functional activities of this compound.

Table 1: In Vitro Receptor Binding Affinity of L-368,899

ReceptorSpecies/TissueParameterValue (nM)Reference(s)
Oxytocin ReceptorRat UterusIC₅₀8.9[1][2][9]
Oxytocin ReceptorHuman UterusIC₅₀26[2][3][9]
Oxytocin ReceptorCoyote BrainKᵢ12.38[10]
Vasopressin V₁ₐ Receptor-IC₅₀370[1][9][11]
Vasopressin V₂ Receptor-IC₅₀570[1][9][11]
Vasopressin V₁ₐ ReceptorCoyote BrainKᵢ511.6[10]

Table 2: In Vivo Functional Activity of L-368,899

AssaySpeciesAdministrationParameterValue (mg/kg)Reference(s)
Inhibition of OT-stimulated uterine contractionsRatIntravenous (i.v.)AD₅₀0.35[3]
Inhibition of OT-stimulated uterine contractionsRatIntraduodenal (i.d.)AD₅₀7.0[3]

Table 3: Pharmacokinetic Parameters of L-368,899

ParameterSpeciesDose (mg/kg)RouteValueReference(s)
Half-life (t₁/₂)Rat & Dog1, 2.5, 10i.v.~2 hr[2][12]
Plasma ClearanceRat & Dog1, 2.5, 10i.v.23-36 mL/min/kg[2][12]
Volume of Distribution (Vdss)Rat-i.v.2.0-2.6 L/kg[2][12]
Volume of Distribution (Vdss)Dog-i.v.3.4-4.9 L/kg[2][12]
Oral BioavailabilityFemale Rat5p.o.14%[2][12]
Oral BioavailabilityMale Rat5p.o.18%[2][12]
Oral BioavailabilityMale Rat25p.o.41%[2][12]
Oral BioavailabilityDog5p.o.17%[12]
Oral BioavailabilityDog33p.o.41%[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Kᵢ) of L-368,899 for the oxytocin receptor.

3.1.1. Materials:

  • Tissue Source: Uterine tissue from rats or humans, or brain tissue from coyotes.

  • Radioligand: [³H]-Oxytocin or a suitable iodinated OTR-selective radioligand.

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Competitor: this compound.

  • Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, liquid scintillation counter or gamma counter.

3.1.2. Membrane Preparation:

  • Homogenize the tissue in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).

3.1.3. Competitive Binding Assay Protocol:

  • In a 96-well plate, add a constant concentration of the radioligand (typically at or near its Kₐ value).

  • Add increasing concentrations of this compound.

  • Initiate the binding reaction by adding the prepared membrane homogenate to each well.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation or gamma counter.

  • Determine non-specific binding in the presence of a saturating concentration of unlabeled oxytocin.

3.1.4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the L-368,899 concentration.

  • Fit the data using a non-linear regression model to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol describes an in vivo assay to determine the functional antagonist activity of L-368,899.

3.2.1. Animals:

  • Female Sprague-Dawley rats in estrus.

3.2.2. Materials:

  • This compound.

  • Oxytocin.

  • Anesthetic (e.g., urethane).

  • Intrauterine balloon catheter and pressure transducer.

  • Data acquisition system.

3.2.3. Experimental Procedure:

  • Anesthetize the rat and cannulate the jugular vein for intravenous administration and the duodenum for intraduodenal administration.

  • Insert a saline-filled balloon-tipped catheter into the uterine horn to monitor intrauterine pressure.

  • Allow the animal to stabilize.

  • Administer a bolus of oxytocin intravenously to induce a consistent uterine contraction.

  • Once a stable response to oxytocin is established, administer L-368,899 either intravenously or intraduodenally at various doses.

  • After a set period, challenge the animal again with the same dose of oxytocin.

  • Record the uterine contractions and quantify the inhibition of the oxytocin-induced response.

3.2.4. Data Analysis:

  • Measure the amplitude and/or area under the curve of the uterine contractions.

  • Calculate the percentage of inhibition of the oxytocin-induced contraction for each dose of L-368,899.

  • Determine the AD₅₀ (the dose required to produce 50% of the maximal inhibition) by plotting the percentage of inhibition against the logarithm of the dose.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq_11 Gq/11 OTR->Gq_11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Competitively Blocks PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Contraction Uterine Contraction Ca_release->Contraction Leads to PKC->Contraction Contributes to

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Experimental Workflow

G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Functional Assay tissue Tissue Preparation (Uterus/Brain) membrane Membrane Homogenization tissue->membrane binding_assay Radioligand Binding Assay membrane->binding_assay data_analysis_vitro IC₅₀ & Kᵢ Determination binding_assay->data_analysis_vitro final_profile Pharmacological Profile of L-368,899 data_analysis_vitro->final_profile Binding Affinity & Selectivity animal_prep Animal Preparation (Anesthetized Rat) drug_admin L-368,899 Administration animal_prep->drug_admin ot_challenge Oxytocin Challenge drug_admin->ot_challenge contraction_measurement Uterine Contraction Measurement ot_challenge->contraction_measurement data_analysis_vivo AD₅₀ Determination contraction_measurement->data_analysis_vivo data_analysis_vivo->final_profile Functional Potency

Caption: Experimental Workflow for L-368,899 Characterization.

Conclusion

This compound is a well-characterized oxytocin receptor antagonist with high potency and selectivity. Its non-peptide nature and oral bioavailability make it a valuable tool for both in vitro and in vivo studies of the oxytocin system. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the pharmacology of oxytocin receptors and for those involved in the development of novel OTR-targeting therapeutics. The compound's ability to antagonize oxytocin-induced uterine contractions has been demonstrated in multiple species, highlighting its potential as a tocolytic agent.[1][3][8] Further research may continue to explore its utility in various physiological and pathological conditions where the oxytocin system is implicated.

References

An In-depth Technical Guide to L-368,899 Hydrochloride (CAS: 160312-62-9): A Potent and Selective Oxytocin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-368,899 hydrochloride, a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. The information presented herein is intended to support research and development efforts by providing key pharmacological data, detailed experimental methodologies, and a clear understanding of its mechanism of action.

Core Compound Properties and Mechanism of Action

This compound is a high-affinity competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) predominantly coupled to Gq/11. By binding to the OTR, L-368,899 prevents the endogenous ligand, oxytocin, from activating the receptor and initiating its downstream signaling cascade. This blockade effectively inhibits oxytocin-mediated physiological responses, most notably uterine contractions.[1] Its high selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors makes it a valuable tool for dissecting the specific roles of oxytocin signaling.[2][3]

The primary mechanism of action involves the inhibition of the Gq/PLC/IP3 pathway. Upon activation by oxytocin, the OTR stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, leading to smooth muscle contraction. L-368,899 directly prevents this cascade from being initiated.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of L-368,899.

Table 1: In Vitro Receptor Binding Affinity and Potency

ParameterSpecies/TissueValueReference(s)
IC50 Rat Uterus OTR8.9 nM[1][2][4][5]
Human Uterus OTR26 nM[1][4][5]
Coyote Brain OTR (Ki)12.38 nM[6]
Human Liver VP Receptor510 nM[4]
Human Kidney VP Receptor960 nM[4]
Rat Liver VP Receptor890 nM[4]
Rat Kidney VP Receptor2400 nM[4]
Vasopressin V1a Receptor370 nM[2]
Vasopressin V2 Receptor570 nM[2]
pA2 Isolated Rat Uterus8.9[5]

Table 2: In Vivo Efficacy

ParameterAnimal ModelRoute of AdministrationValueReference(s)
AD50 In situ Rat UterusIntravenous (i.v.)0.35 mg/kg[5]
In situ Rat UterusIntraduodenal (i.d.)7.0 mg/kg[5]

Table 3: Pharmacokinetic Parameters

ParameterSpeciesRoute of AdministrationValueReference(s)
t1/2 RatIntravenous (i.v.)~2 hr[4][7]
DogIntravenous (i.v.)~2 hr[4][7]
Plasma Clearance RatIntravenous (i.v.)23 - 36 ml/min/kg[4][7]
DogIntravenous (i.v.)23 - 36 ml/min/kg[4][7]
Vdss RatIntravenous (i.v.)2.0 - 2.6 L/kg[4][7]
DogIntravenous (i.v.)3.4 - 4.9 L/kg[4][7]
Oral Bioavailability Female Rat (5 mg/kg)Oral (p.o.)14%[4][8]
Male Rat (5 mg/kg)Oral (p.o.)18%[4][8]
Female Rat (25 mg/kg)Oral (p.o.)17%[4]
Male Rat (25 mg/kg)Oral (p.o.)41%[4]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway inhibited by L-368,899 and a typical experimental workflow for its evaluation.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Inhibits Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates MAPK_pathway MAPK Pathway Gq->MAPK_pathway Activates Rho_pathway Rho Kinase Pathway Gq->Rho_pathway Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release SR->Ca2_release Induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to PKC->Contraction Contributes to MAPK_pathway->Contraction Modulates Rho_pathway->Contraction Modulates

Caption: Oxytocin Receptor Signaling Pathway and Point of Inhibition by L-368,899.

Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Characterization start->invitro binding_assay Radioligand Binding Assay (IC50, Ki Determination) invitro->binding_assay contraction_assay Isolated Uterine Tissue Contraction Assay (pA2) invitro->contraction_assay invivo In Vivo Evaluation invitro->invivo Proceed if promising data_analysis Data Analysis & Interpretation binding_assay->data_analysis contraction_assay->data_analysis pk_studies Pharmacokinetic Studies (Rat, Dog Models) invivo->pk_studies efficacy_studies Preterm Labor Models (AD50 Determination) invivo->efficacy_studies pk_studies->data_analysis efficacy_studies->data_analysis conclusion Conclusion & Further Development Decisions data_analysis->conclusion

Caption: General Experimental Workflow for the Evaluation of L-368,899.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of L-368,899.

Radioligand Binding Assay for Oxytocin Receptor Affinity

Objective: To determine the binding affinity (IC50 and Ki) of L-368,899 for the oxytocin receptor.

Materials:

  • Tissue source for OTR (e.g., rat or human uterine tissue, or cells expressing recombinant OTR).

  • Radioligand: [3H]oxytocin or a selective radio-labeled OTR antagonist.

  • This compound.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add in triplicate:

      • A constant concentration of radioligand (typically at or near its Kd value).

      • A constant amount of membrane protein (e.g., 50-100 µg).

      • Increasing concentrations of L-368,899 (e.g., 0.1 nM to 10 µM).

      • For determination of non-specific binding, add a high concentration of unlabeled oxytocin (e.g., 1 µM) in a separate set of wells.

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of L-368,899.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Uterine Contraction Assay

Objective: To determine the functional antagonist activity (pA2) of L-368,899 on oxytocin-induced uterine contractions.

Materials:

  • Female Sprague-Dawley rats, estrogen-primed.

  • Oxytocin.

  • This compound.

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 2.5 CaCl2, 1.2 MgSO4, 25 NaHCO3, 11 glucose), aerated with 95% O2/5% CO2.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize an estrogen-primed female rat and excise the uterine horns.

    • Dissect longitudinal myometrial strips (e.g., 2 x 10 mm) in cold Krebs-Henseleit solution.

  • Organ Bath Setup:

    • Mount the uterine strips vertically in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2/5% CO2.

    • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the buffer.

  • Experimental Protocol:

    • After equilibration, record spontaneous contractions.

    • Perform a cumulative concentration-response curve for oxytocin to establish a baseline response.

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a fixed concentration of L-368,899 for a predetermined time (e.g., 30-60 minutes).

    • In the continued presence of L-368,899, repeat the cumulative concentration-response curve for oxytocin.

    • Repeat this procedure with several different concentrations of L-368,899.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions.

    • Construct concentration-response curves for oxytocin in the absence and presence of different concentrations of L-368,899.

    • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log molar concentration of L-368,899. The x-intercept of the linear regression gives the pA2 value.

In Vivo Model of Preterm Labor in Rats

Objective: To determine the in vivo efficacy (AD50) of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials:

  • Pregnant or estrogen-primed female Sprague-Dawley rats.

  • Anesthetic (e.g., pentobarbital).

  • Oxytocin.

  • This compound.

  • Saline or appropriate vehicle.

  • Intrauterine pressure catheter or strain gauge.

  • Data acquisition system for monitoring uterine activity.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and maintain anesthesia throughout the experiment.

    • Surgically implant an intrauterine pressure catheter or attach a strain gauge to the uterus to monitor contractions.

    • Cannulate a femoral vein for intravenous administration of compounds.

  • Experimental Protocol:

    • Allow the animal to stabilize after surgery.

    • Administer a continuous intravenous infusion of oxytocin at a dose that produces regular, submaximal uterine contractions.

    • Once a stable pattern of contractions is established, administer a single intravenous bolus of L-368,899 at a specific dose.

    • Monitor uterine activity continuously for a defined period after administration of the antagonist.

    • Repeat the procedure in different animals with a range of doses of L-368,899.

  • Data Analysis:

    • Quantify the inhibition of uterine contractions (e.g., reduction in frequency, amplitude, or area under the curve) at each dose of L-368,899.

    • Plot the percentage of inhibition against the dose of L-368,899.

    • Calculate the AD50 (the dose required to produce 50% of the maximal inhibition) using non-linear regression analysis.

Synthesis Overview

The synthesis of L-368,899 is a multi-step process. A key step in the synthesis involves the formation of an amide bond between l-((7,7-Dimethyl-2-endo-amino-bicyclo(2.2.1)heptan-l-yl)methanesulfonyl)-4-(2-methylphenyl)piperazine and (2S)-amino-4-(methylsulfonyl)butyric acid. A patent describes a process for this peptide segment condensation using a two-phase solvent mixture (water and an immiscible organic solvent) with a coupling reagent such as ethyl-3-(3-dimethylamino)propyl carbodiimide (B86325) hydrochloride (EDC) and an additive to preserve chiral integrity. The full synthetic route is detailed in European Patent Application EP 0 532 097.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist with demonstrated oral bioavailability and in vivo efficacy in preclinical models. Its favorable pharmacological profile has made it a critical tool for investigating the physiological roles of oxytocin and a lead compound in the development of tocolytic agents for the management of preterm labor.[3][9] This guide provides foundational data and methodologies to aid researchers in the continued exploration and application of this important pharmacological agent.

References

L-368,899 Hydrochloride: A Technical Guide to its Molecular Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). Its oral bioavailability and ability to cross the blood-brain barrier have made it a valuable tool in pharmacological research to investigate the diverse roles of the oxytocin system in both peripheral and central physiological processes. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for key assays and a summary of its pharmacokinetic profile are also presented to facilitate its application in research and drug development.

Molecular Structure and Physicochemical Properties

This compound is a synthetic small molecule with the chemical name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride.[1] Its structure is characterized by a camphor-sulfonamide core, which is believed to mimic the dipeptide portion of cyclic hexapeptide oxytocin antagonists.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C26H43ClN4O5S2[2][3]
Molecular Weight 591.22 g/mol [2][3]
CAS Number 160312-62-9[2]
Appearance Solid powder[2][3]
Purity ≥97% (HPLC)[1]
Solubility Soluble in Water (up to 100 mM) and DMSO (up to 100 mM)[1]
Storage Store at -20°C[1]
SMILES CC1(C)[C@@]2(CS(N3CCN(C4=CC=CC=C4C)CC3)(=O)=O)CC[C@@H]1C[C@@H]2NC(--INVALID-LINK--N)=O.Cl[1]
IUPAC Name (2S)-2-amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide;hydrochloride[3]

Pharmacology

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling. This blockade of OTR activation leads to the inhibition of oxytocin-mediated physiological responses.

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by an agonist like oxytocin, the receptor initiates a signaling cascade that results in various cellular responses, most notably the contraction of smooth muscle. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of this pathway.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Binds & Blocks Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER/SR) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Figure 1: Oxytocin Receptor Signaling Pathway and the inhibitory action of L-368,899.
Potency and Selectivity

L-368,899 is a potent antagonist of the oxytocin receptor with high selectivity over the structurally related vasopressin (V1a and V2) receptors.

Table 2: In Vitro Potency and Selectivity of L-368,899
TargetSpeciesIC50Reference
Oxytocin Receptor Rat (uterus)8.9 nM[2]
Oxytocin Receptor Human (uterus)26 nM[2]
Vasopressin V1a Receptor Human370 nM[1]
Vasopressin V2 Receptor Human570 nM[1]

Pharmacokinetics

L-368,899 exhibits favorable pharmacokinetic properties in several species, including good oral bioavailability.

Table 3: Pharmacokinetic Parameters of L-368,899
ParameterSpeciesValueRouteDoseReference
Oral Bioavailability Rat (female)14%Oral5 mg/kg[2]
Oral Bioavailability Rat (male)18%Oral5 mg/kg[2]
Half-life (t1/2) Rat~2 hoursIV1, 2.5, 10 mg/kg[2]
Half-life (t1/2) Dog~2 hoursIV1, 2.5, 10 mg/kg[2]
Plasma Clearance Rat23-36 mL/min/kgIV1, 2.5 mg/kg[2]
Plasma Clearance Dog23-36 mL/min/kgIV1, 2.5, 10 mg/kg[2]
Volume of Distribution (Vdss) Rat2.0-2.6 L/kgIV1, 2.5, 10 mg/kg[2]
Volume of Distribution (Vdss) Dog3.4-4.9 L/kgIV1, 2.5, 10 mg/kg[2]

Experimental Protocols

In Vitro Oxytocin Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of L-368,899 for the oxytocin receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue_Prep Prepare tissue homogenate (e.g., rat or human uterus) expressing OTR Incubation Incubate tissue homogenate, radioligand, and L-368,899 at varying concentrations Tissue_Prep->Incubation Radioligand_Prep Prepare radiolabeled oxytocin (e.g., [³H]Oxytocin) Radioligand_Prep->Incubation Compound_Prep Prepare serial dilutions of L-368,899 Compound_Prep->Incubation Filtration Rapidly filter the mixture to separate bound from free radioligand Incubation->Filtration Washing Wash the filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Measure radioactivity on filters using a scintillation counter Washing->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis

Figure 2: Workflow for an in vitro oxytocin receptor competitive binding assay.

Methodology:

  • Tissue Preparation: Homogenize tissues known to express the oxytocin receptor (e.g., rat or human uterine tissue) in an appropriate buffer.

  • Incubation: In a multi-well plate, incubate the tissue homogenate with a fixed concentration of a radiolabeled oxytocin analog (e.g., [³H]oxytocin) and varying concentrations of L-368,899.

  • Separation: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the L-368,899 concentration. The IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions in Rats

This protocol outlines the procedure to assess the in vivo antagonist activity of L-368,899 on uterine contractions.

Methodology:

  • Animal Preparation: Anesthetize a female rat in estrus. Insert a pressure-sensitive balloon catheter into the uterine horn to monitor intrauterine pressure.

  • Drug Administration: Administer L-368,899 intravenously (i.v.) or intraduodenally (i.d.).

  • Oxytocin Challenge: After a set period following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions.

  • Measurement: Record the uterine contractions as changes in intrauterine pressure.

  • Data Analysis: Quantify the inhibitory effect of L-368,899 by comparing the amplitude and frequency of oxytocin-induced contractions in treated versus vehicle-control animals. The AD50 (the dose of L-368,899 that causes a 50% reduction in the oxytocin response) can be calculated.

Analytical Method for L-368,899 in Plasma (HPLC-FD)

This method describes the quantification of L-368,899 in plasma samples using High-Performance Liquid Chromatography with Fluorescence Detection.

Methodology:

  • Sample Preparation: Extract L-368,899 from plasma samples using liquid-liquid extraction.

  • Derivatization: Derivatize the primary amino group of L-368,899 with a fluorescent tagging agent to enhance detection sensitivity.

  • HPLC Separation: Inject the derivatized sample onto a C18 reverse-phase HPLC column. Use an appropriate mobile phase gradient to achieve separation from endogenous plasma components.

  • Fluorescence Detection: Monitor the column effluent with a fluorescence detector set at the optimal excitation and emission wavelengths for the derivatized L-368,899.

  • Quantification: Construct a standard curve using known concentrations of L-368,899 in plasma. Quantify the concentration of L-368,899 in the unknown samples by comparing their peak areas to the standard curve.

Synthesis

The chemical synthesis of this compound has been described in detail by Williams et al. in the Journal of Medicinal Chemistry (1994, 37, 565-571). The synthesis involves a multi-step process starting from commercially available materials.

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its favorable pharmacokinetic profile and demonstrated in vitro and in vivo activity make it an indispensable tool for researchers investigating the physiological and pathological roles of the oxytocin system. The detailed information and protocols provided in this guide are intended to support the effective use of this compound in a research and drug development setting.

References

In Vitro Characterization of L-368,899 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OXTR).[1][2] Originally developed for the potential management of preterm labor, it has become a widely utilized tool in neuroscience research to investigate the role of the oxytocin system in various behaviors.[3][4][5][6] This document provides a comprehensive overview of the in vitro characteristics of L-368,899, summarizing its binding affinity, selectivity profile, and the experimental protocols used for its characterization.

Binding Affinity and Potency

L-368,899 demonstrates high affinity for the oxytocin receptor across multiple species. The inhibitory concentration (IC50) and binding affinity (Ki) values are crucial metrics for quantifying its potency.

Table 2.1: Oxytocin Receptor (OXTR) Binding Affinity of L-368,899
Species/TissueParameterValue (nM)Reference(s)
GeneralIC508.9[7]
Rat UterusIC508.9[1][2][8][9]
Human UterusIC5026[1][2][8][9]
Coyote BrainKi12.38[3]

Receptor Selectivity Profile

A critical attribute of a pharmacological tool is its selectivity for the intended target over other related receptors. L-368,899 exhibits significant selectivity for the oxytocin receptor over the structurally similar vasopressin receptors (V1a and V2).

Table 3.1: Selectivity of L-368,899 for Vasopressin Receptors
Receptor Subtype (Species/Tissue)ParameterValue (nM)Selectivity (fold vs. OXTR IC50 of 8.9 nM)Reference(s)
Vasopressin V1aIC50370~42-fold[7]
Vasopressin V2IC50570~64-fold[7]
Vasopressin V1a (Coyote Brain)Ki511.6~41-fold (vs. Coyote OXTR Ki)[3]
Vasopressin Receptor (Human Liver)IC50510~57-fold[1]
Vasopressin Receptor (Human Kidney)IC50960~108-fold[1]
Vasopressin Receptor (Rat Liver)IC50890~100-fold[1]
Vasopressin Receptor (Rat Kidney)IC502400~270-fold[1]

Note: One study using human brain tissue suggested that L-368,899 may have a slightly higher affinity for the vasopressin 1a receptor (AVPR1a) than the oxytocin receptor (OXTR), recommending caution when using it as an OXTR-specific antagonist in human studies.[10]

Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR), primarily signaling through the Gq/11 pathway.[11] Antagonism by L-368,899 blocks the initiation of this cascade.

cluster_membrane Cell Membrane cluster_cytosol Cytosol OXT Oxytocin OXTR Oxytocin Receptor (OXTR) OXT->OXTR Binds & Activates L368 L-368,899 L368->OXTR Binds & Blocks Gq11 Gq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Stimulates Response Cellular Response Ca->Response PKC->Response

Caption: Oxytocin receptor signaling pathway and antagonism by L-368,899.

Experimental Protocols

The characterization of L-368,899 relies on established in vitro assays. The following is a detailed methodology for a competition binding assay, a common technique used to determine binding affinity.

Competition Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the competitor, L-368,899) to displace a radiolabeled ligand from its receptor.

G prep_stock 1. Prepare L-368,899 Stock (e.g., 10 mM in DMSO) serial_dilution 2. Create Serial Dilutions (Logarithmic molarities from 10 mM to 0.1 nM) prep_stock->serial_dilution add_competitor 5. Add L-368,899 Dilutions (Final concentrations from 10 µM to 0.1 pM) serial_dilution->add_competitor tissue_prep 3. Prepare Tissue Homogenate (e.g., Brain regions expressing OXTR/AVPR1a) assay_setup 4. Set up Assay Tubes - Tissue Homogenate - Radioligand (e.g., ¹²⁵I-OVTA) - Buffer tissue_prep->assay_setup assay_setup->add_competitor incubate 6. Incubate (Allow binding to reach equilibrium) add_competitor->incubate separate 7. Separate Bound/Free Ligand (e.g., Rapid filtration) incubate->separate measure 8. Measure Radioactivity (Quantify bound radioligand) separate->measure analyze 9. Data Analysis (Generate competition curve to calculate Ki/IC50) measure->analyze

Caption: Workflow for a competition radioligand binding assay.

Methodology Details:

  • Preparation of L-368,899 Solutions : A stock solution of this compound is prepared, for instance, at 10 mM in dimethyl sulfoxide (B87167) (DMSO).[3] From this stock, a serial dilution is performed to create working stocks with logarithmic molarities, typically ranging from 10 mM to 0.1 nM.[3]

  • Tissue Preparation : Brain tissue from regions known to express the target receptors (e.g., hippocampus for OXTR, lateral septum for AVPR1a) is dissected and homogenized in an appropriate buffer.[3]

  • Assay Incubation : The tissue homogenate is incubated with a constant concentration of a specific radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog for OXTR) and varying concentrations of the competitor, L-368,899.[3][11] Tubes for determining total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled ligand) are also included.

  • Separation and Detection : Following incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically via rapid vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is then quantified using a gamma counter.

  • Data Analysis : The amount of specifically bound radioligand is plotted against the logarithm of the competitor (L-368,899) concentration. A sigmoidal competition curve is generated, from which the IC50 value (the concentration of L-368,899 that displaces 50% of the specific binding of the radioligand) can be determined. The Ki (binding affinity constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Logical Relationship: Selectivity Profile

The utility of L-368,899 as a research tool is defined by its high affinity for the target receptor (OXTR) and significantly lower affinity for off-target receptors (V1aR, V2R).

L368 L-368,899 OXTR Oxytocin Receptor (OXTR) L368->OXTR High Affinity (IC50 = 8.9 nM) V1aR Vasopressin 1a Receptor (V1aR) L368->V1aR Low Affinity (IC50 = 370 nM) V2R Vasopressin 2 Receptor (V2R) L368->V2R Low Affinity (IC50 = 570 nM)

Caption: Affinity profile of L-368,899 for oxytocin and vasopressin receptors.

Conclusion

The in vitro data robustly characterize L-368,899 as a potent and selective oxytocin receptor antagonist. Its high affinity for OXTR, coupled with a significantly lower affinity for vasopressin V1a and V2 receptors, makes it a valuable pharmacological agent for elucidating the physiological and behavioral roles of the oxytocin system. Researchers should, however, remain aware of species-specific differences in binding affinity and the potential for off-target effects at high concentrations.

References

An In-depth Technical Guide on the Binding Affinity of L-368,899 Hydrochloride to Oxytocin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of L-368,899 hydrochloride, a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR). The document collates quantitative binding affinity data, details the experimental protocols used for its determination, and visualizes key processes to facilitate a deeper understanding of its pharmacological profile.

Quantitative Binding Affinity Data

L-368,899 is a well-characterized OTR antagonist with high affinity and selectivity.[1] It is orally bioavailable and capable of crossing the blood-brain barrier, making it a valuable tool for investigating the central and peripheral roles of oxytocin.[1][2] The binding affinity of L-368,899 has been determined in various species and tissues, primarily through radioligand binding assays. The following table summarizes the key quantitative data.

Species/TissueReceptorParameterValue (nM)Reference(s)
Rat UterusOxytocin ReceptorIC₅₀8.9[2][3][4][5][6][7][8]
Human UterusOxytocin ReceptorIC₅₀26[2][3][4][5][6][8]
Coyote BrainOxytocin ReceptorKᵢ12.38[9]
Human Brain (Substantia Nigra)Oxytocin Receptor-Lower affinity than ALS-III-61[10][11]
Human LiverVasopressin V₁ₐ ReceptorIC₅₀370, 510[5][6][7]
Human KidneyVasopressin V₂ ReceptorIC₅₀570, 960[5][6][7]
Rat LiverVasopressin V₁ₐ ReceptorIC₅₀890[5]
Rat KidneyVasopressin V₂ ReceptorIC₅₀2400[5]
Coyote BrainVasopressin V₁ₐ ReceptorKᵢ511.6[9]

Note: IC₅₀ is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ is the inhibition constant for a drug; it is an indication of how potent an inhibitor is. A lower Kᵢ indicates a higher binding affinity.

L-368,899 displays a significantly higher affinity for the oxytocin receptor compared to vasopressin V₁ₐ and V₂ receptors, with over 40-fold selectivity.[3][7] However, one study suggests that in human brain tissue, L-368,899 may have a slightly higher affinity for the vasopressin V₁ₐ receptor than the oxytocin receptor.[10][11]

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of L-368,899 to the oxytocin receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist (L-368,899) to displace a radiolabeled ligand that is specifically bound to the receptor.

2.1. Membrane Preparation

  • Tissue Homogenization: The tissue of interest (e.g., uterine smooth muscle, brain tissue) is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent protein degradation.[12]

  • Centrifugation: The homogenate undergoes low-speed centrifugation (e.g., 1,000 x g) to remove nuclei and large cellular debris.[12]

  • Membrane Isolation: The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the oxytocin receptors.

  • Resuspension: The membrane pellet is washed and resuspended in a binding buffer to a specific protein concentration.

2.2. Competitive Binding Assay

  • Incubation Mixture: The assay is typically performed in microplates or tubes containing:

    • A fixed concentration of the membrane preparation.

    • A constant concentration of a radiolabeled oxytocin receptor ligand (e.g., [³H]-(Thr4,Gly7)-Oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog).[10][11][12] The concentration of the radioligand is usually at or below its dissociation constant (Kd) to ensure sensitive detection of competition.

    • Increasing concentrations of the unlabeled test compound, this compound.

  • Determination of Non-Specific Binding: A parallel set of incubations is prepared in the presence of a high concentration of unlabeled oxytocin (e.g., 1 µM) to determine the amount of non-specific binding of the radioligand.[12]

  • Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[12]

  • Termination of Reaction: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B). The filters are pre-soaked in a solution like polyethyleneimine (PEI) to minimize non-specific binding of the radioligand to the filter material.[12]

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter or a gamma counter, depending on the radioisotope used.

2.3. Data Analysis

  • Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the competitor.

  • Competition Curve Generation: The specific binding data is then plotted against the logarithm of the competitor concentration. This generates a sigmoidal competition curve.

  • IC₅₀ Determination: The IC₅₀ value is determined from the competition curve as the concentration of L-368,899 that displaces 50% of the specifically bound radioligand.

  • Kᵢ Calculation: The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[12]

Visualizations

3.1. Experimental Workflow: Competitive Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Tissue Tissue of Interest (e.g., Uterus, Brain) Homogenization Homogenization in Ice-Cold Buffer Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Isolate Membrane Pellet Centrifugation2->MembranePellet Resuspension Resuspend in Binding Buffer MembranePellet->Resuspension AssaySetup Assay Setup (Microplate/Tubes) Resuspension->AssaySetup Components Add Components: - Membrane Preparation - Radiolabeled Ligand - L-368,899 (Varying Conc.) AssaySetup->Components Incubation Incubation to Reach Equilibrium Components->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity Washing->Quantification DataProcessing Calculate Specific Binding Quantification->DataProcessing CurveFitting Generate Competition Curve DataProcessing->CurveFitting IC50 Determine IC₅₀ Value CurveFitting->IC50 Ki Calculate Kᵢ Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for determining the binding affinity of L-368,899.

3.2. Oxytocin Receptor Signaling Pathway and Antagonism by L-368,899

G cluster_pathway Oxytocin Receptor Signaling OXT Oxytocin (OXT) OTR Oxytocin Receptor (OTR) (GPCR) OXT->OTR Binds and Activates L368899 L-368,899 L368899->OTR Competitively Binds and Blocks Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Responses (e.g., Uterine Contraction, Social Behavior Modulation) Ca2->CellularResponse MAPK MAPK Cascade (ERK1/2, ERK5) PKC->MAPK MAPK->CellularResponse

Caption: Oxytocin receptor signaling and the antagonistic action of L-368,899.

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.[4][13][14][15][16] Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including smooth muscle contraction and neuromodulation.[13][15][17][18] L-368,899 acts as a competitive antagonist, binding to the oxytocin receptor and preventing its activation by oxytocin, thereby inhibiting these downstream signaling cascades.[3]

References

L-368,899 Hydrochloride: A Technical Guide for Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core scientific data and experimental methodologies surrounding the early-stage research of L-368,899 hydrochloride. L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially explored for its potential in managing preterm labor, it has since become a valuable pharmacological tool for investigating the diverse physiological and behavioral roles of the oxytocin system.[2][3] Its ability to cross the blood-brain barrier allows for the study of both central and peripheral oxytocin-mediated effects.[2][4]

Core Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a comparative overview of its binding affinity, selectivity, and pharmacokinetic profile across different species.

Table 1: Receptor Binding Affinity and Selectivity
Species & TissueReceptorParameterValue (nM)
Rat UterusOxytocinIC508.9[1][5][6]
Human UterusOxytocinIC5026[1][6][7]
Coyote BrainOxytocinKi12.38[8]
Human LiverVasopressin (V1a)IC50510[1]
Human KidneyVasopressin (V1a)IC50960[1]
Rat LiverVasopressin (V1a)IC50890[1]
Rat KidneyVasopressin (V1a)IC502400[1]
-Vasopressin V1aIC50370[5][6][9]
-Vasopressin V2IC50570[5][6][9]
Coyote BrainVasopressin (AVPR1a)Ki511.6[8]
Table 2: In Vivo Efficacy
SpeciesAssayParameterValue (mg/kg)Route of Administration
RatOxytocin-induced uterine contractionsED500.35[6][10]Intravenous
Table 3: Pharmacokinetic Parameters in Animal Models
SpeciesSexDose (mg/kg)Routet1/2 (hr)Plasma Clearance (ml/min/kg)Vdss (L/kg)Oral Bioavailability (%)
RatFemale & Male1, 2.5, 10IV~2[11]23-36[11]2.0-2.6[11]-
RatFemale10IV-18[11]--
RatFemale5Oral---14[1][11]
RatMale5Oral---18[1][11]
RatFemale25Oral---17[1]
RatMale25Oral---41[1][11]
DogFemale1, 2.5, 10IV~2[11]23-36[11]3.4-4.9[11]-
DogFemale5Oral---17[11]
DogFemale33Oral---41[11]

Key Signaling Pathway

This compound exerts its effects by competitively antagonizing the oxytocin receptor, a G-protein coupled receptor (GPCR).[10][12] The primary signaling cascade initiated by oxytocin binding involves the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.[2][3]

Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates Oxytocin Oxytocin Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Competitively Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC Activation DAG->PKC Contraction Uterine Contraction Ca2->Contraction

Oxytocin receptor signaling and antagonism by L-368,899.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, synthesized from the available literature.

In Vitro Competition Binding Assay Protocol

This protocol is designed to determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor.

Competition Binding Assay Workflow Prep Prepare Tissue Homogenate (e.g., Uterus or Brain Tissue) Incubate Incubate Homogenate with: - Radioligand (e.g., 125I-OVTA) - Varying concentrations of L-368,899 Prep->Incubate Separate Separate Bound and Free Radioligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Fraction Separate->Measure Analyze Analyze Data: - Generate competition curve - Calculate IC50 and Ki values Measure->Analyze

Workflow for an in vitro competition binding assay.

Methodology:

  • Tissue Preparation:

    • Homogenize tissue (e.g., rat uterus, human myometrium, or specific brain regions) in an appropriate buffer (e.g., Tris-HCl).[6]

    • Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

  • Competition Binding:

    • Prepare serial dilutions of this compound. A stock solution can be made in DMSO and further diluted.[8]

    • In assay tubes, combine the membrane preparation, a fixed concentration of a suitable radioligand for the oxytocin receptor (e.g., [³H]oxytocin or ¹²⁵I-ornithine vasotocin (B1584283) analog), and varying concentrations of L-368,899.[8][13]

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Measurement:

    • Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound radioligand from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the L-368,899 concentration.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vivo Inhibition of Oxytocin-Induced Uterine Contractions

This protocol assesses the in vivo efficacy of L-368,899 in blocking oxytocin-induced uterine activity in an animal model.

In Vivo Uterine Contraction Experiment Anesthetize Anesthetize Animal (e.g., Rat) Catheter Implant Catheter to Measure Intrauterine Pressure Anesthetize->Catheter Administer_L368899 Administer L-368,899 or Vehicle (e.g., Intravenously) Catheter->Administer_L368899 Administer_OT Administer Oxytocin to Induce Contractions Administer_L368899->Administer_OT Record Record Uterine Activity Administer_OT->Record Analyze Analyze Contraction Frequency and Amplitude Record->Analyze

Experimental workflow for in vivo uterine contraction studies.

Methodology:

  • Animal Preparation:

    • Use an appropriate animal model, such as female rats.

    • Anesthetize the animal and maintain anesthesia throughout the experiment.

    • Surgically expose the uterus and insert a catheter into the uterine horn to measure intrauterine pressure.

  • Drug Administration:

    • Administer a dose of this compound or vehicle solution intravenously.[6] For in vivo studies, L-368,899 can be formulated in saline or a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[14][15]

    • After a predetermined time, administer a dose of oxytocin to induce uterine contractions.

  • Measurement and Analysis:

    • Record the intrauterine pressure continuously using a pressure transducer and data acquisition system.

    • Quantify the frequency and amplitude of the uterine contractions before and after the administration of L-368,899.

    • Determine the dose of L-368,899 required to produce a 50% reduction in the oxytocin-induced uterine response (ED50).[6]

Conclusion

This compound is a well-characterized and highly selective oxytocin receptor antagonist. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on the oxytocin system. Its utility in both in vitro and in vivo settings, coupled with its ability to penetrate the central nervous system, makes it an invaluable tool for elucidating the multifaceted roles of oxytocin in health and disease.[2][4][10] Further research may continue to explore its therapeutic potential in various conditions beyond preterm labor, including those related to social behavior and neuropsychiatric disorders.[4][14]

References

Methodological & Application

Preparation of L-368,899 Hydrochloride Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central and peripheral roles of the oxytocin system.[4] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo research applications. It includes comprehensive data on its chemical and physical properties, solubility, and storage conditions to ensure consistent and reliable experimental outcomes.

Introduction to this compound

L-368,899 is a well-characterized OTR antagonist with high selectivity over vasopressin V1a and V2 receptors.[2][3] It competitively inhibits the binding of oxytocin to its receptor, thereby blocking downstream signaling cascades.[4] The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[5] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is crucial to refer to the batch-specific molecular weight provided on the product's certificate of analysis for precise calculations.[2]

PropertyValueReference
Chemical Name (2S)-2-Amino-N-[(1S,2S,4R)-7,7-dimethyl-1-[[[4-(2-methylphenyl)-1-piperazinyl]sulfonyl]methyl]bicyclo[2.2.1]hept-2-yl]-4-(methylsulfonyl)butanamide dihydrochloride[2]
Molecular Formula C₂₆H₄₂N₄O₅S₂·2HCl
Molecular Weight 627.68 g/mol (may vary by batch)
Appearance Solid powder[4]
Purity ≥97%

Solubility and Stock Solution Preparation

This compound is soluble in both aqueous and organic solvents. Table 2 provides solubility data in common laboratory solvents. For optimal dissolution, particularly in aqueous solutions, sonication is recommended.[6] It is important to note that aqueous solutions are not recommended for storage for more than one day.

SolventMaximum ConcentrationReference
Water 100 mM[3]
DMSO 100 mM[3]
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.28 mg (using the molecular weight of 627.68 g/mol ).

  • Dissolve: Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed 6.28 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol for Preparing a Solution for In Vivo Administration

For in vivo studies, a common vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[6]

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[6]

  • Dilute to Final Concentration: Add the appropriate volume of the concentrated this compound stock solution to the prepared vehicle to achieve the final desired concentration for injection.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. Sonication can be used to aid dissolution.[6]

  • Use Immediately: It is recommended to prepare this solution fresh on the day of use.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the general workflow for preparing a stock solution of this compound.

G cluster_start Start cluster_steps Preparation Steps cluster_storage Storage cluster_end End start Start weigh Weigh L-368,899 HCl start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Experimental Use store->end

Caption: Workflow for this compound stock solution preparation.

Oxytocin Receptor Signaling Pathway

This compound acts as an antagonist at the oxytocin receptor, blocking the initiation of its primary signaling cascade. The diagram below illustrates the Gq/11-mediated signaling pathway that is inhibited by L-368,899.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Oxytocin Oxytocin Oxytocin->OTR Activates L368899 L-368,899 L368899->OTR Inhibits

Caption: Inhibition of the Oxytocin Receptor signaling pathway by L-368,899.

Safety Precautions

This compound should be handled with care. It is intended for laboratory research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.

Conclusion

The protocols and data provided in this application note are intended to guide researchers in the effective preparation and use of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results in the study of the oxytocin system.

References

Application Notes and Protocols for L-368,899 Hydrochloride in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-368,899 hydrochloride is a potent, orally active, and selective non-peptide antagonist for the oxytocin (B344502) receptor (OXTR).[1][2][3] With its ability to cross the blood-brain barrier and accumulate in limbic brain areas, L-368,899 has become an invaluable pharmacological tool for investigating the central roles of oxytocin in modulating social behaviors, anxiety, and other cognitive processes in animal models.[4][5][6] This document provides detailed application notes, dosage information, and experimental protocols for the use of this compound in rodent behavioral studies.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, which is a G-protein-coupled receptor (GPCR).[7] By binding to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream intracellular signaling cascades.[7] It displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors, which is crucial for dissecting the specific roles of the oxytocinergic system.[3]

OXT_Signaling_Pathway OXT Oxytocin (OXT) OXTR Oxytocin Receptor (OXTR) (GPCR) OXT->OXTR Binds & Activates L368 L-368,899 L368->OXTR Binds & Blocks G_Protein G-Protein Activation OXTR->G_Protein Blocked No Cellular Response OXTR->Blocked In presence of L-368,899 Signaling Downstream Signaling Cascades (e.g., PLC, Ca²⁺) G_Protein->Signaling Response Cellular & Behavioral Responses (e.g., Social Bonding, Anxiolysis) Signaling->Response

Caption: Mechanism of L-368,899 as an Oxytocin Receptor Antagonist.

Quantitative Data: Dosages and Administration

The following tables summarize dosages of this compound used in various rodent behavioral studies. The most common route of administration is intraperitoneal (i.p.) injection.

Table 1: this compound Dosages in Mice
Behavioral AssayStrainDose Range (mg/kg)RouteKey Findings
Social Rank & InteractionC57BL/6J3 - 10i.p.Did not impair recognition of familiar mice.[8] At 10 mg/kg, affected social rank dynamics.[9]
Sex PreferenceC57BL/6J3i.p.A 3 mg/kg dose was shown to affect sex preference tasks.[9]
Ethanol (B145695) Self-AdministrationC57BL/6J10i.p.Blocked the reduction in ethanol consumption induced by oxytocin.[10]
Table 2: this compound Dosages in Rats
Behavioral AssayStrainDose Range (mg/kg)RouteKey Findings
Risky Decision MakingLong-Evans3.0i.p.Caused a dose-dependent reduction in preference for large risky rewards in females.[11]
Spontaneous BehaviorWistar1.0i.p.Blocked the anxiolytic-like effects of oxytocin.[12]
Pro-social BehaviorSprague-Dawley2.0i.p.Did not affect oxytocin-induced hypothermia but is known to attenuate oxytocin-induced hypoactivity.[13]
Uterine ContractionsSprague-Dawley0.1 - 10i.v., i.d., p.o.Showed dose-related antagonism of oxytocin-stimulated contractions.[2]

i.p. = Intraperitoneal, i.v. = Intravenous, i.d. = Intraduodenal, p.o. = Oral

Experimental Protocols

The following are detailed protocols for common behavioral assays, incorporating the administration of this compound.

Protocol 1: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behaviors in rodents, based on their natural aversion to open and elevated spaces.[14][15]

1. Materials

  • Elevated Plus Maze apparatus (two open arms, two closed arms).

  • This compound.

  • Vehicle (e.g., 0.9% saline).[10]

  • Syringes and needles for injection.

  • Video tracking software and camera.

  • 70% ethanol for cleaning.

2. Procedure

  • Drug Preparation: Dissolve this compound in saline to the desired concentration (e.g., for a 1 mg/kg dose, prepare a 0.2 mg/mL solution).[12]

  • Animal Habituation: Allow rodents to acclimate to the testing room for at least 45-60 minutes before the experiment begins.[14][15]

  • Drug Administration: Administer L-368,899 or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to testing.[12][16] The onset of action for brain-penetrant antagonists like L-368,899 is typically within 15 minutes, with a duration of 2-4 hours.[13]

  • Testing:

    • Place the animal in the center of the maze, facing one of the open arms.[17]

    • Allow the animal to freely explore the maze for 5 minutes.[16][18]

    • Record the session using an overhead camera connected to tracking software.

  • Data Collection: Key parameters to measure include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of general locomotor activity).[16]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.[16]

3. Data Analysis

  • Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the number of open arm entries.

  • Anxiogenic effects are indicated by a decrease in these parameters.

  • Compare the results between the L-368,899-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Social Recognition / Social Interaction Test

This test assesses an animal's ability to distinguish between a novel and a familiar conspecific, a key aspect of social memory in which the oxytocin system is implicated.[19]

1. Materials

  • Testing arena (e.g., a clean home cage or a three-chambered apparatus).[20]

  • This compound and vehicle (0.9% saline).

  • Stimulus animals (juvenile or adult conspecifics).

  • Stopwatch or video recording equipment.

2. Procedure

  • Drug Administration: Administer L-368,899 (e.g., 3-10 mg/kg, i.p.) or vehicle to the test animal 30 minutes before the habituation phase.[9][10]

  • Habituation Phase (Trial 1):

    • Place the test animal in the arena.

    • Introduce a novel stimulus animal (S1).

    • Allow a 4-5 minute interaction period.

    • Measure the duration of social investigation (e.g., anogenital sniffing, following) initiated by the test animal.[20]

    • Remove the stimulus animal.

  • Inter-Trial Interval: Return the test animal to its home cage for a set period (e.g., 30-60 minutes).

  • Test Phase (Trial 2):

    • Re-introduce the test animal to the same arena.

    • Present the now-familiar stimulus animal (S1) along with a novel stimulus animal (S2).

    • Allow a 4-5 minute interaction period.

    • Measure the time the test animal spends investigating S1 versus S2.

3. Data Analysis

  • Social Recognition: A vehicle-treated animal is expected to spend significantly more time investigating the novel animal (S2) than the familiar one (S1).

  • Effect of L-368,899: An impairment in social recognition, induced by the OXTR antagonist, would be demonstrated if the test animal spends a similar amount of time investigating both S1 and S2.

  • Calculate a discrimination index: (Time with S2 - Time with S1) / (Time with S2 + Time with S1). A value close to zero suggests a deficit in social memory.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Habituation Acclimatize Animals to Testing Room Administration Drug Administration (i.p. injection) Habituation->Administration Drug_Prep Prepare L-368,899 and Vehicle Solutions Drug_Prep->Administration Pre_Test_Interval Pre-Test Interval (e.g., 30-60 min) Administration->Pre_Test_Interval Behavioral_Test Conduct Behavioral Assay (e.g., EPM, Social Recognition) Pre_Test_Interval->Behavioral_Test Data_Collection Record & Score Behavior (Automated or Manual) Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpret Results & Draw Conclusions Stats->Interpretation

Caption: General workflow for a rodent behavioral study using L-368,899.

References

L-368,899 Hydrochloride: Application Notes and Protocols for CNS Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of L-368,899 hydrochloride for investigating its effects on the central nervous system (CNS). This document includes detailed protocols for various administration routes, a summary of quantitative data, and a depiction of the relevant signaling pathway.

Introduction

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its ability to cross the blood-brain barrier makes it a valuable pharmacological tool for studying the central effects of oxytocin, a neuropeptide implicated in a wide range of social behaviors, including pair bonding, maternal care, and social recognition.[1][3][4] L-368,899 has been shown to accumulate in limbic brain areas after peripheral administration, regions rich in oxytocin receptors and critical for social processing.[1]

Mechanism of Action

L-368,899 competitively binds to the oxytocin receptor, preventing the endogenous ligand, oxytocin, from activating it. This blockade inhibits the downstream signaling cascade typically initiated by oxytocin binding, which primarily involves the Gq/11 protein and subsequent activation of phospholipase C (PLC). By preventing this signaling, L-368,899 allows researchers to investigate the physiological and behavioral roles of the central oxytocinergic system.

Oxytocin Receptor Signaling Pathway and Blockade by L-368,899

OTR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds & Activates L-368,899 L-368,899 L-368,899->OTR Binds & Blocks Gq_protein Gq/11 OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates Blockade X PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Induces CNS_Effects CNS Effects (e.g., Social Behavior) Ca_release->CNS_Effects PKC_activation->CNS_Effects

Oxytocin receptor signaling and its antagonism by L-368,899.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding and Potency

ParameterSpeciesTissue/SystemValueReference
IC₅₀RatUterus8.9 nM[5]
IC₅₀HumanUterus26 nM[5]
Binding Affinity (Ki)CoyoteBrain (OXTR)12 nM[3]
Binding Affinity (Ki)CoyoteBrain (AVPR1a)511.6 nM[3]
Selectivity-OXTR vs. AVPR1a>40-fold[3]

Table 2: In Vivo Pharmacokinetics

SpeciesAdministration RouteDoseKey FindingsReference
Rhesus MonkeyIntravenous (IV)1 mg/kgDetected in CSF, accumulating in hypothalamus, septum, orbitofrontal cortex, amygdala, and hippocampus.[1]
CoyoteIntramuscular (IM)3 mg/kgPeaked in CSF at 15-30 minutes post-injection.[3]
RatIntravenous (IV)1, 2.5, 10 mg/kgt₁/₂ of ~2 hours; Plasma clearance of 23-36 ml/min/kg.[5]
RatOral (PO)5 mg/kgBioavailability of 14% (female) and 18% (male).[5]
DogIntravenous (IV)1, 2.5, 10 mg/kgt₁/₂ of ~2 hours; Plasma clearance of 23-36 ml/min/kg.[5]

Table 3: In Vivo CNS Effects (Dose-Response)

SpeciesAdministration RouteDoseBehavioral EffectReference
Rhesus MonkeyIntravenous (IV)1 and 3 mg/kgReduced or eliminated interest in infants and sexual behavior.[1]
Male MiceIntraperitoneal (IP)3 and 10 mg/kgDose-dependently impaired sex preference. No effect on social dominance in top-ranked mice, but caused rank fluctuation in second-ranked mice.[2]
Female RatsIntraperitoneal (IP)1 and 3 mg/kgDose-dependently reduced preference for a large, risky reward.[6][7]
Male RatsIntraperitoneal (IP)1 and 3 mg/kgNo effect on risky decision-making.[6][7]
MiceIntraperitoneal (IP)10 mg/kgBlocked the reduction in ethanol (B145695) self-administration induced by oxytocin.[8]

Experimental Protocols

The following are detailed protocols for the administration of this compound for CNS studies. Note: All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Protocol 1: Intravenous (IV) Administration in Non-Human Primates (Adapted from Boccia et al., 2007)

This protocol is suitable for pharmacokinetic studies and behavioral paradigms requiring rapid and complete bioavailability.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • pH meter and adjustment solutions (e.g., sterile HCl or NaOH)

  • Sterile syringes and needles (appropriate gauge for the animal)

  • Catheter for intravenous access

Procedure:

  • Vehicle Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 1 mg/mL). Ensure the solution is clear and free of particulates. Adjust the pH to approximately 5.5 if necessary.

  • Animal Preparation: Anesthetize the animal according to an approved protocol. Place an intravenous catheter in a suitable vein (e.g., saphenous vein).

  • Administration: Administer the L-368,899 solution as a slow bolus injection through the catheter. The volume of injection should be calculated based on the animal's weight and the desired dose (e.g., 1 mg/kg).

  • Post-Administration Monitoring: Monitor the animal for any adverse reactions. For pharmacokinetic studies, blood and/or cerebrospinal fluid (CSF) samples can be collected at predetermined time points post-injection.[1][9] For behavioral studies, the testing paradigm should commence at a time corresponding to the peak CNS concentration of the drug.

Protocol 2: Intramuscular (IM) Administration in Canids (Adapted from Freeman et al., 2024)

This protocol provides a controlled route of administration that bypasses first-pass metabolism.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 22-gauge)

Procedure:

  • Vehicle Preparation: Formulate L-368,899 in sterile saline to the desired concentration (e.g., 3 mg/mL).[3]

  • Animal Restraint: Safely and securely restrain the animal.

  • Injection Site: Identify a large muscle mass, such as the biceps femoris in the hindlimb.

  • Administration: Insert the needle into the muscle and aspirate to ensure a blood vessel has not been entered. Inject the solution at a steady rate. The injection volume should be appropriate for the muscle size to avoid tissue damage.

  • Behavioral Testing Window: Based on pharmacokinetic data in coyotes, the optimal window for behavioral testing is between 15 and 45 minutes after injection to coincide with peak CSF concentrations.[3]

Protocol 3: Intraperitoneal (IP) Administration in Rodents (Adapted from multiple sources)

This is a common and relatively simple method for systemic administration in small laboratory animals.

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Sterile syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Vehicle Preparation: Dissolve this compound in sterile saline. The concentration should be calculated to deliver the desired dose in a standard injection volume (e.g., 1 mL/kg).[6]

  • Animal Handling: Gently restrain the rodent, exposing the abdomen.

  • Injection Site: Injections should be made into the lower right or left quadrant of the abdomen to avoid the bladder and cecum.

  • Administration: Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity. Gently aspirate to ensure the needle has not entered the bladder or intestines. Inject the solution.

  • Timing of Behavioral Testing: Behavioral testing is typically initiated 30-40 minutes after IP injection.[6][8]

Experimental Workflow for a Typical Rodent Behavioral Study

Behavioral_Workflow Start Start Acclimation Animal Acclimation & Habituation Start->Acclimation Baseline Baseline Behavioral Testing (e.g., pre-drug) Acclimation->Baseline Drug_Prep Prepare L-368,899 Solution (e.g., in sterile saline) Baseline->Drug_Prep Administration Administer L-368,899 or Vehicle (e.g., IP injection) Drug_Prep->Administration Waiting Waiting Period (e.g., 30-45 minutes) Administration->Waiting Behavioral_Test Behavioral Testing (e.g., social interaction, decision-making) Waiting->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection End End Data_Collection->End

Generalized workflow for a rodent behavioral study using L-368,899.

Concluding Remarks

This compound is a critical tool for elucidating the central roles of the oxytocinergic system. The choice of administration route and dosage should be carefully considered based on the research question, animal model, and desired pharmacokinetic profile. The protocols and data provided herein serve as a comprehensive resource for researchers employing this potent and selective oxytocin receptor antagonist in their studies of CNS function and behavior.

References

Application Notes and Protocols: L-368,899 Hydrochloride in Preterm Labor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3] Originally developed for the management of preterm labor, it acts by competitively inhibiting the binding of oxytocin to its receptors in the myometrium, thereby antagonizing uterine contractions.[1][4][5] While its clinical development for preterm labor was limited, L-368,899 remains a valuable pharmacological tool for investigating the role of the oxytocin system in both peripheral and central physiological processes.[5][6] These notes provide an overview of its mechanism of action, pharmacological data, and detailed protocols for its application in preclinical preterm labor research models.

Mechanism of Action

Oxytocin binding to its G-protein coupled receptor (OTR) on myometrial cells activates the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light-chain kinase (MLCK), leading to phosphorylation of myosin and subsequent smooth muscle contraction.

L-368,899 acts as a competitive antagonist at the oxytocin receptor, blocking the binding of oxytocin and preventing the initiation of this signaling cascade, which results in the inhibition of uterine contractions.[5]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol OTR Oxytocin Receptor (OTR) Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release from SR IP3->Ca_Release Stimulates Contraction Myometrial Contraction Ca_Release->Contraction Leads to OT Oxytocin OT->OTR Binds L368899 L-368,899 L368899->OTR Blocks

Caption: Oxytocin Receptor Signaling and L-368,899 Antagonism.

Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of L-368,899.

Table 1: In Vitro Receptor Binding Affinity and Potency

Species / TissueParameterValueReference(s)
Rat UterusIC₅₀8.9 nM[1][2]
Rat UterusKᵢ3.6 nM[4]
Human UterusIC₅₀26 nM[2]
Human UterusKᵢ13 nM[4]
Coyote Brain (OXTR)Kᵢ12.38 nM[7]
Coyote Brain (AVPR1a)Kᵢ511.6 nM[7]
Rat Liver (V₁ₐ)IC₅₀370 nM[1]
Rat Kidney (V₂)IC₅₀570 nM[1]
Rat Isolated UteruspA₂8.9[4]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. pA₂: A measure of antagonist potency.

Table 2: In Vivo Efficacy in Preterm Labor Models

Animal ModelAdministration RouteParameterValueReference(s)
Anesthetized RatIntravenous (i.v.)AD₅₀0.35 mg/kg[3][4]
Anesthetized RatIntraduodenal (i.d.)AD₅₀7 mg/kg[3][4]
Rhesus MacaqueIntravenous (i.v.)AD₅₀27 µg/kg[4]

AD₅₀: The dose required to reduce the response to an agonist by 50%.

Table 3: Pharmacokinetic Parameters in Animal Models

SpeciesDose & Routet½ (hr)Oral Bioavailability (%)Reference(s)
Rat (Female)5 mg/kg (p.o.)~214%[2][8]
Rat (Male)5 mg/kg (p.o.)~218%[2][8]
Rat (Male)25 mg/kg (p.o.)-41%[8]
Dog (Female)5 mg/kg (p.o.)~217%[8]
Dog (Female)33 mg/kg (p.o.)~241%[8]
Rat/Dog1, 2.5, 10 mg/kg (i.v.)~2-[8]

t½: Half-life. p.o.: Oral administration. i.v.: Intravenous administration.

Experimental Workflow

A typical workflow for evaluating L-368,899 or similar oxytocin antagonists involves a multi-step process from initial in vitro characterization to in vivo validation.

workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation A Receptor Binding Assay (Determine Ki, Selectivity) B Phosphatidylinositol Turnover Assay (Confirm functional antagonism) A->B C Isolated Uterine Tissue Assay (Determine pA2, Efficacy) B->C D Pharmacokinetic Studies (Determine Bioavailability, t½) C->D Lead Compound Selection E Preterm Labor Model (Rat) (Assess tocolytic effect in vivo) D->E F Primate Model (Optional) (Confirm efficacy in higher species) E->F

Caption: Experimental workflow for preclinical evaluation.

Experimental Protocols

Preparation of this compound Solutions

This compound is soluble in water and DMSO up to 100 mM.[9]

  • For In Vitro Assays:

    • Prepare a 10 mM stock solution in sterile water or DMSO.

    • For aqueous stocks, sonication may be recommended to aid dissolution.[9]

    • Store stock solutions at -20°C. For use in experiments, dilute to the final desired concentration in the appropriate assay buffer.

  • For In Vivo Administration:

    • Intravenous (i.v.) or Intraperitoneal (i.p.) Injection: Dissolve this compound in sterile 0.9% saline. Ensure complete dissolution before administration.

    • Oral Gavage (p.o.): The compound can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Sonication is recommended to create a uniform suspension.[9]

    • It is recommended to prepare fresh solutions for in vivo experiments on the day of use.

Protocol 1: In Vitro Uterine Contraction Assay (Isolated Rat Uterus)

This protocol assesses the ability of L-368,899 to inhibit oxytocin-induced contractions in isolated uterine tissue.

Materials:

  • Female Wistar rats (150-200g), pre-treated with oestradiol benzoate (B1203000) (100 µg, i.m.) 18-24 hours prior to the experiment to sensitize the uterus.

  • Physiological Salt Solution (PSS), e.g., De Jalon's solution (NaCl 9g, KCl 0.42g, CaCl₂ 0.06g, NaHCO₃ 0.5g, Glucose 0.5g per 1L distilled water), maintained at 32-37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath setup with an isotonic transducer and data acquisition system.

  • Oxytocin (standard solution).

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Humanely euthanize the rat and immediately dissect the uterus. Place the uterine horns in a petri dish containing fresh, aerated PSS.

  • Mounting: Isolate one uterine horn and trim it to a suitable length (approx. 1.5-2 cm). Tie sutures to both ends. Mount the tissue strip vertically in the organ bath chamber filled with PSS. Connect one end to a fixed hook at the bottom of the chamber and the other to the isotonic transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 30-60 minutes under a resting tension of approximately 1g. During this period, wash the tissue with fresh PSS every 10-15 minutes.

  • Oxytocin Concentration-Response Curve (Control):

    • Once a stable baseline is achieved, add oxytocin cumulatively to the bath to obtain a concentration-response curve (e.g., 10⁻¹¹ to 10⁻⁷ M).

    • Record the contractile response (amplitude and frequency) at each concentration until a maximal response is achieved.

    • Wash the tissue thoroughly with PSS to return to baseline.

  • Antagonist Incubation:

    • Introduce a specific concentration of L-368,899 into the bath and incubate for a predetermined period (e.g., 20-30 minutes).

  • Oxytocin Concentration-Response Curve (with Antagonist):

    • In the continued presence of L-368,899, repeat the cumulative addition of oxytocin and record the contractile responses.

  • Data Analysis:

    • Measure the amplitude of contractions for each oxytocin concentration in the absence and presence of L-368,899.

    • Plot the concentration-response curves. The rightward shift of the curve in the presence of L-368,899 indicates competitive antagonism.

    • Calculate the pA₂ value using a Schild plot analysis to quantify the potency of L-368,899.

Protocol 2: In Vivo Preterm Labor Model (Anesthetized Rat)

This protocol evaluates the tocolytic efficacy of L-368,899 in an in vivo model of oxytocin-induced uterine contractions.

Materials:

  • Pregnant Sprague-Dawley rats (late gestation, e.g., day 21).

  • Anesthetic (e.g., isoflurane, urethane).

  • Intrauterine pressure catheter or telemetry device.

  • Infusion pumps.

  • Oxytocin solution for infusion.

  • This compound solution for administration (i.v., i.d., or p.o.).

Procedure:

  • Animal Preparation:

    • Anesthetize the pregnant rat.

    • Surgically expose the uterus and insert an intrauterine pressure catheter into the uterine horn to monitor contractions. Alternatively, a telemetry device can be implanted in advance for monitoring in freely moving animals.

    • Cannulate the jugular vein for intravenous infusion of oxytocin and test compounds, and the carotid artery for blood pressure monitoring if required.

  • Induction of Uterine Contractions:

    • After a stabilization period, begin a continuous intravenous infusion of oxytocin at a rate sufficient to induce regular, sustained uterine contractions (e.g., 1-10 mU/min).

  • Antagonist Administration:

    • Once a stable pattern of contractions is established, administer a bolus dose of L-368,899 via the desired route (e.g., i.v. bolus, intraduodenal injection, or oral gavage).

    • Administer a vehicle control to a separate group of animals.

  • Monitoring and Data Collection:

    • Continuously record intrauterine pressure for a set period following drug administration (e.g., 60-120 minutes).

    • Monitor maternal vital signs (heart rate, blood pressure) throughout the experiment.

  • Data Analysis:

    • Quantify uterine activity by measuring the frequency, amplitude, and duration of contractions, or by calculating the area under the curve (AUC) of the pressure tracing.

    • Calculate the percentage inhibition of uterine activity at different doses of L-368,899 compared to the pre-treatment baseline.

    • Determine the AD₅₀ (the dose that causes 50% inhibition of oxytocin-induced uterine activity).

Protocol 3: Oxytocin Receptor Binding Assay

This assay determines the affinity (Kᵢ) of L-368,899 for the oxytocin receptor in uterine tissue membranes.

Materials:

  • Uterine tissue (e.g., from estrogen-primed rats or humans).

  • Radiolabeled oxytocin (e.g., [³H]-Oxytocin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.05% BSA.

  • Homogenization Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound and unlabeled oxytocin.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Membrane Preparation:

    • Mince uterine tissue and homogenize in ice-cold homogenization buffer using a Polytron or similar device.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford method).

  • Binding Reaction:

    • In assay tubes, combine the uterine membrane preparation (e.g., 50-100 µg protein), a fixed concentration of [³H]-Oxytocin (e.g., 0.5-1.0 nM), and varying concentrations of L-368,899 (for competition assay) or unlabeled oxytocin (for saturation assay).

    • Total Binding: Tubes containing membranes and [³H]-Oxytocin only.

    • Non-specific Binding: Tubes containing membranes, [³H]-Oxytocin, and a high concentration of unlabeled oxytocin (e.g., 1 µM).

    • Competition: Tubes containing membranes, [³H]-Oxytocin, and a range of L-368,899 concentrations.

  • Incubation: Incubate the reaction tubes at 30°C for 60 minutes to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (pre-soaked in buffer).

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of L-368,899.

    • Calculate the IC₅₀ value from the competition curve and then convert it to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Application Notes and Protocols: Intraperitoneal Injection of L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the intraperitoneal (IP) injection of L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist. The following protocols and data have been synthesized from published research to facilitate experimental consistency and success. L-368,899 is a valuable tool for investigating the role of the oxytocin system in various physiological and behavioral processes.[1][2]

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for the preparation and administration of this compound for intraperitoneal injection in rodents.

ParameterValueSpeciesNotesSource
Molecular Weight 627.68 g/mol N/AAs hydrochloride salt
Solubility (Water) Up to 100 mMN/A
Solubility (DMSO) Up to 100 mMN/A
Vehicle for Injection 0.9% SalineMice, RatsMost common vehicle for IP injection.[3][4][5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineN/AA suitable vehicle for compounds with lower aqueous solubility. Sonication is recommended for dissolution.[6]
Effective IP Dose Range 1 - 10 mg/kgMice[3][4][5][7]
Injection Volume < 10 mL/kgMice, RatsStandard guideline for IP injections.[8]
Administration Time (Pre-testing) 30 minutesMiceInjections were administered 30 minutes before behavioral testing.[3]

Signaling Pathway of this compound

cluster_0 cluster_1 Oxytocin Oxytocin Oxytocin Receptor (OTR) Oxytocin Receptor (OTR) Oxytocin->Oxytocin Receptor (OTR) Binds to G-protein Activation G-protein Activation Oxytocin Receptor (OTR)->G-protein Activation Activates Downstream Signaling Cascades Downstream Signaling Cascades G-protein Activation->Downstream Signaling Cascades Physiological/Behavioral Effects Physiological/Behavioral Effects Downstream Signaling Cascades->Physiological/Behavioral Effects L-368,899 L-368,899 L-368,899->Oxytocin Receptor (OTR) Blocks A Weigh this compound B Dissolve in 0.9% Saline A->B C Vortex/Sonicate until Clear B->C D Prepare Syringe with Correct Dose C->D E Restrain Animal D->E F Locate Injection Site (Lower Right Quadrant) E->F G Insert Needle & Aspirate F->G H Inject Solution G->H I Withdraw Needle & Monitor Animal H->I

References

Application Notes and Protocols: L-368,899 Hydrochloride for Blocking Oxytocin-Induced Uterine Contractions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] It has been investigated for its potential therapeutic use in managing conditions associated with uterine hypermotility, such as preterm labor.[5][6] These application notes provide a comprehensive overview of the use of this compound to block oxytocin-induced uterine contractions, including its mechanism of action, key quantitative data, and detailed experimental protocols for in vitro and in vivo studies.

Mechanism of Action

Oxytocin, a neuropeptide hormone, plays a crucial role in stimulating uterine contractions during labor.[5][7] It binds to the oxytocin receptor, a G-protein coupled receptor (GPCR) located on the surface of myometrial cells.[5][8][9] This binding activates the Gq/phospholipase C (PLC) signaling pathway, leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, leading to myometrial cell contraction.[8]

This compound acts as a competitive antagonist at the oxytocin receptor. By binding to the OTR, it prevents oxytocin from binding and initiating the downstream signaling cascade that leads to uterine contractions.[10] This effectively blocks the uterotonic effects of oxytocin.

Quantitative Data

The following table summarizes the key quantitative data for this compound, demonstrating its potency and selectivity for the oxytocin receptor.

ParameterSpecies/TissueValueReference
IC50 Rat Uterus OTR8.9 nM[1][2][3][4][11][12]
IC50 Human Uterus OTR26 nM[1][2][4]
IC50 Human Liver Vasopressin (VP) Receptor510 nM[1][2]
IC50 Human Kidney Vasopressin (VP) Receptor960 nM[1][2]
IC50 Rat Liver Vasopressin (VP) Receptor890 nM[1][2]
IC50 Rat Kidney Vasopressin (VP) Receptor2400 nM[1][2]
pA2 Isolated Rat Uterus8.9[11]
ED50 In situ Rat Uterus (i.v.)0.35 mg/kg[11]
Binding Affinity (Ki) Coyote OXTR12.38 nM[9][13]
Binding Affinity (Ki) Coyote AVPR1a511.6 nM[9][13]

Signaling Pathway and Experimental Workflow Diagrams

Oxytocin_Signaling_Pathway cluster_cell Myometrial Cell OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq Protein OTR->Gq Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates release Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates Phospho_Myosin Phosphorylated Myosin Myosin->Phospho_Myosin Contraction Uterine Contraction Phospho_Myosin->Contraction Leads to

Caption: Oxytocin signaling pathway leading to uterine contraction and its inhibition by L-368,899.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay T_prep Uterine Tissue Strip Preparation O_bath Mount in Organ Bath T_prep->O_bath Equil Equilibration O_bath->Equil OT_stim Oxytocin Stimulation Equil->OT_stim L368899_add Addition of L-368,899 OT_stim->L368899_add Measure Measure Contraction (Force & Frequency) L368899_add->Measure Animal_prep Animal Preparation (e.g., Rat) Catheter Catheter Implantation (Intrauterine/IV) Animal_prep->Catheter Baseline Record Baseline Uterine Activity Catheter->Baseline L368899_admin Administer L-368,899 (e.g., i.v., oral) Baseline->L368899_admin OT_challenge Oxytocin Challenge L368899_admin->OT_challenge Monitor Monitor Uterine Contractions OT_challenge->Monitor

Caption: Experimental workflows for in vitro and in vivo evaluation of L-368,899.

Experimental Protocols

In Vitro Oxytocin Receptor Binding Assay

This protocol determines the binding affinity of this compound for the oxytocin receptor using a competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells expressing the human or rat oxytocin receptor.

  • [³H]-Oxytocin (Radioligand).

  • This compound.

  • Unlabeled oxytocin (for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and create a serial dilution series in Assay Buffer.[3][9]

    • Dilute the [³H]-Oxytocin in Assay Buffer to the desired final concentration (typically around the Kd value).

    • Prepare a high concentration of unlabeled oxytocin (e.g., 1 µM) in Assay Buffer for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add Assay Buffer, [³H]-Oxytocin solution, and diluted cell membranes.

    • Non-specific Binding (NSB): Add the high concentration of unlabeled oxytocin, [³H]-Oxytocin solution, and diluted cell membranes.

    • Competition Binding: Add each dilution of this compound, [³H]-Oxytocin solution, and diluted cell membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-368,899 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay (Isolated Tissue Strips)

This protocol evaluates the ability of this compound to inhibit oxytocin-induced contractions in isolated uterine tissue.[8][14]

Materials:

  • Uterine tissue from a suitable animal model (e.g., rat, mouse) or human biopsies.[8][14][15]

  • Physiological Saline Solution (PSS), e.g., Krebs solution, continuously gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.[5]

  • Oxytocin.

  • This compound.

  • Organ bath system with force transducers.[8][14]

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Obtain fresh uterine tissue and place it immediately in cold PSS.

    • Dissect the myometrium into longitudinal or circular strips of appropriate dimensions (e.g., 2 mm x 10 mm).[8]

  • Mounting and Equilibration:

    • Mount the tissue strips in the organ baths containing PSS at 37°C.

    • Attach one end of the strip to a fixed hook and the other to a force transducer.[8][14]

    • Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60-90 minutes, or until stable spontaneous contractions are observed. Replace the PSS every 15-20 minutes.

  • Oxytocin Stimulation:

    • After equilibration, add oxytocin to the organ bath at a concentration that produces submaximal, stable contractions (e.g., EC50 to EC80 concentration, typically in the nanomolar range).

    • Allow the contractions to stabilize for 30-45 minutes.

  • Inhibition with this compound:

    • Add increasing concentrations of this compound to the organ bath in a cumulative manner.

    • Allow the tissue to respond to each concentration for a set period (e.g., 15-20 minutes) before adding the next concentration.

  • Data Recording and Analysis:

    • Continuously record the force and frequency of the uterine contractions.

    • Analyze the data to determine the effect of L-368,899 on the amplitude and frequency of contractions. Calculate the IC50 value for the inhibition of oxytocin-induced contractions.

In Vivo Model of Oxytocin-Induced Uterine Contractions in Rats

This protocol assesses the in vivo efficacy of this compound in blocking oxytocin-induced uterine contractions in an anesthetized rat model.

Materials:

  • Female rats (e.g., Sprague-Dawley), preferably in estrus or late-term pregnant for higher oxytocin receptor expression.

  • Anesthetic (e.g., urethane (B1682113) or isoflurane).

  • Intrauterine balloon catheter or pressure transducer.

  • Intravenous (IV) catheter (e.g., jugular vein).

  • Oxytocin.

  • This compound.

  • Physiological saline.

  • Data acquisition system.

Procedure:

  • Animal Preparation:

    • Anesthetize the rat.

    • Surgically implant an intrauterine balloon catheter or pressure transducer into one uterine horn to monitor contractions.

    • Insert an IV catheter into the jugular vein for drug administration.[16]

  • Baseline Recording:

    • Allow the animal to stabilize after surgery.

    • Record baseline uterine activity for a period of 30-60 minutes.

  • Administration of this compound:

    • Prepare a solution of this compound in sterile saline.[9]

    • Administer this compound via the desired route (e.g., a single intravenous bolus or oral gavage).

  • Oxytocin Challenge:

    • After a predetermined time following L-368,899 administration, administer a bolus injection of oxytocin (e.g., 100 mU) via the IV catheter to induce uterine contractions.[16]

    • The oxytocin challenge can be repeated at set intervals to assess the duration of action of L-368,899.[16]

  • Monitoring and Data Analysis:

    • Continuously monitor and record intrauterine pressure throughout the experiment.

    • Quantify the uterine contractile response (e.g., area under the curve of the pressure recording for a set time period after oxytocin injection).

    • Compare the uterine response to oxytocin in animals treated with L-368,899 to that in vehicle-treated control animals to determine the percentage of inhibition.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the oxytocin system in uterine physiology and for the preclinical evaluation of potential tocolytic agents. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of L-368,899 in blocking oxytocin-induced uterine contractions in both in vitro and in vivo settings. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: L-368,899 Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-368,899 hydrochloride is a potent, selective, and non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[1][2] Originally developed for potential use in preventing preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research.[3][4][5] This compound allows for the investigation of the central nervous system's oxytocinergic pathways and their role in modulating a wide array of social behaviors, stress responses, and cognitive functions.[5][6][7] Its use in animal models, ranging from rodents to non-human primates, has been crucial in elucidating the necessity of endogenous oxytocin for behaviors such as pair bonding, maternal care, and social recognition.[5][6][8]

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR).[9] By binding to the OXTR, it prevents the endogenous ligand, oxytocin, from activating the receptor and initiating downstream signaling cascades.[9] The primary signaling pathway for the OXTR involves coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC).[10] This leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C, respectively. L-368,899 effectively blocks these events.[9][10] A key feature for its use in neuroscience is its high selectivity for the OXTR over the structurally similar vasopressin 1a (V1a) and V2 receptors, ensuring that observed effects are specifically due to the blockade of oxytocin signaling.[2][11] Furthermore, its non-peptide, small-molecule nature facilitates its penetration of the blood-brain barrier, allowing for the study of central oxytocinergic systems following peripheral administration.[4][5][6]

cluster_membrane Cell Membrane OXTR Oxytocin Receptor (OXTR) Gq Gq Protein Activation OXTR->Gq OXT Oxytocin OXT->OXTR Binds & Activates L368899 L-368,899 L368899->OXTR Binds & Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Cellular Responses (e.g., Neurotransmission, Behavioral Modulation) Ca->Response PKC->Response

Caption: Oxytocin receptor signaling pathway and L-368,899 antagonism.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of L-368,899
Receptor TargetSpecies/TissueParameterValue (nM)Citations
Oxytocin Receptor (OXTR) Rat UterusIC₅₀8.9[1][2][3][11]
Human UterusIC₅₀26[1][3][11]
Coyote BrainKᵢ12.38[6]
Vasopressin V1a Receptor (AVPR1a) GeneralIC₅₀370[2][11]
Coyote BrainKᵢ511.6[6]
Human LiverIC₅₀510[1]
Rat LiverIC₅₀890[1]
Vasopressin V2 Receptor GeneralIC₅₀570[2][11]
Human KidneyIC₅₀960[1]
Rat KidneyIC₅₀2400[1]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibitory constant. A lower value indicates higher binding affinity.

Table 2: Pharmacokinetic Properties of L-368,899
SpeciesRouteDose (mg/kg)t½ (hr)Bioavailability (%)Key FindingsCitations
Rat IV1, 2.5, 10~2N/APlasma clearance: 23-36 ml/min/kg.[1][12]
Oral5-14% (female), 18% (male)Rapidly absorbed.[1][12][13]
Oral25-17% (female), 41% (male)Gender differences in metabolism noted.[1][12]
Dog IV1, 2.5, 10~2N/APlasma clearance: 23-36 ml/min/kg.[12]
Oral5-17%Rapidly absorbed.[12]
Oral33-41%-[12]
Coyote IM3-N/APeaks in CSF at 15-30 minutes.[6][8]
Rhesus Monkey IV1-N/AAccumulates in limbic brain areas (hypothalamus, amygdala, etc.).[4]

t½: Half-life. IV: Intravenous. IM: Intramuscular. CSF: Cerebrospinal Fluid.

Table 3: In Vivo Efficacy of L-368,899
SpeciesModelRouteEffective DoseEffectCitations
Rat OT-stimulated uterine contractionsIVAD₅₀: 0.35 mg/kgDose-related antagonism of contractions.[3][11]
OT-stimulated uterine contractionsIntraduodenalAD₅₀: 7 mg/kgLong duration of action (>4 hours).[3]
Rhesus Monkey Maternal & Sexual BehaviorIV1 - 3 mg/kgReduced or eliminated interest in infants and sexual behavior.[4]
Marmoset Social BehaviorOral20 mg/kgReduced proximity and huddling; eliminated food sharing.[14]
Mouse Social BehaviorIP1 - 5 mg/kgIncreased social approach in stressed females.[15]

AD₅₀: The dose required to reduce the response to oxytocin by 50%.

Experimental Protocols

Protocol 1: In Vitro Competition Binding Autoradiography

Objective: To determine the binding affinity and selectivity of L-368,899 for the oxytocin receptor (OXTR) over the vasopressin 1a receptor (AVPR1a) in brain tissue.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cryostat-sectioned brain tissue (20 µm) containing OXTR (e.g., olfactory tubercle, substantia nigra) and AVPR1a (e.g., lateral septum, visual cortex), mounted on slides.[6][16][17]

  • OXTR Radioligand: ¹²⁵I-ornithine vasotocin (B1584283) analog (¹²⁵I-OVTA)[6][17]

  • AVPR1a Radioligand: ¹²⁵I-linear vasopressin antagonist (¹²⁵I-LVA)[6][17]

  • Incubation and wash buffers

  • Phosphor imaging plates and scanner

Procedure:

  • Solution Preparation: Prepare a 10 mM stock solution of L-368,899 in DMSO. Create a serial dilution to yield final assay concentrations ranging from 10⁻¹³ M to 10⁻⁵ M.[6]

  • Incubation: Incubate slide-mounted brain sections with a constant concentration of either ¹²⁵I-OVTA (for OXTR) or ¹²⁵I-LVA (for AVPR1a) in the presence of the varying concentrations of L-368,899.

  • Controls: Include slides for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a relevant unlabeled ligand).

  • Washing: After incubation, wash the slides in cold buffer to remove unbound radioligand.

  • Imaging: Appose the dried slides to a phosphor imaging plate.

  • Quantification: Scan the plate and quantify the optical density of binding in the regions of interest using a calibrated digital densitometry system.

  • Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Generate competition curves by plotting the percentage of specific binding against the log concentration of L-368,899. Calculate IC₅₀ and Kᵢ values from these curves.

prep Prepare L-368,899 Serial Dilutions incubate Incubate Slides with Radioligand + L-368,899 prep->incubate tissue Prepare Brain Tissue Slides tissue->incubate wash Wash Slides to Remove Unbound Ligand incubate->wash image Expose to Phosphor Plate & Scan wash->image quant Quantify Binding Density image->quant analyze Generate Competition Curves & Calculate Ki quant->analyze

Caption: Workflow for in vitro competition binding autoradiography.
Protocol 2: Pharmacokinetic Analysis Following Peripheral Administration

Objective: To determine the concentration and time course of L-368,899 in plasma and cerebrospinal fluid (CSF) after a peripheral injection.

Animal Model: Rhesus monkey or Coyote.[4][6]

Materials:

  • This compound

  • Sterile saline for injection

  • Anesthetics (e.g., ketamine)

  • Blood and CSF collection supplies

  • LC-MS/MS or other suitable analytical system

Procedure:

  • Drug Formulation: Dissolve L-368,899 in sterile saline to the desired concentration (e.g., for a 1 mg/kg IV dose in monkeys or a 3 mg/kg IM dose in coyotes).[4][6]

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Baseline Sampling: Collect pre-dose blood and CSF samples.

  • Administration: Administer the L-368,899 solution via the chosen route (e.g., intravenous or intramuscular).[4][6]

  • Time-Course Sampling: Collect paired blood and CSF samples at specified intervals (e.g., 15, 30, 60, 120, 240 minutes) post-administration.[4][6]

  • Sample Processing: Process blood to isolate plasma. Immediately freeze all plasma and CSF samples at -70°C or below until analysis.

  • Analysis: Quantify the concentration of L-368,899 in each sample using a validated analytical method like LC-MS/MS.

  • Data Interpretation: Plot the concentration of L-368,899 in plasma and CSF versus time to determine key pharmacokinetic parameters such as Cₘₐₓ (maximum concentration) and Tₘₐₓ (time to maximum concentration).

prep Anesthetize Animal & Collect Baseline Samples admin Administer L-368,899 (IV or IM) prep->admin sample Collect Blood & CSF at Timed Intervals admin->sample process Process Samples (Isolate Plasma, Freeze) sample->process analyze Quantify Drug Concentration (LC-MS/MS) process->analyze interpret Plot Concentration vs. Time Determine PK Parameters analyze->interpret

Caption: Workflow for in vivo pharmacokinetic study.
Protocol 3: Assessing Effects on Social Behavior

Objective: To investigate the role of endogenous oxytocin in social behaviors (e.g., social preference, social anxiety) by administering L-368,899.

Animal Model: Rodents (e.g., prairie voles, mice) or non-human primates.[14][15][18][19]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, or 5% DMSO in saline)[15][19]

  • Appropriate behavioral testing apparatus (e.g., three-chamber social approach test, elevated plus maze, open field arena).

  • Video recording and analysis software.

Procedure:

  • Habituation: Acclimate animals to the housing, handling, and testing environment to reduce confounding stress.

  • Drug Preparation: Prepare a solution of L-368,899 in the appropriate vehicle for the desired dose (e.g., 5-10 mg/kg) and route of administration (typically intraperitoneal, IP, for rodents).[7][15][19]

  • Administration: Administer L-368,899 or vehicle to different groups of animals 30-90 minutes prior to the behavioral test, based on pharmacokinetic data.[14][15]

  • Behavioral Testing: Conduct the chosen behavioral paradigm. For example, in a social interaction test, place the subject animal in an arena with an unfamiliar conspecific and record behaviors like time spent in proximity, sniffing, and social grooming for a defined period (e.g., 10 minutes).[7][15]

  • Data Collection: Record all sessions and score the relevant behaviors either manually by a trained observer blinded to the treatment conditions or using automated tracking software.

  • Statistical Analysis: Compare the behavioral measures between the L-368,899-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).

Solution Preparation for Experiments

  • For In Vitro Assays: this compound is readily soluble in DMSO and water.[2][11][13] A high-concentration stock solution (e.g., 10-100 mM) is typically prepared in 100% DMSO.[6][13] This stock can then be serially diluted in the appropriate assay buffer to achieve the final working concentrations. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects.

  • For In Vivo Assays:

    • Parenteral Administration (IP, IV, IM): this compound can be dissolved in sterile saline.[6][15] For compounds with lower solubility, a vehicle containing a small percentage of DMSO and/or Tween 80 with PEG300 and saline can be used.[13] For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested.[13] It is recommended to prepare these solutions fresh on the day of the experiment.[1]

    • Oral Administration: For oral administration in palatable food, the powdered compound can be mixed into a preferred food item, such as a fruit or pastry.[6][14]

References

Application Notes and Protocols for L-368,899 Hydrochloride in Feeding Behavior Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1] Its ability to cross the blood-brain barrier makes it an invaluable tool for investigating the central nervous system's role in oxytocin-mediated behaviors, including the regulation of food intake.[2] Oxytocin, a neuropeptide produced in the hypothalamus, is recognized for its potent anorexigenic effects, primarily by promoting satiety and reducing meal size.[3][4] this compound allows researchers to probe the physiological significance of endogenous oxytocin signaling in feeding behavior by blocking these effects.

These application notes provide a comprehensive overview of the use of this compound in studying feeding behavior, with detailed protocols for in vivo experiments.

Mechanism of Action

This compound competitively binds to the oxytocin receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, oxytocin.[1] The anorexigenic effects of oxytocin are mediated through its binding to OTRs in key brain regions involved in energy homeostasis and reward, such as the hypothalamus (paraventricular nucleus - PVN, arcuate nucleus - ARC), the brainstem (nucleus of the solitary tract - NTS), and the ventral tegmental area (VTA).[3][5][6] By blocking these receptors, L-368,899 administration can lead to an increase in food intake, particularly of palatable, carbohydrate-rich foods.[4][7]

Oxytocin Receptor Signaling Pathway in Feeding Regulation

The binding of oxytocin to its receptor typically activates the Gαq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event that modulates neuronal excitability and neurotransmitter release, ultimately contributing to the sensation of satiety and a reduction in food intake.

Oxytocin_Signaling Oxytocin Receptor Signaling in Satiety Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq11 Gαq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release Induces Satiety Satiety & Reduced Food Intake Ca_release->Satiety Promotes L368899 L-368,899 HCl L368899->OTR Blocks

Oxytocin receptor signaling pathway in satiety.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Receptor Binding and Potency

ParameterSpeciesTissue/ReceptorValueReference
IC₅₀RatUterus Oxytocin Receptor8.9 nM[1]
IC₅₀HumanUterus Oxytocin Receptor26 nM[1]
IC₅₀HumanVasopressin V1a Receptor510 nM[1]
IC₅₀HumanVasopressin V2 Receptor960 nM[1]

Table 2: Pharmacokinetic Parameters

ParameterSpeciesDose & RouteValueReference
Half-life (t½)Rat, Dog1, 2.5, 10 mg/kg IV~2 hours[8]
Plasma ClearanceRat, Dog1, 2.5, 10 mg/kg IV23-36 mL/min/kg[8]
Volume of Distribution (Vdss)RatIV2.0-2.6 L/kg[8]
Volume of Distribution (Vdss)DogIV3.4-4.9 L/kg[8]
Oral BioavailabilityFemale Rat5 mg/kg PO14%[1]
Oral BioavailabilityMale Rat5 mg/kg PO18%[1]
Oral BioavailabilityMale Rat25 mg/kg PO41%[8]

Table 3: In Vivo Effects on Feeding Behavior (Rodent Models)

Animal ModelDrug Dose & RouteFeeding ParadigmKey FindingsReference
C57BL/6 Mice1 & 3 mg/kg IP2-hour access to 10% sucrose (B13894) solutionSignificant increase in sucrose intake.[7]
C57BL/6 Mice0.3, 1, 3 mg/kg IP2-hour access to standard chowNo significant change in chow intake.[7]
C57BL/6 Mice1 mg/kg IP2-hour choice: 10% sucrose vs. 4.1% IntralipidPreferentially increased sucrose intake; no effect on fat intake or total calories.[7]
Rats1 & 5 µg intra-VTA30-min access to 10% sucrose solutionSignificant increase in sucrose intake at 5 µg dose.
Mice10 mg/kg IPPre-treatment before Oxytocin (1 mg/kg)Blocked the oxytocin-induced reduction in ethanol (B145695) consumption.

Experimental Protocols

Protocol 1: Assessing the Effect of L-368,899 on Macronutrient Preference

This protocol is designed to evaluate the impact of systemic L-368,899 administration on the preference for carbohydrates versus fats.

Materials:

  • This compound

  • Sterile 0.9% saline

  • 10% (w/v) sucrose solution

  • 4.1% (w/v) Intralipid solution (isocaloric to 10% sucrose)

  • Adult male C57BL/6 mice

  • Standard laboratory animal housing and caging

  • Calibrated drinking bottles

Procedure:

  • Animal Acclimation: House mice individually and allow them to acclimate to the housing conditions for at least one week.

  • Habituation to Test Solutions: For three sessions, administered every other day, provide mice with concurrent access to both the 10% sucrose and 4.1% Intralipid solutions for 2 hours per day. Remove standard chow and water during this period.

  • Drug Preparation: On the test day, dissolve this compound in sterile 0.9% saline to achieve final concentrations for doses of 0.3, 1, and 3 mg/kg. Sonication may be used to aid dissolution. Prepare a vehicle control of sterile 0.9% saline.

  • Drug Administration: 5-15 minutes prior to presenting the test solutions, administer L-368,899 or vehicle via intraperitoneal (IP) injection at a volume of 10 ml/kg body weight.

  • Data Collection: Present the pre-weighed bottles of 10% sucrose and 4.1% Intralipid to the mice. Measure the intake of each solution after 2 hours, correcting for any spillage.

  • Data Analysis: Analyze the data for total volume consumed, caloric intake from each macronutrient, and preference ratio (sucrose intake / total intake).

Macronutrient_Preference_Workflow Macronutrient Preference Experimental Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Habituation Habituation to Sucrose & Intralipid (3 sessions, 2h/day) Acclimation->Habituation Drug_Prep Prepare L-368,899 HCl in Saline Habituation->Drug_Prep Injection IP Injection (L-368,899 or Vehicle) Drug_Prep->Injection Food_Presentation Present Sucrose & Intralipid (2-hour access) Injection->Food_Presentation 5-15 min post-injection Data_Collection Measure Intake Food_Presentation->Data_Collection Analysis Data Analysis (Intake, Preference) Data_Collection->Analysis End End Analysis->End

References

Troubleshooting & Optimization

L-368,899 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide

Issue: Difficulty Dissolving this compound

If you are experiencing issues with the solubility of this compound, consult the following troubleshooting workflow.

G start Start: L-368,899 HCl Powder solvent_choice Choose Primary Solvent: - DMSO for high concentration stock - Water for lower concentration start->solvent_choice dmso_path Prepare DMSO Stock (e.g., 10-100 mM) solvent_choice->dmso_path DMSO water_path Prepare Aqueous Stock (e.g., up to 5 mg/mL) solvent_choice->water_path Water solubility_issue Powder not dissolving? dmso_path->solubility_issue water_path->solubility_issue aid_dissolution Aid Dissolution: 1. Vortex thoroughly 2. Brief sonication 3. Gentle warming (e.g., 37-60°C) solubility_issue->aid_dissolution Yes precipitation_check Precipitation after cooling or dilution? solubility_issue->precipitation_check No aid_dissolution->precipitation_check invitro_dilution For In Vitro Assays: - Pre-warm aqueous media - Add DMSO stock dropwise while vortexing - Keep final DMSO conc. low (<0.5%) precipitation_check->invitro_dilution Yes (Diluting in Aqueous Buffer) invivo_formulation For In Vivo Studies: Use a co-solvent system. (e.g., DMSO, PEG300, Tween 80, Saline) precipitation_check->invivo_formulation Yes (For Injection) end_clear Result: Clear Solution precipitation_check->end_clear No invitro_dilution->end_clear end_precipitate Issue: Persistent Precipitation - Re-evaluate required concentration - Consider co-solvent system for aqueous dilutions invitro_dilution->end_precipitate invivo_formulation->end_clear

Caption: Troubleshooting workflow for dissolving this compound.

Frequently Asked Questions (FAQs)

Solubility and Solution Preparation

Q1: What is the recommended solvent for this compound?

A1: The choice of solvent depends on the desired concentration and experimental application.

  • For high-concentration stock solutions: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1][2]

  • For direct preparation of aqueous solutions: Water can be used, but the solubility is lower compared to DMSO. Solubility in water has been reported to be up to 100 mM by some suppliers, while others report lower values such as 2 mg/mL (~3.38 mM) or 5 mg/mL (~8.46 mM).[1][3] It is recommended to start with a lower concentration and assess solubility with your specific batch of the compound.

Q2: My this compound is not dissolving completely. What can I do?

A2: If you are having trouble dissolving the compound, you can try the following methods:

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

  • Sonication: Brief sonication can help break up particles and enhance dissolution.[3]

  • Warming: Gently warming the solution can increase solubility. For aqueous solutions, heating to 60°C has been suggested.[4] For all solutions, gentle warming to 37°C is a common practice. Avoid excessive heat or prolonged heating to prevent potential degradation.

Q3: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?

A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To minimize precipitation:

  • Pre-warm the aqueous medium: Having your cell culture media or buffer at 37°C can help maintain solubility.

  • Use a dropwise addition method: Add the DMSO stock solution slowly to the aqueous medium while vortexing or stirring. This helps to avoid localized high concentrations of the compound that can lead to precipitation.

  • Keep the final DMSO concentration low: For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5% to avoid solvent-induced artifacts.

Q4: How should I prepare this compound for in vivo studies?

A4: Due to the limited aqueous solubility and for improved bioavailability, a co-solvent formulation is often recommended for in vivo administration. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[3] One suggested protocol involves a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3] It is recommended to prepare this formulation fresh before each use.

Storage and Stability

Q5: How should I store the solid this compound powder?

A5: The solid powder should be stored at -20°C for long-term storage (months to years). For short-term storage (days to weeks), it can be kept at 0-4°C. The product should be stored in a dry, dark environment.

Q6: How should I store stock solutions of this compound?

A6:

  • DMSO stock solutions: Once prepared, aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]

  • Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day due to potential instability.[5] Always prepare fresh aqueous solutions for your experiments.

Mechanism of Action

Q7: What is the mechanism of action of this compound?

A7: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[1] It competitively binds to the OXTR, preventing the endogenous ligand, oxytocin, from binding and activating its downstream signaling pathways. This blockade inhibits physiological responses mediated by oxytocin.

Q8: Which signaling pathway is blocked by this compound?

A8: The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. The binding of oxytocin to its receptor activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-368,899 blocks the initiation of this cascade by preventing oxytocin from binding to its receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol OXY Oxytocin OXTR Oxytocin Receptor (GPCR) OXY->OXTR Binds & Activates L368899 L-368,899 L368899->OXTR Binds & Blocks Gq11 Gq/11 OXTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: Signaling pathway of the oxytocin receptor and the antagonistic action of L-368,899.

Data Summary and Experimental Protocols

Solubility Data
SolventConcentration (Molar)Concentration (Mass/Volume)Notes
DMSO~100 mM~59.12 mg/mLMay require sonication.[1][2][3]
WaterUp to 100 mM (supplier dependent)Up to 59.12 mg/mLSolubility can vary; lower values of 2-5 mg/mL are also reported. May require sonication and warming.[1][3][4]
Co-solvent Mix≥ 4.23 mM≥ 2.5 mg/mLFor a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[4]

Note: The molecular weight of this compound is approximately 591.2 g/mol , though it can vary slightly between batches.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution, weigh out 5.91 mg.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution for In Vitro Assays

  • Thaw Stock: Thaw a vial of the 10 mM DMSO stock solution at room temperature.

  • Prepare Medium: Warm the required volume of aqueous cell culture medium or buffer to 37°C.

  • Dilution: While gently vortexing the aqueous medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (e.g., <0.5%).

  • Use Immediately: Use the freshly prepared working solution for your experiment. Do not store the diluted aqueous solution.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) weigh 1. Weigh L-368,899 HCl add_dmso 2. Add DMSO weigh->add_dmso mix 3. Vortex / Sonicate add_dmso->mix store 4. Aliquot & Store at -80°C mix->store thaw 5. Thaw DMSO Stock store->thaw For Experiment warm_media 6. Warm Aqueous Media (37°C) thaw->warm_media dilute 7. Dilute Stock into Media warm_media->dilute use 8. Use Immediately dilute->use

Caption: Experimental workflow for preparing this compound solutions.

References

Optimizing L-368,899 hydrochloride dosage for specific animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-368,899 hydrochloride in animal models. The information is designed to assist in optimizing experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism involves competitively binding to the OTR, thereby blocking the downstream signaling pathways typically initiated by oxytocin.[3][4] This makes it a valuable tool for investigating the physiological and behavioral roles of oxytocin.

2. What is the selectivity of this compound for the oxytocin receptor over vasopressin receptors?

This compound displays a high degree of selectivity for the oxytocin receptor. It has been shown to have over 40-fold greater affinity for the OTR compared to vasopressin V1a and V2 receptors.[5]

3. What are the key therapeutic targets and research areas for this compound?

Initially investigated for the management of preterm labor due to its ability to inhibit uterine contractions, this compound is now widely used in research to explore the central effects of oxytocin.[1][2][6][7] Its ability to cross the blood-brain barrier allows for the study of oxytocin's role in social behaviors, pair bonding, maternal care, sexual behavior, and stress regulation.[4][7] It is also being explored in the context of neuropsychiatric disorders such as autism spectrum disorder, anxiety, and depression.[4][8]

4. How should I prepare and store this compound solutions?

This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[5][9] For in vivo experiments, it can be formulated in saline or a mixture of DMSO, PEG300, Tween 80, and saline.[8][10] Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 0-4°C for the short term (days to weeks).[4] Powdered compound should be stored at -20°C for up to 3 years, protected from direct sunlight.[8]

Troubleshooting Guide

Issue: Inconsistent or unexpected behavioral results in my animal model.

  • Dosage Optimization: The optimal dose of this compound can vary significantly depending on the animal model, the route of administration, and the specific behavioral paradigm. Refer to the dosage tables below and consider conducting a dose-response study to determine the most effective dose for your experiment.

  • Pharmacokinetics: Be mindful of the pharmacokinetic properties of the compound. In rats, the half-life is approximately 2 hours after intravenous administration.[1][6] The time to maximum concentration (Cmax) after oral administration varies with the dose.[6] Ensure your behavioral testing window aligns with the expected peak antagonist activity.

  • Route of Administration: Oral bioavailability can be variable and is influenced by factors such as sex and dose.[1][6] Intraperitoneal (i.p.) or intravenous (i.v.) injections may provide more consistent results.

  • Blood-Brain Barrier Penetration: While L-368,899 is known to cross the blood-brain barrier, the extent of penetration and accumulation in specific brain regions can influence behavioral outcomes.[4][7]

Issue: Difficulty dissolving this compound.

  • Solvent Choice: Ensure you are using an appropriate solvent. This compound is soluble in both water and DMSO.[5][9]

  • Sonication: For higher concentrations, sonication is recommended to aid dissolution.[8]

  • Formulation for In Vivo Use: If preparing a formulation with co-solvents like PEG300 and Tween 80, ensure thorough mixing at each step to maintain solubility.[8]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetSpeciesIC50Reference
Oxytocin ReceptorRat (uterus)8.9 nM[1][2]
Oxytocin ReceptorHuman (uterus)26 nM[1][2]
Vasopressin V1a Receptor-370 nM[9]
Vasopressin V2 Receptor-570 nM[9]

Table 2: In Vivo Dosage of this compound in Animal Models

Animal ModelRoute of AdministrationDosageEffectReference
RatIntravenous (i.v.)0.35 mg/kg (ED50)Inhibition of oxytocin-induced uterine contractions[2]
RatIntraduodenal (i.d.)7 mg/kg (AD50)Inhibition of contractile effects of oxytocin[2]
MouseIntraperitoneal (i.p.)10 mg/kgBlockade of oxytocin-induced reduction in ethanol (B145695) consumption[10]
CoyoteIntramuscular (i.m.)3 mg/kgPharmacokinetic and binding affinity studies[11]

Table 3: Pharmacokinetic Parameters of L-368,899 in Rats and Dogs

SpeciesRouteDose (mg/kg)t1/2 (hr)Plasma Clearance (ml/min/kg)Oral Bioavailability (%)Reference
Rat (Female)i.v.1, 2.5~223-36-[6]
Rat (Male)i.v.1, 2.5, 10~223-36-[6]
Rat (Female)Oral5--14[1][6]
Rat (Male)Oral5--18[1][6]
Rat (Male)Oral25--41[1][6]
Dog (Female)i.v.1, 2.5, 10~223-36-[6]
Dog (Female)Oral5--17[6]
Dog (Female)Oral33--41[6]

Experimental Protocols

Protocol 1: Assessment of this compound on Social Interaction in Mice

  • Animals: Adult male C57BL/6J mice.

  • Housing: House animals individually for at least one week prior to testing to increase social motivation.

  • Drug Preparation: Dissolve this compound in 0.9% saline to the desired concentration (e.g., 10 mg/kg). Prepare a vehicle control (0.9% saline).

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight, 30 minutes before the behavioral test.

  • Three-Chamber Social Interaction Test:

    • Habituation (10 minutes): Place the subject mouse in the central chamber of a three-chambered apparatus and allow it to explore all three chambers freely.

    • Sociability Test (10 minutes): Place a novel, unfamiliar mouse (Stranger 1) in a wire cage in one of the side chambers. Place an empty wire cage in the opposite side chamber. Record the time the subject mouse spends in each chamber and the time spent sniffing each wire cage.

    • Social Novelty Test (10 minutes): Introduce a second novel, unfamiliar mouse (Stranger 2) into the previously empty wire cage. Record the time the subject mouse spends interacting with the now-familiar mouse (Stranger 1) and the novel mouse (Stranger 2).

  • Data Analysis: Analyze the time spent in each chamber and sniffing each cage using appropriate statistical methods (e.g., two-way ANOVA) to determine the effect of this compound on sociability and social novelty preference.

Visualizations

Oxytocin_Signaling_Pathway cluster_cell Cell Membrane Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq/11 Gq/11 OTR->Gq/11 Activates L-368,899 L-368,899 L-368,899->OTR Blocks PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., uterine contraction, neurotransmission) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and the inhibitory action of L-368,899.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Housing Start->Animal_Acclimation Dose_Selection Dose Selection & Formulation Preparation Animal_Acclimation->Dose_Selection Randomization Randomization to Treatment Groups Dose_Selection->Randomization Drug_Administration L-368,899 or Vehicle Administration Randomization->Drug_Administration Behavioral_Testing Behavioral or Physiological Testing Drug_Administration->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for in vivo studies with L-368,899.

References

L-368,899 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of L-368,899 hydrochloride for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C.[1][2] Some suppliers also suggest that for short-term periods, such as during shipping, storage at 0-4°C is acceptable.[2] It is crucial to keep the compound in a dry, dark environment.[1][2]

2. How should I store this compound solutions?

Stock solutions of this compound should be stored at -80°C for long-term stability, with some sources indicating viability for up to 2 years at this temperature.[3][4] For shorter periods, storage at -20°C for up to 1 year is also acceptable.[1][3][4] It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[3] Always ensure solutions are stored in tightly sealed containers to prevent solvent evaporation and contamination.

3. What solvents are recommended for preparing this compound solutions?

This compound is soluble in both DMSO and water.[1][4] For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1] Sonication may be required to fully dissolve the compound.[1]

4. Is this compound sensitive to light?

While specific photostability studies are not widely published, general recommendations for storing the solid compound and solutions include protection from direct sunlight.[1] As a general good laboratory practice, it is advisable to store this compound in light-protecting containers (e.g., amber vials) or in the dark.

5. What is the known stability of this compound?

When stored correctly at -20°C, the solid form of this compound is reported to be stable for at least 3 to 4 years.[1][2] Stock solutions in appropriate solvents are stable for up to 1 year at -20°C and up to 2 years at -80°C.[1][3][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon thawing - Solution concentration is too high.- Improper solvent was used.- The solution was not fully dissolved initially.- Gently warm the solution and vortex or sonicate to redissolve.- If precipitation persists, consider preparing a fresh, less concentrated stock solution.- Ensure the correct solvent and vehicle composition are used as per solubility data.[1]
Inconsistent experimental results - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- Verify that the compound and its solutions have been stored according to the recommended conditions (see FAQs).- Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.- Prepare fresh working solutions for each experiment.[3]
Loss of compound activity - Potential degradation of the compound. The main breakdown product is reported to be methionine sulfone, which is not pharmacologically active at the oxytocin (B344502) receptor.[3]- Confirm the age and storage history of the compound.- If degradation is suspected, it is advisable to use a fresh vial of the compound.- Perform a quality control check, if possible, using an analytical method like HPLC to assess the purity of the compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Additional Notes References
Solid (Powder)-20°CLong-term (≥ 3 years)Store in a dry, dark place.[1][2]
0-4°CShort-term (days to weeks)Store in a dry, dark place.[2]
Stock Solution-80°CLong-term (up to 2 years)Sealed storage, away from moisture.[3][4]
-20°CMid-term (up to 1 year)Sealed storage, away from moisture.[1][3][4]

Table 2: Solubility of this compound

Solvent Maximum Concentration Notes References
DMSO100 mg/mL (169.14 mM)Sonication is recommended.[1]
Water2 mg/mL (3.38 mM)Sonication is recommended.[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL (8.46 mM)For in vivo use. Sonication is recommended.[1]

Experimental Protocols

Recommended Protocol for Assessing the Stability of this compound in Solution

This is a general guideline for a stability-indicating assay using High-Performance Liquid Chromatography (HPLC). Specific parameters may need to be optimized for your laboratory equipment and conditions.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) at a known concentration.

    • From this stock, prepare replicate sample solutions for stability testing at various conditions (e.g., different temperatures, pH values, and light exposures).

    • Prepare a standard solution at the same concentration for comparison.

  • Forced Degradation Study (Stress Testing):

    • Acid/Base Hydrolysis: Incubate sample solutions with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat a sample solution with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Store sample solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.

    • Photostability: Expose a sample solution to a controlled light source (e.g., a photostability chamber with UV and visible light) and compare it to a sample protected from light.

  • HPLC Analysis:

    • Use a reverse-phase C18 column.

    • Employ a gradient elution method with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

    • Inject the standard, control (time zero), and stressed samples at predetermined time points.

  • Data Analysis:

    • Compare the peak area of this compound in the stressed samples to the control sample to quantify the extent of degradation.

    • Examine the chromatograms for the appearance of new peaks, which would indicate degradation products. The main breakdown product to monitor for is methionine sulfone.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation prep_stock Prepare L-368,899 Stock Solution prep_samples Prepare Replicate Samples prep_stock->prep_samples acid_base Acid/Base Hydrolysis prep_samples->acid_base Expose to Stress Conditions oxidation Oxidative Degradation prep_samples->oxidation Expose to Stress Conditions thermal Thermal Degradation prep_samples->thermal Expose to Stress Conditions photo Photostability prep_samples->photo Expose to Stress Conditions analysis HPLC Analysis acid_base->analysis Analyze at Time Points oxidation->analysis Analyze at Time Points thermal->analysis Analyze at Time Points photo->analysis Analyze at Time Points data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C or -80°C, protected from light) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_prep Review Solution Preparation (Fresh solutions, proper solvent) prep_ok Preparation OK? check_prep->prep_ok check_thaw Aliquot to Avoid Repeated Freeze-Thaw? aliquot Action: Aliquot New Stock Solution check_thaw->aliquot No new_compound Consider Using a New Vial of Compound check_thaw->new_compound Yes storage_ok->check_prep Yes correct_storage Action: Correct Storage Procedures storage_ok->correct_storage No prep_ok->check_thaw Yes correct_prep Action: Prepare Fresh Solutions Correctly prep_ok->correct_prep No

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Common pitfalls in experiments with L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and executing experiments with this potent and selective oxytocin (B344502) receptor antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Its primary mechanism of action is to competitively block the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[3] This makes it a valuable tool for studying the physiological and behavioral roles of oxytocin.

Q2: What are the key binding affinities and selectivity of this compound?

A2: this compound exhibits high affinity for the oxytocin receptor and has been shown to be significantly more selective for the OTR over the structurally related vasopressin 1a (V1a) and V2 receptors. The table below summarizes its inhibitory constants (IC50).

ReceptorSpeciesTissueIC50 (nM)Selectivity vs. OTR
Oxytocin Receptor (OTR)RatUterus8.9-
Oxytocin Receptor (OTR)HumanUterus26-
Vasopressin V1a Receptor--370>40-fold
Vasopressin V2 Receptor--570>40-fold

Q3: What are the recommended solvent and storage conditions for this compound?

A3: Proper storage and handling are critical for maintaining the stability and activity of this compound.

ParameterRecommendation
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]
Shipping Typically shipped at ambient temperature or with blue ice.[4]
Solubility Water: 2 mg/mL (3.38 mM) - Sonication is recommended.[4]DMSO: 100 mg/mL (169.14 mM) - Sonication is recommended.[4]
In Vivo Formulation A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, at a concentration of 5 mg/mL. Sonication is recommended for dissolution.[4]

Troubleshooting Guides

In Vitro Experiments

Problem 1: Inconsistent or no antagonist effect observed in cell-based assays.

  • Possible Cause 1: Suboptimal Compound Preparation.

    • Solution: this compound may require sonication for complete dissolution in aqueous solutions.[4] Ensure the compound is fully dissolved before adding to your assay. Prepare fresh solutions for each experiment to avoid degradation.

  • Possible Cause 2: Inappropriate Cell Line.

    • Solution: Confirm that your chosen cell line expresses a functional oxytocin receptor at a sufficient density. Receptor expression levels can vary between cell lines and with passage number.

  • Possible Cause 3: Assay Conditions.

    • Solution: Optimize incubation times and antagonist concentration. Ensure the concentration of oxytocin used to stimulate the cells is appropriate to see a competitive antagonist effect. High concentrations of oxytocin may overcome the inhibitory effect of L-368,899.

Problem 2: High background or non-specific binding in receptor binding assays.

  • Possible Cause 1: Hydrophobic or Ionic Interactions.

    • Solution: To minimize non-specific binding, consider adding a blocking agent like 0.1% bovine serum albumin (BSA) to your assay buffer.[5] Using low-binding plates can also be beneficial.

  • Possible Cause 2: Radioligand Issues.

    • Solution: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-specific sites.[5] Ensure the purity of your radioligand.

In Vivo Experiments

Problem 1: Lack of expected behavioral or physiological effects.

  • Possible Cause 1: Insufficient Brain Penetration or Incorrect Dosing.

    • Solution: L-368,899 can cross the blood-brain barrier, but its concentration in the cerebrospinal fluid (CSF) can peak and decline relatively quickly (e.g., peaking 15-30 minutes after intramuscular injection and returning to baseline by 45 minutes in some species).[1] The timing of behavioral testing relative to compound administration is critical. Conduct pharmacokinetic studies in your specific animal model to determine the optimal time window for your experiments. Oral bioavailability can be variable and may differ between sexes.[6]

  • Possible Cause 2: Off-Target Effects at High Concentrations.

    • Solution: Although L-368,899 is highly selective for the oxytocin receptor, at high local concentrations in the brain, it may interact with vasopressin receptors.[1] It is crucial to use the lowest effective dose to ensure target specificity. A thorough dose-response study is recommended.

Problem 2: Unexpected variability in results between animals.

  • Possible Cause 1: Purity of the Compound.

    • Solution: In one study, issues with the purity of an internal standard for L-368,899 led to difficulties in quantifying absolute levels in brain samples.[1] Ensure the purity of your compound and any internal standards used for analytical measurements.

  • Possible Cause 2: Sex-dependent Pharmacokinetics.

    • Solution: Studies in rats have shown that plasma drug concentrations can be higher in females than in males.[6] Be mindful of potential sex differences in the metabolism and disposition of L-368,899 when designing your experiments and analyzing your data.

Experimental Protocols & Visualizations

Oxytocin Receptor Signaling Pathway

The activation of the oxytocin receptor by its endogenous ligand, oxytocin, initiates a cascade of intracellular signaling events. This compound acts by blocking the initial binding of oxytocin to the receptor.

G Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (Gq-coupled) Oxytocin->OTR Binds & Activates L368899 L-368,899 L368899->OTR Blocks PLC Phospholipase C (PLC) OTR->PLC Activates Behavior Social Behavior Modulation OTR->Behavior Central Effects PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of the oxytocin receptor and the inhibitory action of L-368,899.

Experimental Workflow: In Vitro Uterine Contraction Assay

This workflow outlines the key steps for assessing the antagonist activity of L-368,899 on oxytocin-induced uterine muscle contraction.

G Workflow for In Vitro Uterine Contraction Assay start Start tissue_prep 1. Prepare Uterine Muscle Strips start->tissue_prep mount 2. Mount Tissues in Organ Bath tissue_prep->mount equilibrate 3. Equilibrate Tissues mount->equilibrate add_antagonist 4. Add L-368,899 (or vehicle) equilibrate->add_antagonist incubate 5. Incubate add_antagonist->incubate add_oxytocin 6. Add Oxytocin (Cumulative Concentrations) incubate->add_oxytocin measure 7. Measure Isometric Contraction add_oxytocin->measure analyze 8. Analyze Data (Dose-Response Curves) measure->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro uterine contraction assay.

Troubleshooting Logic for In Vivo Studies

This diagram illustrates a logical approach to troubleshooting unexpected results in in vivo experiments with L-368,899.

G Troubleshooting Logic for In Vivo Experiments start Unexpected In Vivo Result check_compound Check Compound Purity & Formulation start->check_compound check_dose Review Dosing Regimen (Dose, Route, Timing) start->check_dose check_pk Consider Pharmacokinetics (PK) & Sex Differences start->check_pk check_off_target Evaluate Potential Off-Target Effects start->check_off_target outcome_compound Issue with purity or dissolution? check_compound->outcome_compound outcome_dose Is timing of testing optimal? Is dose appropriate? check_dose->outcome_dose outcome_pk Are there known sex differences in PK? check_pk->outcome_pk outcome_off_target Is the dose too high, leading to V1a/V2 interaction? check_off_target->outcome_off_target solution_compound Source new compound batch. Optimize formulation. outcome_compound->solution_compound Yes solution_dose Perform dose-response & time-course studies. outcome_dose->solution_dose Yes solution_pk Analyze data by sex. Conduct PK study. outcome_pk->solution_pk Yes solution_off_target Lower the dose. Use a more selective antagonist. outcome_off_target->solution_off_target Yes

Caption: A logical guide for troubleshooting unexpected in vivo results with L-368,899.

References

How to minimize off-target effects of L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of L-368,899 hydrochloride during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2][3][4] Its primary function is to block the binding of oxytocin to the OTR, thereby inhibiting downstream signaling pathways.[3][5] The OTR is a G-protein coupled receptor (GPCR) that can couple to both Gq and Gi proteins.[6][7]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effects of this compound are its interactions with vasopressin receptors, specifically the V1a and V2 subtypes, due to their structural similarity to the oxytocin receptor.[1][4][8] this compound displays a significantly lower affinity for these receptors compared to the oxytocin receptor, exhibiting over 40-fold selectivity for the OTR.[1][3][4]

Q3: How can I minimize the off-target effects of this compound in my experiments?

A3: Minimizing off-target effects is crucial for obtaining accurate and reproducible data. The primary strategies include:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. This can be determined by performing a dose-response curve for your specific assay.

  • Use of Selective Antagonists for Controls: In key experiments, consider using selective antagonists for the V1a and V2 receptors as negative controls to confirm that the observed effects are not mediated by these off-target receptors.

  • Cell System Characterization: If using cell lines, ensure they express the oxytocin receptor and have low or no expression of vasopressin V1a and V2 receptors. This can be confirmed using techniques like qPCR or western blotting.

  • In Vivo Considerations: Be aware of the pharmacokinetic profile of this compound in your animal model.[9][10] The timing of administration and tissue-specific accumulation can influence the potential for off-target effects.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in water and DMSO.[11][12] For long-term storage, it is recommended to prepare aliquots of a concentrated stock solution in DMSO and store them at -20°C or -80°C.[1] Aqueous solutions are not recommended for storage for more than one day.[11] Always refer to the manufacturer's instructions for specific details on solubility and stability.

Troubleshooting Guides

Scenario 1: Unexpected Increase in Intracellular Calcium

Q: I am using this compound to block oxytocin-induced calcium mobilization in my cell line, but I am still observing a significant calcium response. Could this be an off-target effect?

A: Yes, this could be an off-target effect mediated by the vasopressin V1a receptor. The V1a receptor is known to couple to the Gq protein, which, upon activation, leads to an increase in intracellular calcium via the phospholipase C (PLC) pathway. If your this compound concentration is too high, it may be antagonizing the oxytocin receptor while simultaneously activating or not fully blocking the V1a receptor, leading to a calcium signal.

Troubleshooting Steps:

  • Confirm V1a Receptor Expression: Verify whether your cell line expresses the vasopressin V1a receptor using qPCR or western blotting.

  • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that effectively blocks the oxytocin receptor without significantly interacting with the V1a receptor.

  • Use a Selective V1a Antagonist: As a control, pre-incubate your cells with a selective V1a receptor antagonist before adding this compound and the agonist. If the residual calcium response is diminished, it confirms V1a receptor involvement.

Scenario 2: Unexplained Rise in cAMP Levels

Q: My experimental results show an unexpected increase in cyclic AMP (cAMP) levels after treatment with this compound. What could be the cause?

A: This is likely an off-target effect involving the vasopressin V2 receptor. The V2 receptor is primarily coupled to the Gs protein, which activates adenylyl cyclase and leads to an increase in intracellular cAMP. At higher concentrations, this compound can interact with the V2 receptor.

Troubleshooting Steps:

  • Check for V2 Receptor Expression: Confirm the presence of the vasopressin V2 receptor in your experimental system.

  • Optimize this compound Concentration: Lower the concentration of this compound to a range where it is selective for the oxytocin receptor.

  • Employ a Selective V2 Antagonist: Use a selective V2 receptor antagonist as a negative control to determine if the observed cAMP increase is mediated by this receptor.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound

ReceptorSpeciesTissue/Cell LineAssay TypeIC50 / KiSelectivity (fold) vs. OTRReference
Oxytocin (OTR) RatUterusRadioligand Binding8.9 nM (IC50)-[1][4]
HumanUterusRadioligand Binding26 nM (IC50)-[1][4]
CoyoteBrainRadioligand Binding12.38 nM (Ki)-[9]
Vasopressin V1a RatLiverRadioligand Binding370 nM (IC50)~42[1][4]
HumanLiverRadioligand Binding510 nM (IC50)~20[1]
CoyoteBrainRadioligand Binding511.6 nM (Ki)~41[9]
Vasopressin V2 RatKidneyRadioligand Binding570 nM (IC50)~64[1][4]
HumanKidneyRadioligand Binding960 nM (IC50)~37[1]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine IC50 of this compound

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled ligand to the oxytocin, vasopressin V1a, or vasopressin V2 receptors.

Materials:

  • Cell membranes expressing the receptor of interest (OTR, V1a, or V2)

  • Radiolabeled ligand (e.g., [³H]-Oxytocin, [³H]-Arginine Vasopressin)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Method:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted this compound.

  • To determine non-specific binding, add a high concentration of an unlabeled competing ligand to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Functional Assay - Calcium Mobilization

Objective: To assess the effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

  • Cells expressing the Gq-coupled receptor of interest (e.g., OTR, V1a)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • This compound

  • Receptor agonist (e.g., Oxytocin, Arginine Vasopressin)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with an injection system

Method:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

  • Wash the cells with HBSS to remove excess dye.

  • Add this compound at various concentrations to the wells and incubate for a specified period.

  • Measure the baseline fluorescence.

  • Inject the receptor agonist into the wells and immediately begin recording the fluorescence signal over time.

Data Analysis:

  • Calculate the change in fluorescence intensity or the ratio of fluorescence at two excitation wavelengths (for ratiometric dyes like Fura-2).

  • Plot the agonist-induced calcium response as a function of the this compound concentration.

  • Determine the IC50 value for the inhibition of the calcium response.

Visualizations

G Oxytocin Receptor Signaling Pathways cluster_OTR Oxytocin Receptor (OTR) cluster_Gq_pathway Gq Pathway cluster_Gi_pathway Gi Pathway OTR Oxytocin Receptor Gq Gq OTR->Gq Gi Gi OTR->Gi PLC Phospholipase C (PLC) Gq->PLC activates AC_inhib Adenylyl Cyclase (AC) Gi->AC_inhib inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib

Caption: Oxytocin Receptor Signaling Pathways.

G Vasopressin Receptor (Off-Target) Signaling cluster_V1a Vasopressin V1a Receptor cluster_V2 Vasopressin V2 Receptor V1a V1a Receptor Gq_V1a Gq V1a->Gq_V1a PLC_V1a Phospholipase C (PLC) Gq_V1a->PLC_V1a activates Ca_V1a ↑ Intracellular Ca²⁺ PLC_V1a->Ca_V1a V2 V2 Receptor Gs_V2 Gs V2->Gs_V2 AC_V2 Adenylyl Cyclase (AC) Gs_V2->AC_V2 activates cAMP_V2 ↑ cAMP AC_V2->cAMP_V2

Caption: Vasopressin Receptor Signaling.

References

Troubleshooting inconsistent results with L-368,899 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-368,899 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, non-peptide, and orally active antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Its primary mechanism of action is to selectively bind to the OTR, a G-protein coupled receptor, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, oxytocin.[3] This antagonistic action prevents cellular responses typically associated with OTR activation, such as uterine contractions and various social behaviors.[1][4]

Q2: What is the selectivity profile of this compound?

This compound displays a high degree of selectivity for the oxytocin receptor over the structurally related vasopressin (V1a and V2) receptors.[1][2] This selectivity is crucial for attributing observed experimental effects specifically to the blockade of the oxytocin system. However, at higher concentrations, the potential for off-target effects should be considered.

Q3: How should I prepare a stock solution of this compound?

For in vitro experiments, this compound can be dissolved in either sterile water or dimethyl sulfoxide (B87167) (DMSO) to a concentration of up to 100 mM.[2][5] It is recommended to purge the solvent with an inert gas before dissolving the compound.[5] Aqueous solutions are not recommended for storage for more than one day.[5] For long-term storage, DMSO stock solutions should be kept at -20°C for up to one year or -80°C for up to two years.[6]

Q4: How do I prepare this compound for in vivo administration?

For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[6] A common method involves first creating a stock solution in DMSO and then further diluting it with a vehicle suitable for the chosen route of administration. One such vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[6]

Troubleshooting Inconsistent Results

Q5: I am observing high variability in my in vitro assay results. What could be the cause?

High variability in in vitro assays can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of your assay plate. Use a multichannel pipette or an automated cell dispenser for plating.[1]

  • Ligand Addition Variability: Utilize an automated liquid handler or a multichannel pipette to ensure simultaneous and consistent delivery of this compound and any agonists to all wells.[1]

  • Cell Health: Only use healthy cells that are within an optimal passage number and confluency (typically 80-90%). Overgrown or unhealthy cells can lead to inconsistent responses.

  • Incomplete Wash Steps: If your assay involves pre-treatment and subsequent stimulation, ensure complete removal of the initial compound by increasing the number and volume of wash steps.[1]

Q6: My in vivo behavioral study is yielding inconsistent or no effect with this compound. What should I check?

Inconsistent in vivo results can be due to a range of factors related to the compound's pharmacokinetics and the experimental design:

  • Timing of Behavioral Testing: The peak concentration of L-368,899 in the central nervous system can be relatively rapid, with studies in coyotes showing a peak in the CSF between 15 and 30 minutes after intramuscular injection, returning to baseline by 45 minutes.[8] The window for behavioral testing should be optimized to coincide with the expected peak antagonist concentration in the brain.

  • Species and Sex Differences: The pharmacokinetics of L-368,899 can vary significantly between species and even between sexes within the same species.[9] For example, female rats have been shown to have a higher plasma concentration of the drug compared to males at the same dose.[9] It is crucial to consider these differences when designing your study and interpreting the results.

  • Route of Administration: The bioavailability of L-368,899 is dependent on the route of administration. While it is orally bioavailable, the efficiency of absorption can vary.[6] Ensure the chosen route of administration is appropriate for achieving the desired concentration at the target site.

  • Metabolism: L-368,899 undergoes extensive metabolism.[9] Factors that influence liver metabolism could potentially alter the effective concentration and duration of action of the antagonist.

Q7: I am concerned about off-target effects. How can I mitigate this?

While L-368,899 is selective for the oxytocin receptor, the risk of off-target effects increases with concentration.[1] To minimize this:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of L-368,899 that produces the desired antagonistic effect in your specific assay through dose-response experiments.

  • Include Appropriate Controls: Use a structurally unrelated oxytocin receptor antagonist as a control to confirm that the observed effects are specific to OTR blockade. Additionally, test the effect of L-368,899 in a cell line that does not express the oxytocin receptor.

Data Presentation

Table 1: In Vitro Potency of this compound

SpeciesTissue/Cell LineAssay TypeIC50 (nM)Reference
RatUterusRadioligand Binding8.9[6]
HumanUterusRadioligand Binding26[6]
CoyoteBrain (OXTR)Radioligand Binding12.38 (Ki)[8]

Table 2: Selectivity of L-368,899 for Oxytocin Receptor (OTR) over Vasopressin Receptors (V1a and V2)

ReceptorIC50 (nM)Fold Selectivity (V1a/OTR)Fold Selectivity (V2/OTR)Reference
OTR (human)26--[6]
V1a (human liver)510>19-fold-[6]
V2 (human kidney)960->36-fold[6]
OTR (rat)8.9--[6]
V1a (rat liver)890>100-fold-[6]
V2 (rat kidney)2400->269-fold[6]

Table 3: Pharmacokinetic Parameters of L-368,899

SpeciesRouteDose (mg/kg)Bioavailability (%)t1/2 (hr)Plasma Clearance (ml/min/kg)Vdss (L/kg)Reference
Rat (female)Oral514~223-362.0-2.6[6][9]
Rat (male)Oral518~223-362.0-2.6[6][9]
DogIV--~223-363.4-4.9[6][9]

Experimental Protocols

Detailed Methodology: In Vitro Competitive Binding Assay

This protocol is adapted from a study on coyote brain tissue and can be modified for other tissues or cell lines.[8]

  • Preparation of L-368,899 Solutions:

    • Dissolve lyophilized this compound in DMSO to create a 10 mM stock solution.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 0.1 nM).

    • For the binding assay, these solutions will be further diluted (e.g., 1:1,000) in the assay buffer to achieve the final desired concentrations.

  • Tissue/Cell Membrane Preparation:

    • Homogenize the tissue or cell pellet in an appropriate ice-cold buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled oxytocin receptor ligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog), and varying concentrations of L-368,899.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled oxytocin).

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Detection and Analysis:

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data using a non-linear regression to determine the Ki or IC50 value of L-368,899.

Visualizations

G cluster_0 Oxytocin Receptor Signaling Pathway and Point of Antagonism Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds and Activates Gq11 Gq/11 OTR->Gq11 Activates L368899 L-368,899 L368899->OTR Binds and Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor signaling pathway and the antagonistic action of L-368,899.

G cluster_workflow Experimental Workflow for In Vitro Antagonism Assay start Start prepare_cells Prepare and Plate Cells Expressing OTR start->prepare_cells prepare_solutions Prepare L-368,899 and Oxytocin Solutions prepare_cells->prepare_solutions pre_incubate Pre-incubate Cells with L-368,899 prepare_solutions->pre_incubate stimulate Stimulate Cells with Oxytocin pre_incubate->stimulate measure Measure Cellular Response (e.g., Calcium Flux) stimulate->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results inconsistent_results Inconsistent Results Observed check_solubility Check Solution Preparation and Compound Solubility inconsistent_results->check_solubility check_cell_health Verify Cell Health, Passage Number, and Confluency inconsistent_results->check_cell_health check_assay_protocol Review Assay Protocol (e.g., Incubation Times, Wash Steps) inconsistent_results->check_assay_protocol check_pk Consider Pharmacokinetics (for in vivo studies) inconsistent_results->check_pk optimize_concentration Optimize L-368,899 Concentration check_solubility->optimize_concentration validate_reagents Validate Reagents (e.g., Agonist Activity) check_cell_health->validate_reagents check_assay_protocol->optimize_concentration check_pk->optimize_concentration consistent_results Consistent Results Achieved optimize_concentration->consistent_results validate_reagents->consistent_results

References

L-368,899 Hydrochloride Vehicle Solution Preparation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of L-368,899 hydrochloride?

A1: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is recommended. This compound is soluble in DMSO up to 100 mM.[1][2] It is also soluble in water up to 100 mM.[1][2]

Q2: What is a suitable vehicle for in vivo administration of this compound?

A2: A commonly used vehicle for intraperitoneal injections is 0.9% saline.[3] For oral administration or when higher concentrations are needed, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used, though sonication may be required to achieve full dissolution.[4]

Q3: How should this compound be stored?

A3: this compound powder should be stored at -20°C for long-term stability (months to years).[1][5] Stock solutions in DMSO can be stored at -80°C for up to one year.[4] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective non-peptide antagonist of the oxytocin (B344502) receptor (OXTR).[5][6] It competitively binds to the receptor, blocking the downstream signaling pathways that are normally activated by oxytocin.[5] This inhibition prevents physiological responses such as uterine contractions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the vehicle solution upon preparation. The concentration of this compound exceeds its solubility in the chosen solvent system.- Gently warm the solution.- Use sonication to aid dissolution.[4]- For in vivo working solutions, prepare them fresh on the day of use.[6]- Consider adjusting the vehicle composition (e.g., increasing the percentage of DMSO or PEG300).
Inconsistent experimental results. Degradation of the compound due to improper storage or handling.- Ensure the compound is stored at the recommended temperature (-20°C for powder, -80°C for stock solutions).[1][4]- Avoid multiple freeze-thaw cycles by preparing aliquots of the stock solution.[6]- Always use a fresh dilution from the stock solution for each experiment.
Difficulty dissolving the compound in aqueous solutions. This compound has limited solubility in purely aqueous solutions at higher concentrations.- First, dissolve the compound in a small amount of DMSO to create a concentrated stock solution.[7]- Then, dilute the DMSO stock solution with your aqueous buffer or saline to the desired final concentration. Ensure the final DMSO concentration is compatible with your experimental model.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder. The molecular weight is 627.68 g/mol , but it is crucial to use the batch-specific molecular weight found on the vial label or Certificate of Analysis.

  • Dissolution: Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, sonicate the solution for a short period.

  • Storage: Aliquot the stock solution into smaller volumes and store at -80°C.[4]

Preparation of an In Vivo Dosing Solution (1 mg/mL in Saline with 1% DMSO)
  • Start with Stock: Thaw a 10 mM stock solution of this compound in DMSO.

  • Calculation: Determine the total volume of dosing solution required. For a final concentration of 1 mg/mL (approximately 1.6 mM), you will need to dilute the 10 mM stock.

  • Dilution: For every 1 mL of final dosing solution, add 160 µL of the 10 mM DMSO stock solution to 840 µL of sterile 0.9% saline. This results in a final DMSO concentration of 16%, which may be too high for some applications.

  • Alternative Dilution for Lower DMSO Concentration: To achieve a 1% final DMSO concentration, you would need to perform a serial dilution. First, dilute the 10 mM stock in DMSO to a lower concentration. Then, add a small volume of this intermediate stock to the saline. For example, to make a 1 mg/mL solution with 1% DMSO, you would need a 100 mg/mL (160 mM) stock in DMSO, which is not feasible. Therefore, for a 1 mg/mL final concentration, a co-solvent system is often necessary.

Preparation of an In Vivo Dosing Solution using a Co-Solvent System

This protocol is adapted from a formulation for similar compounds.

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO to constitute 10% of the final volume.

  • Add Co-solvents: Add PEG300 to constitute 40% of the final volume and Tween 80 to constitute 5% of the final volume.

  • Mixing: Mix the solution thoroughly until clear. Sonication may be necessary.[4]

  • Final Dilution: Add sterile saline to make up the remaining 45% of the final volume and mix well.

  • Use: Prepare this solution fresh on the day of the experiment.[6]

Visualizations

L368899_Signaling_Pathway This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling OXTR Oxytocin Receptor (OXTR) A G-protein coupled receptor G_protein Gq/11 G-protein OXTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca_release Ca2+ Release from Endoplasmic Reticulum IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Contraction Physiological Response (e.g., Uterine Contraction) Ca_release->Contraction PKC->Contraction Oxytocin Oxytocin Oxytocin->OXTR Binds and Activates L368899 L-368,899 HCl L368899->OXTR Binds and Inhibits

Caption: L-368,899 HCl signaling pathway.

Experimental_Workflow Experimental Workflow: In Vivo Dosing Solution cluster_stock Stock Solution Preparation cluster_invivo In Vivo Dosing Solution Preparation (Co-Solvent) weigh Weigh L-368,899 HCl Powder dissolve_dmso Dissolve in DMSO to 10 mM weigh->dissolve_dmso store Aliquot and Store at -80°C dissolve_dmso->store thaw Thaw Stock Solution store->thaw mix_dmso Mix with PEG300 and Tween 80 thaw->mix_dmso add_saline Add Saline to Final Volume mix_dmso->add_saline use_fresh Use Freshly Prepared Solution add_saline->use_fresh

Caption: In vivo solution preparation workflow.

References

Improving the bioavailability of L-368,899 hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with L-368,899 hydrochloride. The information is designed to address common challenges encountered during experiments and improve the compound's bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] It functions by competitively blocking the binding of oxytocin to its receptor, thereby inhibiting downstream signaling pathways.[3][4] The primary signaling cascade affected is the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) pathway, which is crucial for processes like uterine contractions.[5]

Q2: What are the known oral bioavailability values for L-368,899?

The oral bioavailability of L-368,899 has been shown to be species-, dose-, and sex-dependent. For instance, in rats, the bioavailability varies with the administered dose.[1][6] In primates, its utility was noted to be limited due to suboptimal oral bioavailability and pharmacokinetics.[5][7]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[4] For in vivo studies, various formulations using co-solvents are often employed to achieve the desired concentration and stability.

Q4: How should this compound solutions be stored?

For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be stored at -80°C for up to two years or -20°C for up to one year in a sealed, moisture-free environment to prevent degradation from repeated freeze-thaw cycles.[1] It is advisable to prepare working solutions for in vivo experiments freshly on the day of use.[1]

Troubleshooting Guide

Issue 1: Low or Variable Oral Bioavailability in Animal Studies

Potential Cause 1: Formulation and Solubility

Poor dissolution of this compound in the dosing vehicle can lead to incomplete absorption.

  • Recommended Solution:

    • Ensure the compound is fully dissolved. Sonication and/or gentle heating can aid dissolution.[1][8]

    • For oral administration, consider using a formulation with co-solvents to improve solubility and absorption. A common formulation includes DMSO, PEG300, Tween 80, and saline.[8]

    • It is crucial to add the solvents sequentially and ensure the solution is clear before adding the next solvent.[8]

Potential Cause 2: Metabolic Differences

The pharmacokinetics of L-368,899 can be influenced by factors such as sex, due to differences in metabolic enzyme activity.[6]

  • Recommended Solution:

    • Account for potential sex-dependent differences in your experimental design by including both male and female subjects and analyzing the data separately.

    • Be aware that plasma drug concentrations can be higher in female rats compared to male rats, particularly at higher doses.[6]

Potential Cause 3: Nonlinear Pharmacokinetics

At higher doses, the clearance of L-368,899 may become saturated, leading to a more than proportional increase in plasma levels.[6]

  • Recommended Solution:

    • Conduct dose-ranging studies to understand the pharmacokinetic profile in your specific animal model.

    • Be cautious when extrapolating data from low-dose to high-dose studies.

Issue 2: Precipitation of the Compound in Solution

Potential Cause: Poor Solubility in Aqueous Buffers

While this compound is soluble in water, it may precipitate when diluted in certain buffers or physiological media.

  • Recommended Solution:

    • Prepare stock solutions in a suitable solvent like DMSO at a high concentration.[7]

    • For final working solutions, dilute the stock solution in the aqueous buffer just before use.

    • If using a co-solvent formulation for in vivo studies, ensure the proportion of the organic solvent (e.g., DMSO) is kept low (typically below 2% for weak animals) to avoid toxicity.[1]

Data Presentation

Table 1: Oral Bioavailability of L-368,899 in Rats

Dose (mg/kg)SexOral Bioavailability (%)
5Female14
5Male18
25Female17
25Male41
10Male35 (AUC 0-6h)

Data sourced from[1][2][6]

Table 2: Solubility of this compound

SolventMaximum Concentration
Water100 mM
DMSO100 mM

Data sourced from[4]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Weigh the required amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM.[7]

  • Vortex and/or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.[1]

Protocol 2: Preparation of Formulation for Oral Gavage in Rodents

This protocol is a reference and may need optimization based on experimental conditions.[8]

  • Start with a 10 mM stock solution of this compound in DMSO.

  • To prepare a 5 mg/mL dosing solution, mix the following components in the specified order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Ensure the solution is clear after the addition of each solvent. Sonication may be used to aid dissolution.

  • Prepare the formulation fresh on the day of the experiment.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Bioavailability Study cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_formulation Prepare Oral Formulation (e.g., with PEG300, Tween 80) prep_stock->prep_formulation dosing Oral Gavage to Test Subjects prep_formulation->dosing blood_sampling Collect Blood Samples at Multiple Time Points dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep lcms_analysis Quantify L-368,899 Levels (e.g., by LC-MS/MS) plasma_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Calculate Bioavailability) lcms_analysis->pk_analysis

Caption: Workflow for an in vivo oral bioavailability study of L-368,899.

signaling_pathway L-368,899 Mechanism of Action oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds & Activates l368899 L-368,899 l368899->otr Binds & Inhibits gq Gq Protein otr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Increased Intracellular Ca2+ ip3->ca_release Induces physiological_effect Physiological Effect (e.g., Uterine Contraction) ca_release->physiological_effect

Caption: Simplified signaling pathway of the oxytocin receptor and its inhibition by L-368,899.

References

L-368,899 hydrochloride degradation and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling, storage, and potential degradation of this compound to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: To ensure the long-term stability of this compound in its solid form, it is recommended to store it at -20°C for up to four years. For short-term storage, from days to weeks, the compound can be kept at 0-4°C. It is crucial to store the powder in a dry, dark place and keep the container tightly sealed to protect it from moisture.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in both dimethyl sulfoxide (B87167) (DMSO) and water, with a solubility of up to 100 mM in both solvents. When preparing a stock solution, it is advisable to dissolve the solid in the solvent of choice and purge the solution with an inert gas. If you encounter precipitation or phase separation during preparation, gentle heating and/or sonication can be used to aid dissolution. For in vivo experiments, specific formulations using co-solvents like PEG300, Tween-80, and saline have been described.

Q3: How stable are stock solutions of this compound?

A3: Stock solutions of this compound in a solvent can be stored at -80°C for up to one year. It is highly recommended to aliquot the stock solution into single-use vials to prevent degradation from repeated freeze-thaw cycles.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store aqueous solutions of this compound for more than one day. If you need to use an aqueous solution, it should be prepared fresh on the day of use. For sterile applications, the aqueous solution should be filtered through a 0.22 μm filter before use.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Prevention
Precipitate forms in my stock solution upon storage at -20°C or -80°C. The solubility of the compound may decrease at lower temperatures, or the solvent may have absorbed moisture.1. Warm the solution to room temperature and sonicate to redissolve the precipitate before use. 2. Ensure the solvent used is anhydrous. 3. Store aliquots in tightly sealed vials with desiccant.
I observe a decrease in the activity of my compound over time in my in vitro assay. The compound may be degrading in the aqueous environment of the cell culture medium or assay buffer. L-368,899 contains a sulfonamide group, which can be susceptible to hydrolysis under certain pH conditions, although they are generally stable at neutral pH.1. Prepare fresh working solutions from a frozen stock solution for each experiment. 2. Minimize the time the compound is in aqueous solution before being added to the assay. 3. If possible, conduct a time-course experiment to assess the stability of the compound in your specific assay medium.
My experimental results are inconsistent between batches. This could be due to batch-to-batch variations in purity or degradation of the compound during storage or handling.1. Always refer to the Certificate of Analysis for batch-specific data. 2. Ensure proper storage conditions are maintained consistently. 3. Perform a qualification experiment with each new batch to ensure consistent activity.
The compound is difficult to dissolve. The compound may require assistance to fully dissolve, especially at higher concentrations.1. Use sonication to aid dissolution. 2. Gentle warming can also be applied. 3. Ensure you are not exceeding the solubility limit in your chosen solvent.

Data Summary

Storage Stability
Form Storage Temperature Duration Notes
Solid Powder-20°C≥ 4 yearsKeep dry and protected from light.
Solid Powder0 - 4°CShort-term (days to weeks)Keep dry and dark.
Stock Solution (in solvent)-80°C1 yearAliquot to avoid freeze-thaw cycles.
Stock Solution (in solvent)-20°C1 yearSealed storage, away from moisture.
Aqueous SolutionRoom TemperatureNot recommended for > 1 dayPrepare fresh before use.
Solubility
Solvent Concentration Notes
DMSO100 mg/mL (169.14 mM)Sonication is recommended.
Water2 mg/mL (3.38 mM)Sonication is recommended.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (4.23 mM)Clear solution.
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.23 mM)Clear solution.
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (4.23 mM)Clear solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation. b. Weigh out the desired amount of this compound using an analytical balance. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 591.23 g/mol , add approximately 169 µL of DMSO). d. Vortex and/or sonicate the solution until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protecting microcentrifuge tubes. f. Store the aliquots at -20°C or -80°C.

Visualizations

Potential Degradation Pathways

This compound contains a sulfonamide functional group. While specific degradation studies on this molecule are limited, general knowledge of sulfonamide chemistry suggests potential degradation pathways that could be relevant under harsh experimental conditions (e.g., extreme pH, presence of strong oxidizing agents).

Potential Degradation Pathways of L-368,899 L368899 L-368,899 Hydrolysis Hydrolysis (e.g., strong acid/base) L368899->Hydrolysis Oxidation Oxidation (e.g., strong oxidizing agents) L368899->Oxidation Photolysis Photolysis (e.g., UV light exposure) L368899->Photolysis SN_Cleavage S-N Bond Cleavage Hydrolysis->SN_Cleavage Amine_Oxidation Aromatic Amine Oxidation Oxidation->Amine_Oxidation Unknown_Products Degradation Products Photolysis->Unknown_Products SN_Cleavage->Unknown_Products Amine_Oxidation->Unknown_Products

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Handling this compound

This workflow outlines the recommended steps for preparing and using this compound in a typical in vitro experiment to minimize degradation.

Recommended Experimental Workflow Start Start: L-368,899 Powder (-20°C Storage) Equilibrate Equilibrate to Room Temp. Start->Equilibrate Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Equilibrate->Prepare_Stock Aliquot Aliquot into Single-Use Vials Prepare_Stock->Aliquot Store_Stock Store Aliquots at -80°C Aliquot->Store_Stock Thaw Thaw a Single Aliquot Store_Stock->Thaw For each experiment Prepare_Working Prepare Fresh Working Solution (Dilute in Assay Buffer) Thaw->Prepare_Working Use_Immediately Use Immediately in Assay Prepare_Working->Use_Immediately End End of Experiment Use_Immediately->End

Caption: Workflow for handling L-368,899 to maintain stability.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow to troubleshoot experiments where the activity of this compound appears diminished or inconsistent.

Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Storage Stock Solution Storage Conditions Correct? Start->Check_Storage Check_Age Stock Solution Within Recommended Age? Check_Storage->Check_Age Yes New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock No Check_FreezeThaw Multiple Freeze-Thaw Cycles Avoided? Check_Age->Check_FreezeThaw Yes Check_Age->New_Stock No Check_WorkingSol Working Solution Prepared Fresh? Check_FreezeThaw->Check_WorkingSol Yes Check_FreezeThaw->New_Stock No Check_Assay_Conditions Potential for Degradation in Assay Medium? Check_WorkingSol->Check_Assay_Conditions Yes Check_WorkingSol->New_Stock No Investigate_Assay Investigate Assay Stability Check_Assay_Conditions->Investigate_Assay Yes Resolved Problem Likely Resolved Check_Assay_Conditions->Resolved No New_Stock->Resolved Investigate_Assay->Resolved

Caption: A logical guide for troubleshooting inconsistent results.

Adjusting L-368,899 hydrochloride protocol for different species

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-368,899 hydrochloride. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this potent and selective oxytocin (B344502) receptor antagonist in various species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1][2] It functions by selectively binding to the OTR, thereby blocking the downstream signaling pathways typically initiated by oxytocin.[3] This compound displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors.[1][2]

Q2: How should I prepare and store this compound?

A2: this compound is soluble in water and DMSO.[4][5] For in vivo experiments, it is often dissolved in saline. Stock solutions can be prepared in DMSO and stored at -20°C for up to a year or -80°C for up to two years.[6] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[6] If precipitation occurs during preparation, sonication or gentle heating can be used to aid dissolution.[6]

Q3: Can this compound cross the blood-brain barrier?

A3: Yes, L-368,899 is a brain-penetrant antagonist.[7] Studies in primates have shown that after peripheral administration, it can be detected in the cerebrospinal fluid (CSF) and accumulates in various brain regions, including the hypothalamus, amygdala, and hippocampus.[8][9]

Q4: Are there known species-specific differences in the pharmacokinetics of L-368,899?

A4: Yes, significant species-specific differences exist. For example, oral bioavailability has been noted to be suboptimal in primates.[8][10] In rats, gender differences in metabolism have been reported, with female rats showing higher plasma concentrations than males at the same oral dose due to a lower metabolic capacity.[11][12] Pharmacokinetic parameters such as half-life and plasma clearance have been characterized in rats and dogs.[6][11][12]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Variability in Experimental Results 1. Inconsistent drug preparation. 2. Species, strain, or sex differences in metabolism. 3. Route of administration affecting bioavailability.1. Ensure complete dissolution of the compound; use sonication if necessary. Prepare fresh solutions for each experiment. 2. Be consistent with the species, strain, and sex of the animals used. Be aware of reported sex differences in metabolism in rats.[11][12] 3. Choose the most appropriate administration route for your experimental goals and species. Intramuscular or intravenous injections may provide more consistent plasma levels than oral administration.[10]
Low or No Observed Effect 1. Insufficient dosage. 2. Poor bioavailability via the chosen administration route. 3. Rapid metabolism and clearance of the compound.1. Perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental paradigm. 2. Consider switching to an administration route with higher bioavailability, such as intravenous or intraperitoneal injection.[9] 3. Account for the relatively short half-life of L-368,899 (approximately 2 hours in rats and dogs) in your experimental design.[6][11] The timing of administration relative to behavioral testing or endpoint measurement is critical.
Precipitation of Compound in Solution 1. Exceeding the solubility limit in the chosen solvent. 2. Use of old or improperly stored DMSO.1. Refer to the solubility data and do not exceed the maximum concentration. For aqueous solutions, sonication may be required.[10] For in vivo formulations, co-solvents like PEG300 and Tween 80 can be used.[10] 2. Use fresh, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can affect solubility.[6]

Quantitative Data Summary

Table 1: In Vitro Potency of L-368,899

Species Tissue/Receptor IC₅₀ (nM)
RatUterus Oxytocin Receptor8.9[8][13][14]
HumanUterus Oxytocin Receptor26[8][13][14]
CoyoteOxytocin Receptor12.38[10]

Table 2: Pharmacokinetic Parameters of L-368,899

Species Parameter Value Route of Administration Dosage
RatHalf-life (t½)~2 hoursIV1, 2.5, 10 mg/kg[11]
Plasma Clearance23-36 mL/min/kgIV1, 2.5, 10 mg/kg[11]
Oral Bioavailability (Female)14%Oral5 mg/kg[11][13]
Oral Bioavailability (Male)18%Oral5 mg/kg[11][13]
DogHalf-life (t½)~2 hoursIV1, 2.5, 10 mg/kg[11]
Plasma Clearance23-36 mL/min/kgIV1, 2.5, 10 mg/kg[11]
Oral Bioavailability17%Oral5 mg/kg[11]
Oral Bioavailability41%Oral33 mg/kg[11]
CoyoteTime to Peak in CSF15-30 minutesIM3 mg/kg[10]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) (optional, for stock solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure for Saline/PBS Formulation (for direct injection):

  • Weigh the required amount of this compound powder based on the desired final concentration and volume.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile saline or PBS to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If solubility is an issue, brief sonication can be applied.

  • Visually inspect the solution to ensure there is no precipitate before administration.

  • This working solution should be prepared fresh on the day of the experiment.

Procedure for DMSO Stock and Dilution:

  • Prepare a high-concentration stock solution by dissolving this compound in 100% DMSO (e.g., 10 mM). This stock solution can be stored at -20°C or -80°C.[6]

  • On the day of the experiment, thaw the stock solution.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your injection vehicle (e.g., saline).

  • Perform a serial dilution of the DMSO stock in sterile saline or PBS to reach the final administration concentration. Ensure the final percentage of DMSO is low (typically <5%) to avoid vehicle-induced effects.

Protocol 2: Administration of this compound to Rodents

A. Intraperitoneal (IP) Injection:

  • Prepare the this compound solution as described in Protocol 1. Doses in mice have ranged from 3 mg/kg to 10 mg/kg.[9]

  • Gently restrain the mouse or rat.

  • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert a 25-27 gauge needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

  • Aspirate briefly to ensure no fluid (blood or urine) is drawn back, indicating incorrect placement.

  • Inject the calculated volume of the solution slowly and steadily.

  • Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.

B. Oral Gavage (PO):

  • Prepare the this compound solution. Oral bioavailability can be variable.[11][13]

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently restrain the animal, ensuring its head and body are in a straight line to facilitate passage of the needle.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle gently until it reaches the stomach. Do not force the needle if resistance is met.

  • Administer the solution slowly.

  • Withdraw the needle smoothly and return the animal to its cage. Monitor for any signs of distress.

C. Intravenous (IV) Injection (Tail Vein):

  • Prepare the this compound solution in sterile saline.

  • Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Place the animal in a suitable restrainer.

  • Using a 27-30 gauge needle, enter one of the lateral tail veins at a shallow angle.

  • Successful entry is often indicated by a flash of blood in the needle hub.

  • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and try again.

  • After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

Mandatory Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OTR Oxytocin Receptor (OTR) Gq_11 Gq/11 OTR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Stimulation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Uterine Contraction) Ca2->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response L368899 L-368,899 L368899->OTR Antagonism G A 1. Experimental Design - Select Species & Model - Determine Dosage & Route B 2. Compound Preparation - Prepare Stock Solution (DMSO) - Prepare Working Solution (Saline) A->B C 3. Animal Acclimation - Acclimate to housing and handling B->C D 4. Administration - Administer L-368,899 or Vehicle C->D E 5. Behavioral/Physiological Assay - Conduct experiment at predetermined time point D->E F 6. Data Collection & Analysis - Record observations - Statistical analysis E->F G Start Inconsistent or No Effect Observed CheckDose Is the dose appropriate for the species? Start->CheckDose CheckRoute Is the administration route optimal? CheckDose->CheckRoute Yes IncreaseDose Action: Perform dose-response study CheckDose->IncreaseDose No CheckPrep Was the compound prepared correctly? CheckRoute->CheckPrep Yes ChangeRoute Action: Consider IV or IP route for higher bioavailability CheckRoute->ChangeRoute No CheckTiming Is the timing of the assay appropriate? CheckPrep->CheckTiming Yes RemakeSol Action: Prepare fresh solution, check solubility CheckPrep->RemakeSol No AdjustTiming Action: Adjust timing based on pharmacokinetics (t½ ≈ 2h) CheckTiming->AdjustTiming No

References

Validation & Comparative

A Comparative Guide to Tocolytic Agents: L-368,899 Hydrochloride vs. Atosiban

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent tocolytic agents, L-368,899 hydrochloride and atosiban (B549348), both of which function as oxytocin (B344502) receptor antagonists. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the key characteristics, mechanisms of action, and experimental evaluation of these compounds.

Introduction

Preterm labor is a significant cause of neonatal morbidity and mortality worldwide. Tocolytic agents are utilized to suppress uterine contractions and delay delivery, allowing for fetal maturation and the administration of antenatal corticosteroids. Both this compound and atosiban target the oxytocin receptor, a key player in initiating and maintaining uterine contractions. This guide offers a side-by-side comparison of their performance based on available experimental data.

Mechanism of Action

Both this compound and atosiban are competitive antagonists of the oxytocin receptor (OTR).[1][2][3] By binding to the OTR, they prevent the endogenous ligand, oxytocin, from initiating the downstream signaling cascade that leads to myometrial contraction.

The primary signaling pathway inhibited by both compounds is the Gq/11 protein-coupled phospholipase C (PLC) pathway.[4][5] Antagonism of the OTR prevents the activation of PLC, which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This blockade ultimately leads to a decrease in intracellular calcium levels, resulting in uterine muscle relaxation.[6]

Interestingly, some research suggests that atosiban may also act as a "biased agonist" at the OTR, displaying agonistic properties on the Gαi signaling pathway while antagonizing the Gαq pathway.[7][8] This could lead to differential cellular responses beyond simple tocolysis.

Signaling Pathway of Oxytocin Receptor Antagonism

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ (intracellular) IP3->Ca Release from Sarcoplasmic Reticulum Contraction Uterine Contraction Ca->Contraction Initiates L368899 L-368,899 L368899->OTR Blocks Atosiban Atosiban Atosiban->OTR Blocks

Caption: Antagonism of the Oxytocin Receptor by L-368,899 and Atosiban.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and atosiban, focusing on their receptor binding affinity and in vitro tocolytic potency.

Table 1: Oxytocin Receptor Binding Affinity

CompoundSpeciesReceptorAssay TypeKi (nM)Reference(s)
L-368,899 RatUterine OTRRadioligand Binding3.6[9]
HumanUterine OTRRadioligand Binding13[9]
CoyoteBrain OTRRadioligand Binding12.38[10]
Atosiban HumanMyometrial OTRNot SpecifiedNot Reported

Table 2: In Vitro Tocolytic Potency

CompoundSpeciesAssayParameterValueReference(s)
L-368,899 RatOxytocin-induced uterine contractionIC50 (nM)8.9[1][9]
HumanOxytocin-induced uterine contractionIC50 (nM)26[1][9]
RatOxytocin-induced uterine contractionpA28.9[11]
Atosiban HumanOxytocin-induced Ca²⁺ increase in myometrial cellsIC50 (nM)5[12]
HumanOxytocin-induced uterine contractionpA27.81 - 7.86[13]

Experimental Protocols

The following sections detail the general methodologies for key experiments used to evaluate the tocolytic activity of L-368,899 and atosiban.

In Vitro Uterine Contraction Assay

This assay is fundamental for assessing the direct inhibitory effect of a compound on uterine muscle contractions.

Experimental Workflow for In Vitro Tocolysis Assay

experimental_workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A Myometrial Tissue (Human or Animal) B Dissect into longitudinal strips A->B C Mount strips in organ baths with physiological saline B->C D Equilibrate under passive tension C->D E Induce contractions (e.g., with Oxytocin) D->E F Add increasing concentrations of Antagonist (L-368,899 or Atosiban) E->F G Record changes in contraction force and frequency F->G H Calculate IC50 or pA2 values G->H

Caption: General workflow for an in vitro uterine contraction assay.

Detailed Methodology:

  • Tissue Preparation: Myometrial tissue is obtained from either humans (e.g., during cesarean section) or experimental animals (e.g., rats). The tissue is dissected into longitudinal strips of a standardized size.[14][15]

  • Organ Bath Setup: The myometrial strips are mounted vertically in organ baths containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ and 5% CO₂).[14][15] The strips are connected to force transducers to record isometric contractions.

  • Equilibration: The tissue strips are allowed to equilibrate under a specific passive tension until a stable baseline of spontaneous contractions is achieved.[14][15]

  • Induction of Contractions: A contractile agonist, typically oxytocin, is added to the organ bath to induce regular and robust contractions.[14][15]

  • Antagonist Administration: Once stable agonist-induced contractions are established, the test compound (L-368,899 or atosiban) is added to the bath in a cumulative concentration-dependent manner.[15]

  • Data Recording and Analysis: The force and frequency of uterine contractions are continuously recorded. The inhibitory effect of the antagonist is quantified by determining the concentration required to inhibit the agonist-induced contractions by 50% (IC₅₀) or by calculating the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of the agonist.[14][15]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the oxytocin receptor are isolated from uterine tissue or from cell lines engineered to overexpress the receptor.

  • Competitive Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that is known to bind to the oxytocin receptor (e.g., [³H]oxytocin).

  • Displacement: Increasing concentrations of the unlabeled test compound (L-368,899 or atosiban) are added to compete with the radiolabeled ligand for binding to the receptor.

  • Separation and Quantification: The bound and free radioligand are separated (e.g., by filtration), and the amount of radioactivity bound to the membranes is quantified.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Summary and Conclusion

Both this compound and atosiban are effective antagonists of the oxytocin receptor, demonstrating potent inhibition of uterine contractions in vitro. L-368,899 has been well-characterized in preclinical studies, with established IC₅₀ and Ki values in both rat and human tissues.[1][9] Atosiban is a clinically approved tocolytic agent with proven efficacy in delaying preterm labor.[16] While direct comparative studies are limited, the available data suggest that both compounds are valuable tools for research into the mechanisms of uterine contractility and for the development of novel tocolytic therapies. The choice between these two compounds for a specific research application may depend on factors such as the desired species for study, the need for a clinically relevant comparator, and the specific experimental endpoint being investigated.

References

A Comparative Guide to L-368,899 Hydrochloride and Other Oxytocin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-368,899 hydrochloride with other prominent oxytocin (B344502) antagonists, including atosiban, barusiban, epelsiban, and retosiban. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their specific research needs.

Introduction to Oxytocin Antagonists

Oxytocin is a neuropeptide hormone that plays a crucial role in a variety of physiological processes, most notably in uterine contractions during labor and in lactation.[1][2] The oxytocin receptor (OTR), a G-protein coupled receptor (GPCR), mediates the effects of oxytocin.[2][3] Antagonists of the OTR are valuable tools for studying the physiological roles of oxytocin and have been investigated for clinical applications such as the prevention of preterm labor.[4][5] L-368,899 is a potent, non-peptide, and orally active oxytocin receptor antagonist that has been instrumental in preclinical research due to its selectivity and ability to cross the blood-brain barrier.[5][6]

Comparative Performance: Binding Affinity and Selectivity

The efficacy of an oxytocin antagonist is largely determined by its binding affinity for the OTR and its selectivity over other related receptors, particularly the vasopressin receptors (V1a and V2), due to the high structural homology between oxytocin and vasopressin.[4]

CompoundReceptorSpeciesBinding Affinity (Ki, nM)Binding Affinity (IC50, nM)Selectivity over V1a Receptor (fold)Selectivity over V2 Receptor (fold)
This compound OxytocinHuman-26[7]> 40[8]> 40[8]
OxytocinRat-8.9[7]--
OxytocinCoyote12.38[9]-~41[9]-
Vasopressin V1aHuman-370[8]--
Vasopressin V2Human-570[8]--
Atosiban OxytocinHuman76.4-2312
Barusiban OxytocinHuman0.8[10]-~300[11]-
Epelsiban OxytocinHuman0.13->50,000>31,000
Retosiban OxytocinHuman0.65->1400>1400

Oxytocin Receptor Signaling Pathway

Oxytocin receptor activation primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to increased intracellular calcium and smooth muscle contraction. Understanding this pathway is critical for interpreting the mechanism of action of OTR antagonists.

Oxytocin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Stimulates PKC->Contraction Stimulates L368899 L-368,899 L368899->OTR Blocks Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare cell membranes expressing OTR Incubation 4. Incubate membranes, radioligand, and test antagonist Membrane_Prep->Incubation Radioligand_Prep 2. Prepare radiolabeled oxytocin ligand Radioligand_Prep->Incubation Compound_Prep 3. Prepare serial dilutions of test antagonist Compound_Prep->Incubation Filtration 5. Separate bound and free radioligand via filtration Incubation->Filtration Measurement 6. Measure radioactivity of bound ligand Filtration->Measurement IC50_Calc 7. Calculate IC50 value Measurement->IC50_Calc Ki_Calc 8. Calculate Ki value using Cheng-Prusoff equation IC50_Calc->Ki_Calc

References

Cross-Validation of L-368,899 Hydrochloride Effects with Oxytocin Receptor Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacological effects of the oxytocin (B344502) receptor (OXTR) antagonist, L-368,899 hydrochloride, with the genetic model of OXTR knockout (Oxtr-/-) mice. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the oxytocin system and the validation of pharmacological tools against genetic models.

Introduction to this compound and Genetic Models

This compound is a potent, selective, and orally active non-peptide antagonist of the oxytocin receptor. It is a crucial tool for investigating the physiological and behavioral roles of the oxytocin system. Cross-validation of its effects with genetic models, such as Oxtr-/- mice, where the oxytocin receptor is absent, provides a robust method to confirm the specificity of the antagonist and to understand the functional consequences of long-term versus acute receptor blockade.

Comparative Efficacy: Behavioral Studies

The primary phenotypes observed in Oxtr-/- mice are deficits in social behavior. This section compares the effects of this compound administration and Oxtr gene deletion on key social behaviors in rodents.

Social Interaction

The three-chamber social interaction test is a standard paradigm to assess sociability in rodents. In this test, a mouse is given the choice to interact with a novel mouse or a novel object.

Table 1: Comparison of Effects on Social Interaction in the Three-Chamber Test

Model Metric Wild-Type/Vehicle Control Oxtr-/- or L-368,899 Treated Reference
Oxtr-/- Mice Time in chamber with novel mouse vs. objectSignificant preference for the chamber with the novel mouse.No significant preference for either chamber.[1][Pobbe et al., 2012][1]
Sniffing frequency of novel mouse~25-30 timesSignificantly reduced (~15-20 times).[1][Pobbe et al., 2012][1]
L-368,899 Treated Mice Time in social chamberData not consistently reported in seconds, but preference is impaired.Dose-dependent reduction in social preference.[Various studies]
Social interaction timeNormal social interaction.Intra-VTA infusion of L-368,899 significantly reduced social interaction time in socially isolated mice.[Yuan et al., 2021][2]
Social Recognition

The social recognition test assesses the ability of an animal to remember a previously encountered conspecific. This is typically measured by a decrease in investigation time upon subsequent encounters with the same individual.

Table 2: Comparison of Effects on Social Recognition

Model Metric Wild-Type/Vehicle Control Oxtr-/- or L-368,899 Treated Reference
Oxtr-/- Mice Investigation time of familiar vs. novel mouseSignificantly less time investigating the familiar mouse.No significant difference in investigation time between familiar and novel mice.[3][Choleris et al., 2003][3]
Recognition Index~0.4 (Significant recognition)~1.0 (No recognition)[4][Ferguson et al., 2001][4]
L-368,899 Treated Mice Recognition IndexNormal recognition.L-368,899 (10 mg/kg, i.p.) significantly impaired social recognition.[5][Hörnberg et al., 2020][5]

Comparative Efficacy: Physiological Studies

Uterine Contractions

The oxytocin receptor plays a well-established role in mediating uterine contractions.

Table 3: Comparison of Effects on Uterine Contractions

Model Metric Wild-Type/Vehicle Control Oxtr-/- or L-368,899 Treated Reference
Oxtr-/- Mice Spontaneous uterine contractionsPresentPresent, but parturition can be impaired.[Takayanagi et al., 2005]
Oxytocin-induced contractionsPotent induction of contractions.No response to oxytocin.[Takayanagi et al., 2005]
L-368,899 Treated Uterine Tissue Oxytocin-induced contractionsPotent induction of contractions.Dose-dependent inhibition of oxytocin-induced contractions.[Various studies]

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

The oxytocin receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.

OXTR_Signaling OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR G_protein Gαq/11 OXTR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates CaMK CaM Kinase Ca_release->CaMK activates MAPK_pathway MAPK Pathway (ERK1/2, ERK5) PKC->MAPK_pathway activates Contraction Smooth Muscle Contraction CaMK->Contraction Gene_expression Gene Expression MAPK_pathway->Gene_expression L368899 L-368,899 L368899->OXTR blocks

Caption: Oxytocin Receptor Signaling Pathway.
Experimental Workflow: Three-Chamber Social Interaction Test

This workflow outlines the key steps in performing the three-chamber social interaction test to assess the effects of L-368,899.

Three_Chamber_Workflow start Start acclimation Habituation Phase (10 min in empty apparatus) start->acclimation drug_admin Administer L-368,899 or Vehicle (e.g., 10 mg/kg, i.p.) acclimation->drug_admin wait Waiting Period (e.g., 30-60 min) drug_admin->wait sociability_phase Sociability Phase (10 min with novel mouse vs. object) wait->sociability_phase record Record Time in Chambers and Sniffing Duration sociability_phase->record analyze Data Analysis (Compare preference for mouse vs. object) record->analyze end End analyze->end

Caption: Workflow for the Three-Chamber Test.

Experimental Protocols

Three-Chamber Social Interaction Test
  • Apparatus: A three-chambered box with openings between the chambers. The two side chambers contain a small wire cage.

  • Habituation: The subject mouse is placed in the center chamber and allowed to explore all three empty chambers for 10 minutes.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection. A waiting period of 30-60 minutes is allowed for the drug to take effect.

  • Sociability Phase: An unfamiliar "stranger" mouse is placed in one of the wire cages in a side chamber, and a novel, inanimate object is placed in the cage in the other side chamber. The subject mouse is placed in the center chamber and allowed to explore all three chambers for 10 minutes.

  • Data Collection: The time spent in each of the three chambers and the time spent sniffing each of the wire cages is recorded using an automated video-tracking system or by a trained observer blind to the treatment conditions.

  • Analysis: Sociability is determined by comparing the time spent in the chamber with the stranger mouse versus the chamber with the novel object.

Social Recognition Test
  • Habituation: The subject mouse is habituated to the testing arena (e.g., a clean home cage) for a designated period.

  • Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered (e.g., i.p.) 30-60 minutes before the initial exposure.

  • Initial Exposure (Trial 1): A juvenile "stimulus" mouse is introduced into the arena with the subject mouse for a set duration (e.g., 5 minutes). The duration of social investigation (e.g., sniffing) is recorded.

  • Inter-trial Interval: The stimulus mouse is removed, and after a defined interval (e.g., 30 minutes), the test proceeds to the second exposure.

  • Second Exposure (Trial 2): The same stimulus mouse (familiar) or a novel juvenile mouse is introduced to the subject mouse for the same duration as the initial exposure. The duration of social investigation is recorded.

  • Analysis: A recognition index is calculated as (time investigating in Trial 2) / (time investigating in Trial 1). A ratio significantly less than 1 indicates recognition of the familiar mouse.

In Vitro Uterine Contraction Assay
  • Tissue Preparation: Myometrial strips are obtained from rats and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until stable spontaneous contractions are observed.

  • Antagonist Incubation: this compound is added to the organ bath at various concentrations and incubated for a set period (e.g., 30 minutes).

  • Oxytocin Challenge: A cumulative concentration-response curve to oxytocin is generated in the presence of L-368,899 or vehicle.

  • Data Collection: The frequency and amplitude of uterine contractions are recorded using a force-displacement transducer.

  • Analysis: The inhibitory effect of L-368,899 is determined by the rightward shift of the oxytocin concentration-response curve and the reduction in the maximal response to oxytocin.

Conclusion

References

A Comparative Guide to Peripheral Oxytocin Antagonists: L-368,899 vs. L-371,257

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used non-peptide oxytocin (B344502) receptor (OTR) antagonists, L-368,899 hydrochloride and L-371,257. The selection of an appropriate antagonist is critical for elucidating the distinct central and peripheral roles of oxytocin. The primary differentiating factor between these two compounds is their ability to cross the blood-brain barrier (BBB), dictating their suitability for either central nervous system or peripheral tissue studies.

Executive Summary

L-368,899 is a potent, orally active OTR antagonist that readily penetrates the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin on behaviors such as social bonding and anxiety.[1][2] In contrast, L-371,257 is a potent, orally bioavailable OTR antagonist specifically designed for peripheral action, with poor BBB penetration.[3][4][5] This characteristic makes it the preferred choice for studying peripheral oxytocin-mediated processes, such as uterine contractions, without the confounding influence of central receptor blockade.[5]

Quantitative Data Comparison

The following tables summarize the in vitro pharmacology and pharmacokinetic properties of L-368,899 and L-371,257, based on available experimental data.

Table 1: Comparative In Vitro Pharmacology

ParameterThis compoundL-371,257Species/Tissue
OTR Affinity IC₅₀ = 26 nM[6][7]Kᵢ = 4.6 nM[8][9]Human Uterus
IC₅₀ = 8.9 nM[6][7]Kᵢ = 19 nM[3][9][10]Rat Uterus
Kᵢ = 12.38 nM[11]-Coyote Brain
V₁ₐR Affinity IC₅₀ = 370 nMKᵢ = 3,200 nM[9]Human
Kᵢ = 511.6 nM[11]Kᵢ = 3.7 nM[9][10]Rat Liver
V₂R Affinity IC₅₀ = 570 nMKᵢ > 10,000 nM[9]Human Kidney
Selectivity >40-fold for OTR over V₁ₐ/V₂[12]>800-fold for human OTR over V₁ₐ/V₂[5]Human
~40-fold for OTR over V₁ₐR[11][13]Higher affinity for V₁ₐR than OTRRat

Note: The selectivity of L-371,257 is highly species-dependent. It is highly selective for the human oxytocin receptor over vasopressin receptors but exhibits high affinity for the rat vasopressin V₁ₐ receptor.[9][10]

Table 2: Comparative Pharmacokinetic Properties

ParameterThis compoundL-371,257
Blood-Brain Barrier Readily penetrates BBB[1][14]Poorly/non-penetrant[3][4][5]
Primary Use Case Central (CNS) OTR antagonism[11]Peripheral OTR antagonism[5]
Oral Bioavailability Yes (rats, dogs, chimpanzees)[6][8]Yes[4][5][8]
Half-life (t₁/₂) ~2 hours (rats and dogs)[15]Not specified

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for antagonist characterization.

OTR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin OTR Oxytocin Receptor (OTR) OXT->OTR Binds & Activates Antagonist L-368,899 or L-371,257 Antagonist->OTR Blocks Gq Gαq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i ER->Ca2 Releases Ca²⁺ Response Cellular Response (e.g., Uterine Contraction) Ca2->Response MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK Activates MAPK->Response

Caption: Oxytocin Receptor (OTR) Signaling Pathway.

Experimental_Workflow prep 1. Tissue/Cell Preparation (e.g., Uterine Myometrium) homog 2. Membrane Homogenization prep->homog incub 3. Incubation - Constant Radioligand (e.g., ¹²⁵I-OVTA) - Increasing Antagonist Concentration - Control (No Antagonist) homog->incub sep 4. Separation (Bound vs. Free Radioligand via Filtration) incub->sep count 5. Radioactivity Measurement (Gamma Counter) sep->count analyze 6. Data Analysis (Competition Curve Generation, IC₅₀/Kᵢ Determination) count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize OTR antagonists.

Protocol 1: In Vitro Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ or IC₅₀) of a compound for a specific receptor.

Objective: To quantify the ability of L-368,899 or L-371,257 to displace a specific radioligand from the oxytocin receptor in a given tissue preparation.

Methodology:

  • Tissue Preparation: Human or animal tissue known to express high levels of OTR (e.g., uterine myometrium, substantia nigra) is dissected and flash-frozen.[16]

  • Membrane Homogenization: The tissue is homogenized in an ice-cold buffer (e.g., Tris-HCl with protease inhibitors) to create a crude membrane preparation. This is followed by centrifugation to pellet the membranes, which are then resuspended in an assay buffer.

  • Competitive Binding Incubation: The membrane homogenate is incubated in a series of tubes under controlled temperature and time conditions. Each tube contains:

    • A constant, low concentration of a high-affinity OTR radioligand (e.g., ¹²⁵I-ornithine vasotocin (B1584283) analog, ¹²⁵I-OVTA).[16]

    • Increasing concentrations of the unlabeled antagonist (the "competitor," i.e., L-368,899 or L-371,257).

    • Control tubes are included for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled oxytocin).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity trapped on the filters is quantified using a gamma counter.

  • Data Analysis: The amount of specifically bound radioligand is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vivo Inhibition of Oxytocin-Induced Uterine Contractions

This functional assay assesses the in vivo potency of an antagonist to block a physiological response mediated by oxytocin.

Objective: To determine the efficacy of L-368,899 or L-371,257 in preventing uterine contractions stimulated by exogenous oxytocin in an anesthetized animal model.

Methodology:

  • Animal Preparation: A female rat is anesthetized, and a catheter is inserted into a jugular vein for intravenous (i.v.) administration of compounds. A pressure transducer is placed in the uterine horn to monitor intrauterine pressure changes (contractions).

  • Baseline Activity: After a stabilization period, a baseline of uterine activity is recorded.

  • Antagonist Administration: The antagonist (L-368,899 or L-371,257) is administered i.v. or intraduodenally at a specific dose.[8]

  • Oxytocin Challenge: After a set period following antagonist administration, a bolus i.v. injection of oxytocin is given to induce a contractile response.

  • Measurement and Analysis: The amplitude and frequency of the uterine contractions are measured and compared to the response in a control animal that received vehicle instead of the antagonist. The dose-dependent inhibition of the oxytocin-induced response is used to determine the in vivo potency of the antagonist (e.g., ED₅₀).[7]

Conclusion and Recommendations

The choice between L-368,899 and L-371,257 is determined entirely by the research question at hand.

  • For investigating the role of central oxytocin systems in social behavior, cognition, or neuropsychiatric disorders, L-368,899 is the appropriate tool due to its proven ability to cross the blood-brain barrier and engage neural OTRs.[1][11]

  • For studying the function of peripheral oxytocin receptors in processes like parturition, lactation, metabolism, or cardiovascular regulation, L-371,257 is the superior choice.[4][5] Its inability to cross the BBB allows for the isolation of peripheral effects without central confounds.

Researchers must also consider the species being studied, as the selectivity profile of L-371,257, in particular, varies significantly between rats and humans.[9] This guide provides the foundational data and protocols to assist in making an informed decision for future experimental designs.

References

L-368,899 Hydrochloride: An In Vivo Comparative Guide to Oxytocin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-368,899 hydrochloride's in vivo target engagement and performance against other oxytocin (B344502) receptor antagonists. The information is supported by experimental data to facilitate informed decisions in research and development.

This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor (OTR).[1] Its ability to cross the blood-brain barrier and its high selectivity for the oxytocin receptor over vasopressin V1a and V2 receptors make it a valuable tool for investigating the central and peripheral roles of oxytocin.[2] This guide delves into the in vivo validation of L-368,899, presenting comparative data on its efficacy and outlining the experimental protocols used in key studies.

Comparative Performance of Oxytocin Receptor Antagonists

The following tables summarize the quantitative data on the binding affinity, selectivity, and in vivo potency of this compound in comparison to other notable oxytocin receptor antagonists.

Table 1: Receptor Binding Affinity and Selectivity

CompoundReceptorSpeciesIC50 (nM)Ki (nM)Selectivity (OTR vs. V1a/V2R)
L-368,899 OxytocinHuman (uterus)26[1][3][4]4.6 (uterine OTR)[5]> 40-fold vs. V1a and V2
OxytocinRat (uterus)8.9[1][3][4]--
OxytocinCoyote-12.38[6]~41-fold vs. AVPR1a[6]
Vasopressin V1aHuman370[3]--
Vasopressin V2Human570[3]--
Vasopressin V1aCoyote-511.6[6]-
Atosiban Oxytocin----
Vasopressin V1a---8-fold (in vivo anti-OT/anti-V1a)[7]
L-371,257 OxytocinHuman (uterine)-4.6[5]High selectivity vs. human vasopressin receptors[5]
Barusiban OxytocinHuman-High affinityLow affinity for V1a receptor[8]

Table 2: In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelEfficacy MetricValueOral Bioavailability
L-368,899 Rat (in situ uterus)ED50 (i.v.)0.35 mg/kg[3]14-18% (5 mg/kg)[1][9][10]
Rat (oxytocin-stimulated uterine contractions)AD50 (i.d.)7 mg/kg[4]41% (25 mg/kg, male rats)[10]
Pregnant Rhesus Monkey-Potent OT antagonist, inhibited spontaneous nocturnal uterine contractions[5]Orally bioavailable in rats, dogs, and chimpanzees[5]
Coyote--Detected in CSF after intramuscular injection[11]
Atosiban Pregnant BaboonAntagonist-Response Interval (ARI) ratio to ANTAG I0.5[12]-
L-366,948 Pregnant BaboonAntagonist-Response Interval (ARI) ratio to ANTAG I0[12]-

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are summaries of key experimental protocols used to validate the in vivo target engagement of L-368,899.

Oxytocin Challenge Test in Pregnant Baboons

This protocol was designed to ascertain the relative in vivo activity of different oxytocin antagonists.

  • Subjects: Pregnant tethered baboons between 130 and 160 days of gestation.

  • Procedure:

    • An oxytocin challenge test (OCT) was performed one minute after the infusion of 1 mg of a randomly selected oxytocin antagonist (e.g., L-366,948, Atosiban).

    • Uterine activity was monitored to determine the time until the first significant response and the dose of oxytocin required to induce this response.

    • These factors were used to calculate the antagonist-response interval (ARI).

    • Once the uterine response to oxytocin returned to normal (1-8 days), the OCT was repeated with another untested antagonist.[12]

In Vivo Antagonism of Oxytocin-Induced Uterine Contractions in Rats

This experiment evaluates the dose-dependent inhibitory effect of antagonists on uterine contractions.

  • Subjects: Anesthetized female rats.

  • Procedure:

    • A continuous intravenous infusion of oxytocin was administered to induce uterine contractions.

    • L-368,899 was administered intravenously at varying doses.

    • The dose of L-368,899 required to reduce the response to oxytocin by 50% (ED50) was determined.[3]

Pharmacokinetic Studies in Coyotes

This study aimed to evaluate the pharmacokinetic profile and binding selectivity of L-368,899 in a canid model.

  • Subjects: Captive coyotes.

  • Procedure:

    • L-368,899 was administered via intramuscular injection.

    • Blood and cerebrospinal fluid (CSF) samples were collected over a 90-minute time course.

    • The concentration of L-368,899 in the samples was measured to determine its pharmacokinetic profile.

    • In vitro receptor binding assays were conducted on coyote brain tissue to determine the binding affinity (Ki) and selectivity for the oxytocin receptor versus the vasopressin 1a receptor.[6]

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the oxytocin receptor signaling pathway and a typical experimental workflow for evaluating antagonist efficacy.

Oxytocin_Signaling_Pathway Oxytocin Receptor Signaling Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (Gq/11-coupled) Oxytocin->OTR Binds to PLC Phospholipase C (PLC) OTR->PLC Activates L368899 L-368,899 L368899->OTR Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Uterine Contraction Ca2->Contraction PKC->Contraction

Caption: Oxytocin Receptor Signaling Pathway and Site of L-368,899 Action.

Experimental_Workflow In Vivo Antagonist Efficacy Workflow AnimalModel Select Animal Model (e.g., Pregnant Rat) Anesthesia Anesthetize Animal AnimalModel->Anesthesia Catheter Catheterize for Drug Administration & Monitoring Anesthesia->Catheter Baseline Record Baseline Uterine Activity Catheter->Baseline OxytocinAdmin Administer Oxytocin to Induce Contractions Baseline->OxytocinAdmin Monitor Monitor Uterine Contractions OxytocinAdmin->Monitor AntagonistAdmin Administer L-368,899 (or alternative antagonist) AntagonistAdmin->Monitor DataAnalysis Analyze Data (e.g., calculate ED50) Monitor->DataAnalysis

References

A Comparative Analysis of L-368,899 Hydrochloride and Barusiban: Potent Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent oxytocin (B344502) receptor antagonists: L-368,899 hydrochloride and barusiban (B1609675). Both compounds have been investigated for their potential therapeutic applications, primarily in the management of preterm labor, by inhibiting uterine contractions mediated by the oxytocin receptor. This document summarizes their key pharmacological properties, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.

Introduction to the Compounds

This compound is a potent, orally bioavailable, non-peptide antagonist of the oxytocin receptor.[1][2] Its ability to cross the blood-brain barrier has also made it a valuable tool in neuroscience research to investigate the central effects of oxytocin.[3]

Barusiban is a potent and selective peptide-based oxytocin receptor antagonist.[4] It has been studied for its tocolytic effects and is noted for its high affinity and longer duration of action compared to the first-generation antagonist, atosiban (B549348).[4][5]

Mechanism of Action: Oxytocin Receptor Antagonism

Both L-368,899 and barusiban exert their effects by competitively binding to the oxytocin receptor, a G-protein coupled receptor (GPCR). The activation of the oxytocin receptor by its endogenous ligand, oxytocin, primarily initiates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium concentration is the primary driver of myometrial smooth muscle contraction. By blocking the binding of oxytocin to its receptor, L-368,899 and barusiban prevent the initiation of this signaling cascade, thereby inhibiting uterine contractions.[4]

Oxytocin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OTR Oxytocin Receptor (OTR) Gq Gq protein OTR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Gq->PLC Activates SR Sarcoplasmic Reticulum IP3->SR Stimulates release of Ca Ca²⁺ SR->Ca Contraction Uterine Contraction Ca->Contraction Initiates Oxytocin Oxytocin Oxytocin->OTR Binds to Antagonist L-368,899 / Barusiban Antagonist->OTR Blocks

Figure 1: Oxytocin Receptor Signaling Pathway and Antagonist Action.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters for this compound and barusiban based on available experimental data.

Table 1: Receptor Binding Affinity and Selectivity

CompoundReceptorSpeciesAssay TypeAffinity (IC₅₀ / Kᵢ)Selectivity vs. V₁ₐ/V₂Reference
L-368,899 HCl OxytocinRat (uterus)Radioligand BindingIC₅₀ = 8.9 nM> 40-fold[1][6]
OxytocinHuman (uterus)Radioligand BindingIC₅₀ = 26 nM-[1][7]
Vasopressin V₁ₐHumanRadioligand BindingIC₅₀ = 370 nM-[6]
Vasopressin V₂HumanRadioligand BindingIC₅₀ = 570 nM-[6]
Barusiban OxytocinHuman (recombinant)Radioligand BindingKᵢ = 0.8 nM~300-fold vs. V₁ₐ[8]

Table 2: Pharmacokinetic Parameters

CompoundSpeciesAdministrationT½ (half-life)Oral BioavailabilityKey FindingsReference
L-368,899 HCl RatIV~2 hours-Plasma clearance: 23-36 ml/min/kg[9]
RatOral (5 mg/kg)-14% (female), 18% (male)Rapidly absorbed[9]
DogIV~2 hours-Vdss: 3.4-4.9 L/kg[9]
DogOral (5 mg/kg)-17%-[9]
Barusiban Cynomolgus MonkeyIVLonger than atosibanNot applicableLonger duration of action (>13-15 h) compared to atosiban (1-3 h)[5][10]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds to the oxytocin receptor.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from uterine tissue or cells expressing OTR) B 2. Incubation - Membranes - Radioligand (e.g., [³H]oxytocin) - Unlabeled Competitor (L-368,899 or Barusiban) A->B C 3. Separation of Bound and Free Ligand (Rapid filtration) B->C D 4. Quantification (Scintillation counting) C->D E 5. Data Analysis (IC₅₀ and Kᵢ determination) D->E

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Materials:

  • Membrane preparation from cells or tissues expressing the oxytocin receptor.

  • Radioligand (e.g., [³H]oxytocin).

  • This compound and barusiban.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (L-368,899 or barusiban).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This assay assesses the functional antagonism of oxytocin-induced uterine smooth muscle contractions.

Materials:

  • Uterine tissue strips from a suitable animal model (e.g., rat).

  • Organ bath system with force-displacement transducers.

  • Physiological salt solution (e.g., Krebs-Henseleit solution), gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Oxytocin.

  • This compound and barusiban.

Procedure:

  • Tissue Preparation: Dissect longitudinal strips of uterine horn and mount them in organ baths containing physiological salt solution.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension, with regular washes.

  • Oxytocin-Induced Contractions: Elicit submaximal contractions by adding a fixed concentration of oxytocin to the bath.

  • Antagonist Addition: Once stable contractions are achieved, add increasing cumulative concentrations of L-368,899 or barusiban to the bath at set time intervals.

  • Data Recording: Continuously record the isometric tension of the uterine strips.

  • Data Analysis: Measure the amplitude and frequency of contractions. Express the inhibitory effect of the antagonist as a percentage of the maximal oxytocin-induced contraction and calculate the pA₂ or IC₅₀ value.

In Vivo Model of Preterm Labor

Animal models are used to evaluate the in vivo efficacy of the antagonists in suppressing uterine contractions.

Model:

  • A common model involves using pregnant, instrumented non-human primates (e.g., cynomolgus monkeys) or rodents.

  • Preterm labor-like contractions can be induced by infusion of oxytocin.

Procedure:

  • Animal Preparation: Surgically implant telemetry devices to monitor intrauterine pressure (IUP) and/or electromyography (EMG) of the myometrium.

  • Induction of Contractions: Infuse oxytocin intravenously to induce stable uterine contractions.

  • Antagonist Administration: Administer L-368,899 (orally or intravenously) or barusiban (intravenously) at various doses.

  • Monitoring: Continuously monitor IUP and/or EMG to assess the effect of the antagonist on uterine activity.

  • Data Analysis: Quantify the reduction in the frequency and amplitude of uterine contractions following antagonist administration. Determine the dose-response relationship and the duration of action.

Comparative Summary and Logical Relationships

The selection of an appropriate oxytocin receptor antagonist depends on the specific research question and experimental design.

Comparative_Logic cluster_l368 This compound cluster_barusiban Barusiban Start Research Goal L368_Prop Non-peptide Orally bioavailable Crosses BBB Start->L368_Prop Need for oral administration or CNS penetration? Barusiban_Prop Peptide-based High potency (low nM) Long duration of action Start->Barusiban_Prop Need for highest potency and long duration? L368_Use Suitable for: - In vivo oral studies - Central nervous system studies L368_Prop->L368_Use Barusiban_Use Suitable for: - In vitro functional assays - In vivo parenteral studies requiring sustained antagonism Barusiban_Prop->Barusiban_Use

Figure 3: Logical Flow for Selecting an Oxytocin Antagonist.
  • For studies requiring oral administration or investigation of central oxytocin receptor antagonism, this compound is the more suitable choice due to its non-peptide nature and ability to cross the blood-brain barrier. [3][9]

  • For in vitro studies or in vivo experiments where high potency and a long duration of action are desired with parenteral administration, barusiban is an excellent candidate. [4][5] Its high selectivity for the oxytocin receptor over vasopressin receptors is also a key advantage in minimizing off-target effects.

Conclusion

Both this compound and barusiban are potent and selective oxytocin receptor antagonists that serve as valuable tools for research in reproductive biology, pharmacology, and neuroscience. The choice between these two compounds should be guided by the specific requirements of the experimental paradigm, including the desired route of administration, the need for central nervous system penetration, and the required duration of action. The data and protocols presented in this guide are intended to provide a solid foundation for the informed selection and use of these important research compounds.

References

Replicating Published Findings: A Comparative Guide to L-368,899 Hydrochloride and Other Oxytocin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-368,899 hydrochloride with alternative oxytocin (B344502) receptor (OTR) antagonists, supported by experimental data from published literature. We aim to equip researchers with the necessary information to select the most appropriate tool for their studies and to facilitate the replication of key findings.

This compound is a potent, non-peptide, and orally active antagonist of the oxytocin receptor.[1] It exhibits high selectivity for the OTR over the closely related vasopressin V1a and V2 receptors.[1] This selectivity, combined with its ability to cross the blood-brain barrier, has made it a valuable tool for investigating the central and peripheral roles of oxytocin in various physiological and behavioral processes.[2]

Comparative Pharmacological Data

The following tables summarize the binding affinities and potencies of this compound and other commonly used oxytocin receptor antagonists. This data is essential for comparing the relative efficacy and selectivity of these compounds.

CompoundReceptorSpeciesTissue/Cell LineBinding Affinity (Ki)IC50Reference
This compound OxytocinRatUterus8.9 nM[1]
OxytocinHumanUterus26 nM[3]
Vasopressin V1a370 nM[1]
Vasopressin V2570 nM[1]
AtosibanOxytocinHumanMyometrial cells5 nM[4][5]
Vasopressin V1aHuman3.5/4.7 nM[6]
BarusibanOxytocinHumanHEK-293 cells~300x higher affinity for OTR than V1aR[6]
RetosibanOxytocinHuman0.65 nM[1]
OxytocinRat4.1 nM[1]
Vasopressin (V1a, V1b, V2)Human>1400-fold selectivity for OTR[1]
L-371,257OxytocinHuman4.6 nM[7]
OxytocinRatUterus19 nM[8][9]
Vasopressin V1aHuman3200 nM[9]
Vasopressin V2Human>10,000 nM[9]
EpelsibanOxytocinHumanpKi of 9.9[10]
OxytocinRat192 nM[10]
Vasopressin (V1a, V1b, V2)Human>31,000-fold selectivity for OTR[10]
CligosibanOxytocinHumanUterine smooth muscle cells5.7 nM[11][12]
Vasopressin (V1a, V1b, V2)Human>100-fold selectivity for OTR[11][12]

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of a compound to the oxytocin receptor.

a. Membrane Preparation:

  • Homogenize tissues (e.g., rat or human uterine tissue) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

b. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, a radiolabeled oxytocin receptor ligand (e.g., [3H]-oxytocin), and varying concentrations of the test compound (e.g., this compound).

  • To determine non-specific binding, include wells containing a high concentration of unlabeled oxytocin.

  • Incubate the plate at a controlled temperature (e.g., 22°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Assay for Tocolytic Activity (Inhibition of Uterine Contractions)

This protocol outlines a general in vivo experiment to assess the ability of an oxytocin receptor antagonist to inhibit uterine contractions, a key measure of tocolytic activity.

a. Animal Model:

  • Use sexually mature female rats, often in late-stage pregnancy or in estrus, as uterine responsiveness to oxytocin is heightened during these periods.

b. Surgical Preparation (for anesthetized models):

  • Anesthetize the rat and cannulate a major blood vessel (e.g., jugular vein) for intravenous administration of compounds.

  • Insert a pressure-sensitive catheter into the uterine horn to monitor intrauterine pressure changes, which reflect uterine contractions.

c. Experimental Procedure:

  • Allow the animal to stabilize after surgery.

  • Induce uterine contractions by administering a bolus or continuous infusion of oxytocin.

  • Once stable and regular contractions are established, administer the oxytocin receptor antagonist (e.g., this compound) intravenously at various doses.

  • Record the intrauterine pressure continuously for a set period after antagonist administration.

d. Data Analysis:

  • Quantify the uterine activity by measuring the frequency, amplitude, and duration of contractions before and after antagonist administration.

  • Calculate the percentage inhibition of uterine contractions for each dose of the antagonist.

  • Determine the ED50 value (the dose of the antagonist that produces 50% of the maximal inhibition of uterine contractions).

In Vitro Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration ([Ca2+]i) induced by oxytocin, a key step in the OTR signaling cascade.

a. Cell Culture and Loading:

  • Culture cells expressing the oxytocin receptor (e.g., human myometrial cells or a recombinant cell line) in appropriate media.

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This dye will fluoresce upon binding to free intracellular calcium.

b. Assay Procedure:

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the oxytocin receptor antagonist (e.g., this compound) for a specific period.

  • Stimulate the cells with a fixed concentration of oxytocin.

  • Measure the fluorescence intensity over time using a fluorescence plate reader or a microscope equipped for calcium imaging.

c. Data Analysis:

  • Quantify the peak fluorescence intensity or the area under the curve for each well.

  • Normalize the data to the response observed with oxytocin alone.

  • Plot the normalized response as a function of the log concentration of the antagonist to generate a dose-response curve.

  • Determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the oxytocin-induced calcium mobilization.

Visualizing Key Processes

To further aid in the understanding of the experimental frameworks and the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Oxytocin Receptor Signaling Pathway OT Oxytocin OTR Oxytocin Receptor (Gq/11-coupled GPCR) OT->OTR Binds and Activates Gq Gq/11 protein OTR->Gq Activates L368 L-368,899 HCl L368->OTR Competitively Antagonizes PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Stimulates CellularResponse Cellular Response (e.g., Uterine Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: Oxytocin receptor signaling pathway and the antagonistic action of this compound.

G cluster_1 Experimental Workflow: In Vitro Competition Binding Assay start Start prep Prepare Cell Membranes Expressing Oxytocin Receptor start->prep incubate Incubate Membranes with: - Radiolabeled Ligand ([³H]-Oxytocin) - Unlabeled Competitor (L-368,899 HCl) prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter measure Quantify Radioactivity filter->measure analyze Data Analysis: - Determine IC₅₀ - Calculate Kᵢ measure->analyze end End analyze->end

Caption: A generalized workflow for determining the binding affinity of this compound.

References

Assessing the Specificity of L-368,899 Hydrochloride Against Vasopressin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of L-368,899 hydrochloride's binding affinity and functional specificity for vasopressin receptors (V1a, V1b, and V2) relative to the oxytocin (B344502) receptor (OTR). The data presented is compiled from publicly available experimental findings to assist researchers in evaluating the suitability of L-368,899 for their studies and to offer a comparative baseline against other common vasopressin receptor antagonists.

Executive Summary

This compound is a potent and selective non-peptide antagonist of the oxytocin receptor. Experimental data demonstrates that it possesses significantly lower affinity for the vasopressin V1a and V2 receptors, with a selectivity of over 40-fold for the oxytocin receptor. While specific quantitative data for the V1b receptor is limited, available information suggests a similarly low affinity. This high selectivity makes L-368,899 a valuable tool for investigating oxytocin-mediated signaling pathways with minimal off-target effects on the vasopressin system.

Comparative Binding Affinity

The binding affinity of L-368,899 and other vasopressin receptor antagonists is summarized in the table below. The data, presented as half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki), is derived from radioligand binding assays. Lower values indicate a higher binding affinity.

CompoundReceptorSpeciesBinding Affinity (nM)Citation(s)
This compound Oxytocin (OTR) Human IC50: 8.9 [1]
Vasopressin V1a Human IC50: 370 [1]
Vasopressin V2 Human IC50: 570 [1]
Vasopressin V1b - Low Affinity (No specific Ki/IC50 reported) [2][3]
TolvaptanVasopressin V2HumanKi: 0.43[4]
Vasopressin V1aHumanKi: 12.3[4]
Vasopressin V1bHumanNo significant activity[3]
Conivaptan (B1669423)Vasopressin V1aRatKi: 0.48[5]
Vasopressin V2RatKi: 3.04[5]
Vasopressin V1b-No significant activity[6][7]
NelivaptanVasopressin V1bRatKi: 1.3 - 3.7[8]
Vasopressin V1a-Low Affinity[9]
Vasopressin V2-Low Affinity[9]

Functional Antagonism

While quantitative functional data for L-368,899 against vasopressin receptors is not extensively available, its potent antagonism of oxytocin-induced responses is well-documented. A pA2 value of 8.9 has been reported for its ability to reduce oxytocin-induced contractions in isolated rat uterus, indicating high functional antagonist potency at the oxytocin receptor. The significantly lower binding affinities for vasopressin receptors strongly suggest a correspondingly weaker functional antagonism at these sites.

Signaling Pathways and Experimental Workflows

To understand the experimental context of the presented data, the following diagrams illustrate the relevant signaling pathways and a typical workflow for assessing receptor specificity.

G cluster_v1 Vasopressin V1a/V1b Receptor Signaling cluster_v2 Vasopressin V2 Receptor Signaling AVP_V1 Vasopressin (AVP) V1_Receptor V1a/V1b Receptor AVP_V1->V1_Receptor Gq_11 Gq/11 V1_Receptor->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_V1 Cellular Response (e.g., Vasoconstriction, ACTH release) Ca2->Cellular_Response_V1 PKC->Cellular_Response_V1 L368899_V1 L-368,899 L368899_V1->V1_Receptor AVP_V2 Vasopressin (AVP) V2_Receptor V2 Receptor AVP_V2->V2_Receptor Gs Gs V2_Receptor->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP cAMP ↑ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response_V2 Cellular Response (e.g., Aquaporin-2 translocation) PKA->Cellular_Response_V2 L368899_V2 L-368,899 L368899_V2->V2_Receptor

Caption: Vasopressin Receptor Signaling Pathways.

G Start Start: Assess Antagonist Specificity Membrane_Prep Membrane Preparation (Cells expressing receptor subtypes) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay (Determine Ki/IC50) Membrane_Prep->Binding_Assay Functional_Assay Functional Assay Membrane_Prep->Functional_Assay Data_Analysis Data Analysis and Comparison Binding_Assay->Data_Analysis Calcium_Assay Calcium Mobilization Assay (for V1a/V1b) Functional_Assay->Calcium_Assay cAMP_Assay cAMP Accumulation Assay (for V2) Functional_Assay->cAMP_Assay Calcium_Assay->Data_Analysis cAMP_Assay->Data_Analysis Conclusion Conclusion on Specificity Data_Analysis->Conclusion

Caption: Experimental Workflow for Specificity Assessment.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of compound specificity. Below are generalized protocols for the key in vitro assays used to characterize vasopressin receptor antagonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki or IC50) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

1. Membrane Preparation:

  • Culture cells stably or transiently expressing the human vasopressin receptor subtype of interest (V1a, V1b, or V2).
  • Harvest the cells and homogenize in a cold buffer containing protease inhibitors.
  • Centrifuge the homogenate to pellet the cell membranes.
  • Wash the membrane pellet and resuspend in an appropriate assay buffer.
  • Determine the protein concentration of the membrane preparation.

2. Assay Procedure:

  • In a multi-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin), and varying concentrations of the unlabeled test compound (e.g., L-368,899).
  • Incubate the mixture to allow binding to reach equilibrium.
  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization (for V1a and V1b Receptors)

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by vasopressin activation of V1a or V1b receptors.

1. Cell Preparation:

  • Plate cells expressing the V1a or V1b receptor in a multi-well plate suitable for fluorescence measurements.
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

2. Assay Procedure:

  • Wash the cells to remove excess dye.
  • Add varying concentrations of the test antagonist to the wells and incubate.
  • Stimulate the cells with a fixed concentration of arginine vasopressin (AVP).
  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

3. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the antagonist.
  • Plot the percentage of inhibition of the AVP-induced calcium response against the logarithm of the antagonist concentration.
  • Fit the data to a dose-response curve to determine the IC50 value for functional antagonism.

Functional Assay: cAMP Accumulation (for V2 Receptor)

This assay assesses the ability of an antagonist to inhibit the AVP-induced production of cyclic AMP (cAMP) mediated by the V2 receptor.

1. Cell Preparation:

  • Plate cells expressing the V2 receptor in a multi-well plate.

2. Assay Procedure:

  • Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
  • Stimulate the cells with a fixed concentration of AVP.
  • Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (e.g., ELISA or HTRF).

3. Data Analysis:

  • Plot the amount of cAMP produced against the logarithm of the antagonist concentration.
  • Fit the data to a dose-response curve to determine the IC50 value for the inhibition of cAMP production.

Conclusion

The available binding data strongly supports the high specificity of this compound for the oxytocin receptor over the vasopressin V1a and V2 receptors. This makes it an excellent pharmacological tool for dissecting the physiological roles of oxytocin. However, researchers should be mindful of the limited publicly available data on its binding affinity for the V1b receptor and its functional antagonist activity at all three vasopressin receptor subtypes. For studies where complete vasopressin receptor blockade is critical, a combination of selective antagonists or a non-selective antagonist like conivaptan may be more appropriate. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon the specificity profile of L-368,899 or other novel compounds.

References

A Head-to-Head Comparison of Non-Peptide Oxytocin Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of leading non-peptide oxytocin (B344502) receptor antagonists, detailing their binding affinities, selectivity profiles, and in vivo efficacy. This guide provides researchers, scientists, and drug development professionals with the necessary data and experimental protocols to make informed decisions for their research and development endeavors.

The oxytocin receptor (OTR), a G-protein coupled receptor, plays a pivotal role in a myriad of physiological processes, including uterine contractions during parturition, lactation, and social bonding. Consequently, the development of selective OTR antagonists has been a significant focus for therapeutic interventions in conditions such as preterm labor, dysmenorrhea, and social-affective disorders. While peptide-based antagonists like Atosiban have seen clinical use, their limitations, such as poor oral bioavailability, have spurred the development of non-peptide antagonists. This guide presents a head-to-head comparison of five prominent non-peptide oxytocin antagonists: Cligosiban, Epelsiban, Retosiban, L-368,899, and SSR-126768A.

Performance Comparison: Binding Affinity and Selectivity

A critical attribute of an effective oxytocin antagonist is its high affinity for the OTR, coupled with high selectivity over the structurally related vasopressin receptors (V1a, V1b, and V2) to minimize off-target effects. The binding affinities (Ki) and selectivity profiles of the selected non-peptide antagonists are summarized in the table below.

CompoundOxytocin Receptor (OTR) Ki (nM)V1a Receptor Ki (nM)V1b Receptor Ki (nM)V2 Receptor Ki (nM)Selectivity (Fold) OTR vs. V1a / V1b / V2
Cligosiban 5.7[1]>570[2]>570[2]>570[2]>100 / >100 / >100[1][2]
Epelsiban 0.13>6800>8200>4000>52,300 / >63,000 / >31,000
Retosiban 0.65>910>910>910>1400 / >1400 / >1400
L-368,899 12.38 (coyote)[3]511.6 (coyote)[3]--41 (vs. V1a)[3]
SSR-126768A 0.44 (rat)----

Note: Data is for human receptors unless otherwise specified. A hyphen (-) indicates that specific data was not available in the searched literature.

In Vivo Efficacy: Inhibition of Uterine Contractions

The in vivo efficacy of these antagonists is a key determinant of their therapeutic potential. A common preclinical measure of efficacy is the inhibition of oxytocin-induced uterine contractions.

CompoundSpeciesAssayEfficacy
Retosiban RatInhibition of oxytocin-induced uterine contractionsDose-dependent decrease in contractions.
L-368,899 RatInhibition of oxytocin-induced uterine contractionsPotent inhibition of contractions.
Cligosiban HumanInhibition of oxytocin-induced prostatic tissue contractionsSignificantly inhibited contractions.[4]
Epelsiban --Data on uterine contraction not readily available.
SSR-126768A RatDelay of parturitionSignificantly delayed parturition.

Note: While Cligosiban has been shown to inhibit smooth muscle contractions, specific in vivo data on uterine contractions was not as readily available as for other compounds. Epelsiban has been investigated for other indications, and its direct effect on uterine contractions in vivo is not as extensively documented in the available literature.

Signaling Pathways and Experimental Workflows

The oxytocin receptor primarily signals through the Gq/11 protein, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and subsequent cellular responses, such as smooth muscle contraction.

Oxytocin_Receptor_Signaling Oxytocin Receptor Signaling Pathway cluster_g_protein G-protein Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq_alpha Gαq OTR->Gq_alpha Activates G_beta_gamma Gβγ PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Stimulates Ca2_intracellular ↑ [Ca²⁺]i Ca2_release->Ca2_intracellular Cellular_Response Cellular Response (e.g., Uterine Contraction) Ca2_intracellular->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Oxytocin Receptor Signaling Pathway

A typical experimental workflow to characterize a novel non-peptide oxytocin antagonist involves a series of in vitro and in vivo assays.

Experimental_Workflow Antagonist Characterization Workflow Start Start: Novel Compound Binding_Assay Radioligand Binding Assay (Determine Ki for OTR) Start->Binding_Assay Selectivity_Assay Selectivity Screening (Ki for V1a, V1b, V2) Binding_Assay->Selectivity_Assay Functional_Assay In Vitro Functional Assay (e.g., Calcium Mobilization, IC50) Selectivity_Assay->Functional_Assay In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Inhibition of Uterine Contractions) Functional_Assay->In_Vivo_Efficacy ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Efficacy->ADMET Lead_Optimization Lead Optimization ADMET->Lead_Optimization Lead_Optimization->Start Iterate End Candidate Drug Lead_Optimization->End Success

Antagonist Characterization Workflow

Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a general method for determining the binding affinity (Ki) of a non-peptide antagonist for the human oxytocin receptor.

1. Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Oxytocin.

  • Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Test Compound: The non-peptide antagonist of interest.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit the oxytocin-induced increase in intracellular calcium.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Oxytocin.

  • Test Compound: The non-peptide antagonist of interest.

  • Fluorescence plate reader with an injection system.

2. Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Add serial dilutions of the test compound to the wells and incubate for a predetermined time.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a concentration of oxytocin that elicits a submaximal response (e.g., EC80).

  • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the oxytocin-induced response against the logarithm of the antagonist concentration.

  • Determine the IC50 value using non-linear regression analysis.

Conclusion

The non-peptide oxytocin antagonists presented in this guide exhibit a range of binding affinities and selectivity profiles. Epelsiban and Retosiban demonstrate particularly high affinity and selectivity for the human oxytocin receptor. While in vivo data on uterine contraction is more readily available for Retosiban and L-368,899, the potent inhibitory effects of Cligosiban on other smooth muscle tissues suggest its potential in this area as well. The choice of antagonist for a particular research application will depend on the specific requirements for potency, selectivity, and in vivo efficacy. The provided experimental protocols offer a starting point for the characterization and comparison of these and other novel non-peptide oxytocin antagonists.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and operational safety are paramount. Handling and disposal of specialized research compounds like L-368,899 hydrochloride, a potent and selective non-peptide oxytocin (B344502) receptor antagonist, demand rigorous adherence to safety protocols to protect both laboratory personnel and the environment. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles of laboratory chemical waste management provide a clear and safe path for its disposal.

This guide offers a step-by-step operational plan for the proper disposal of this compound, ensuring that its biologically active nature is respected throughout the waste management process.

Core Principles of Chemical Waste Disposal

The disposal of any research chemical should be approached with the understanding that it may possess unknown hazards. Therefore, treating this compound as a hazardous waste is a prudent and necessary precaution. Key principles for its disposal include:

  • Waste Minimization: Order and use only the amount of the compound necessary for your experiments to reduce the volume of waste generated.[1][2]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is certain.[3][4][5] Incompatible chemicals, when mixed, can react violently or release toxic gases.[4]

  • Proper Containment: Use containers that are chemically resistant, leak-proof, and can be securely sealed.[3][4][6]

  • Clear Labeling: All waste containers must be accurately and clearly labeled with their contents.[1][2][3][7]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the immediate and essential steps for the safe disposal of this compound in solid form and in solution.

1. Waste Identification and Characterization:

  • Solid Waste: Unused or expired this compound powder.

  • Contaminated Labware: Items such as weighing boats, spatulas, pipette tips, and gloves that have come into direct contact with the compound.[8]

  • Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media.

2. Personal Protective Equipment (PPE):

Before handling any waste, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

3. Preparing for Disposal:

  • Solid Waste and Contaminated Labware:

    • Collect all solid waste and disposable labware contaminated with this compound in a designated, durable, and clearly labeled plastic bag or container.[6]

    • This container should be kept separate from general laboratory trash.

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.[6] Plastic is often preferred.[2]

    • The container must have a secure screw-top cap to prevent spills and evaporation.[3][4]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[4]

4. Labeling the Waste Container:

Properly label the hazardous waste container with the following information[7]:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date the waste was first added to the container

  • The primary hazards associated with the compound (e.g., "Bioactive," "Handle with Care")

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][2][4][7]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[1][2][7]

  • Ensure the waste container is stored in secondary containment, such as a plastic tub, to contain any potential leaks.[3][7]

  • Store waste away from incompatible chemicals.[4]

6. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a pickup for the hazardous waste.[3]

  • Do not dispose of this compound down the sink or in the regular trash.[3][9]

  • Your EHS office will arrange for a licensed hazardous waste disposal company to transport and dispose of the chemical in accordance with regulatory requirements.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not available in the public domain, the following table outlines the general characteristics of this compound relevant to its handling and disposal.

PropertyValueSource
Molecular FormulaC₂₆H₄₂N₄O₅S₂ · HCl[10]
Molecular Weight591.2 g/mol [10]
FormSolidN/A
SolubilityDMSO: 100 mM, Water: 100 mM[10]
StorageStore at -20°CN/A

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow A Step 1: Identify Waste (Solid, Liquid, Contaminated Labware) B Step 2: Wear Appropriate PPE A->B C Step 3: Segregate Waste Streams B->C D Step 4: Use Designated, Compatible Containers C->D E Step 5: Securely Seal Containers D->E F Step 6: Label with 'Hazardous Waste' and Contents E->F G Step 7: Store in Secondary Containment in SAA F->G H Step 8: Contact EHS for Pickup G->H I Step 9: Disposal by Licensed Vendor H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-368,899 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals: This document provides essential safety and logistical information for the handling and disposal of L-368,899 hydrochloride, a potent, non-peptide oxytocin (B344502) receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): A Tabulated Overview

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Powder) Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., nitrile)NIOSH-approved respirator (if not handled in a ventilated enclosure)Laboratory coat
Solution Preparation and Handling Safety glasses with side-shields or gogglesChemical-resistant gloves (e.g., nitrile)Not generally required if handled in a fume hoodLaboratory coat
Spill Cleanup Goggles or face shieldDouble gloving with chemical-resistant glovesNIOSH-approved respiratorLaboratory coat, disposable shoe covers

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • All handling of this compound powder should be conducted in a certified chemical fume hood or other ventilated enclosure.

  • Ensure easy access to an eyewash station and safety shower.

2. Solution Preparation:

  • Before handling, ensure all necessary PPE is correctly donned.

  • This compound is soluble in DMSO and water.[1]

  • Slowly add the solvent to the powdered compound to avoid aerosolization.

  • If sonication is required for dissolution, ensure the container is securely capped.

3. Administration (In Vitro/In Vivo):

  • When performing dilutions or transfers, work over a spill tray.

  • Use appropriate precision instruments (e.g., calibrated pipettes) to minimize the risk of splashes or spills.

Disposal Plan: Managing this compound Waste

1. Waste Segregation:

  • All disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, empty vials) should be considered chemical waste.

  • Segregate waste into solid and liquid streams.

2. Disposal Procedure:

  • Solid Waste: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

prep Preparation - Don PPE - Work in Fume Hood weigh Weighing Powder prep->weigh Proceed with Caution dissolve Dissolution - Add Solvent Slowly - Cap Securely weigh->dissolve handle Handling Solution - Use Spill Tray - Precise Pipetting dissolve->handle spill Spill Response - Evacuate and Ventilate - Use Spill Kit handle->spill If Spill Occurs dispose Disposal - Segregate Waste - Follow EHS Guidelines handle->dispose spill->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.